2-Methacryloyloxyethyl phosphorylcholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRUEAFVQITHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67881-99-6 | |
| Record name | Poly(MPC) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20936115 | |
| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67881-98-5 | |
| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methacryloyloxyethyl phosphorylcholine (MPC), a vital zwitterionic monomer in the development of biocompatible materials. The information presented herein is intended to support research, scientific discovery, and professionals in the field of drug development.
Core Physicochemical Data
This compound is a white solid powder or crystalline substance. Its structure, containing a methacrylate group, a phosphate group, and a quaternary ammonium group, imparts unique properties that are highly valued in biomedical applications. These characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂NO₆P | |
| Molecular Weight | 295.27 g/mol | |
| Physical Form | White to almost white powder or crystals | |
| Melting Point | 143-148 °C | |
| Density | 1.22-1.41 g/cm³ at 21.5-22.4 °C | |
| Water Solubility | 83-86 vol% at 20 °C and pH 5.9-6.8 | |
| logP (Octanol-Water Partition Coefficient) | -0.2 to -1.76 at 21 °C | |
| Vapor Pressure | 0-0 Pa at 25 °C | |
| Surface Tension | 71.9-72.01 mN/m at 1-1.09 g/L and 20.1-22 °C |
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical properties of this compound.
1. Determination of Melting Point
The melting point of MPC is determined using the capillary method, a standard technique for crystalline solids.
-
Sample Preparation: A small amount of dry MPC powder is packed into a thin-walled glass capillary tube, sealed at one end. The packed sample height should be approximately 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or similar device with a heated block and a thermometer or digital temperature sensor, is used.
-
Procedure:
-
The capillary tube containing the MPC sample is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate, typically around 1 °C per minute, especially when approaching the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
-
2. Determination of Water Solubility
The high water solubility of MPC is a critical property for its biomedical applications. A standard method to quantify the solubility of a powder like MPC in water is as follows:
-
Materials: MPC powder, deionized or distilled water, a high-shear mixer, a centrifuge, and a drying oven.
-
Procedure:
-
A known mass of MPC powder is added to a specific volume of water at a controlled temperature (e.g., 20 °C) to create a suspension.
-
The mixture is subjected to high-shear mixing for a defined period to ensure thorough dispersion and facilitate dissolution.
-
The resulting solution is then centrifuged at a specified speed and duration to separate any undissolved solid material.
-
A known volume of the supernatant is carefully collected.
-
The total solids content of the supernatant is determined by evaporating the water in a drying oven at a set temperature (e.g., 100 °C) until a constant weight is achieved.
-
The solubility is then calculated based on the mass of the dissolved solid in the volume of the supernatant and is often expressed as a percentage or in g/L.
-
Visualizations
Synthesis of this compound (MPC)
The synthesis of MPC is a multi-step process that is crucial for producing the high-purity monomer required for polymerization and various applications. A common synthetic route is illustrated below.
Caption: Synthetic pathway for this compound (MPC).
Experimental Workflow for Melting Point Determination
The logical flow of the experimental protocol for determining the melting point of MPC is outlined in the following diagram.
Caption: Workflow for determining the melting point of MPC.
An In-depth Technical Guide to the Synthesis and Purification of 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-methacryloyloxyethyl phosphorylcholine (MPC), a key monomer in the development of biocompatible polymers for a wide range of biomedical applications. This document details the synthetic pathway, purification techniques, and analytical characterization of MPC, offering researchers and professionals in drug development and materials science a thorough resource for producing high-purity monomer for their work.
Introduction
This compound (MPC) is a zwitterionic monomer that mimics the phospholipid structure of cell membranes.[1] This biomimetic characteristic imparts excellent biocompatibility and resistance to protein adsorption and cell adhesion to polymers containing MPC.[2][3] Consequently, MPC-based polymers are extensively utilized in the fabrication of medical devices, drug delivery systems, and tissue engineering scaffolds.[1] The synthesis of high-purity MPC is crucial, as even trace impurities can significantly impact the performance and biocompatibility of the resulting polymers.[4] This guide outlines a well-established two-step synthetic route and subsequent purification protocols to obtain MPC of high purity.
Synthesis of this compound (MPC)
The most common and efficient synthesis of MPC is a two-step process. The first step involves the synthesis of the intermediate, 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA), from 2-hydroxyethyl methacrylate (HEMA) and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP). The second step is the ring-opening reaction of OPEMA with trimethylamine (TMA) to yield the final MPC monomer.[4]
Experimental Protocol: Synthesis of OPEMA (Intermediate)
This protocol describes the synthesis of the intermediate compound, 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA).
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP)
-
Triethylamine (TEA) or Diisopropylamine
-
Dry, high-purity solvent (e.g., anhydrous dichloromethane or acetonitrile)
Procedure:
-
In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve HEMA and triethylamine (or diisopropylamine) in the anhydrous solvent.
-
Cool the solution to a low temperature (typically between -20°C and 0°C).
-
Slowly add a solution of COP in the same anhydrous solvent to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for several hours at a controlled temperature. The formation of triethylammonium chloride as a white precipitate will be observed.
-
Remove the triethylammonium chloride precipitate by filtration under an inert atmosphere.
-
The filtrate contains the OPEMA intermediate. The purity of OPEMA is highly dependent on the absence of water; therefore, maintaining anhydrous conditions throughout the reaction and workup is critical.[4]
Experimental Protocol: Synthesis of MPC
This protocol details the ring-opening reaction of the OPEMA intermediate to form the final MPC monomer.
Materials:
-
2-(2-Oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA) solution from the previous step
-
Trimethylamine (TMA)
-
Acetonitrile (anhydrous)
Procedure:
-
Transfer the filtrate containing OPEMA to a pressure-resistant reaction vessel.
-
Add a solution of trimethylamine in anhydrous acetonitrile to the OPEMA solution.
-
Seal the reaction vessel securely due to the high vapor pressure of trimethylamine, especially at elevated temperatures.
-
Heat the reaction mixture to approximately 60°C and maintain this temperature for about 16 hours.[4] It is important to control the temperature to prevent spontaneous polymerization.
-
After the reaction is complete, cool the mixture. A white precipitate of MPC should form.
Purification of MPC Monomer
High purity of the MPC monomer is essential for the successful synthesis of biocompatible polymers. The primary and most effective method for purifying crude MPC is recrystallization.
Experimental Protocol: Recrystallization of MPC
Materials:
-
Crude MPC precipitate
-
Acetonitrile (anhydrous)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Initial Crystallization: After the synthesis reaction, cool the reaction mixture in a freezer for approximately 15 hours to facilitate the precipitation of crude MPC.[4]
-
Filtration: Filter the resulting white precipitate under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent moisture contamination.[4]
-
Drying: Dry the collected crude MPC under vacuum.
-
Recrystallization: Dissolve the crude MPC in a minimal amount of hot, anhydrous acetonitrile.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a freezer to induce the formation of pure MPC crystals.
-
Final Filtration and Drying: Filter the purified crystals under an inert atmosphere and dry them under vacuum to obtain the final product as a white powder.[4] The melting point of pure MPC is over 140°C.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of MPC.
Table 1: Reactant and Reaction Conditions for MPC Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Duration (h) |
| 1. OPEMA Synthesis | HEMA, COP | Triethylamine/Diisopropylamine, Anhydrous Solvent | 0 - 25 | 2 - 4 |
| 2. MPC Synthesis | OPEMA, TMA | Anhydrous Acetonitrile | ~60 | ~16 |
Table 2: Yield and Purity of MPC Monomer
| Parameter | Value | Reference |
| Synthetic Yield | > 80% (with diisopropylamine) | [2] |
| Melting Point | > 140 °C | [4] |
Characterization of MPC Monomer
The chemical structure and purity of the synthesized MPC monomer are typically confirmed using various analytical techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): The proton NMR spectrum of MPC shows characteristic peaks corresponding to the different protons in the molecule.
-
δ = 1.90 ppm (-CH₃, 3H)
-
δ = 3.27–3.36 ppm (–N(CH₃)₃, 9H)
-
δ = 3.70–3.80 ppm (–CH₂N, 2H)
-
δ = 4.00–4.10 ppm (POCH₂–, 2H)
-
δ = 4.21–4.31 ppm (OCH₂–CH₂OP, 4H)
-
δ = 5.60 ppm (=CH₂, 1H)
-
δ = 6.10 ppm (=CH₂, 1H)[4]
-
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure.
-
δ = 18.59 ppm (–CH₃)
-
δ = 54.25 ppm ([N(CH₃)₃])
-
δ = 59.44 ppm (CH₂N)
-
δ = 63.34 ppm (POCH₂–)
-
δ = 64.41 ppm (–CH₂OP)
-
δ = 66.20 ppm (OCH₂)
-
δ = 126.09 ppm (=CH₂)
-
δ = 136.22 ppm (=C<)
-
δ = 167.36 ppm (C=O)[4]
-
5.2. Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the key functional groups present in the MPC monomer, such as the carbonyl group of the methacrylate, the phosphate group, and the quaternary ammonium group.
Conclusion
The successful synthesis and rigorous purification of this compound are paramount for the development of high-performance biocompatible materials. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and professionals to produce high-purity MPC monomer. Careful control of reaction conditions, particularly the exclusion of water, is essential to achieve high yields and purity. The methodologies outlined herein will enable the consistent production of MPC, facilitating advancements in the fields of drug delivery, medical devices, and regenerative medicine.
References
The Biocompatibility of Poly(2-Methacryloyloxyethyl Phosphorylcholine) Polymers: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-methacryloyloxyethyl phosphorylcholine), or poly(MPC), is a biomimetic polymer that has garnered significant attention across the biomedical field for its exceptional biocompatibility.[1] Inspired by the composition of the cell membrane's outer surface, poly(MPC) features a zwitterionic phosphorylcholine group that mimics the natural cellular interface.[2] This unique chemistry imparts a remarkable ability to resist nonspecific protein adsorption, cell adhesion, and thrombus formation, making it an ideal material for a vast range of applications, from drug delivery systems and medical device coatings to artificial organs.[1][3][4] This technical guide provides a comprehensive overview of the core principles governing poly(MPC)'s biocompatibility, detailed experimental methodologies for its evaluation, and quantitative data to support its performance.
Core Principle: The Biomimetic Hydration Layer
The superior biocompatibility of poly(MPC) is primarily attributed to its strong interaction with water molecules.[5] The zwitterionic phosphorylcholine groups on the polymer side chains organize surrounding water to form a substantial, stable hydration layer.[1] This layer functions as a physical and energetic barrier, effectively preventing the initial adsorption of proteins onto the material surface. Since protein adsorption is the critical first step that triggers a cascade of biological responses—including cell adhesion, platelet activation, and the foreign body response—its inhibition is key to the material's bio-inert nature.[6][7] Research has shown that a high density of poly(MPC) chains on a surface can reduce plasma protein adsorption to less than 5 ng/cm².[1]
References
- 1. Macrophage Polarization in Response to Biomaterials for Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential effects of biomaterials on macrophage function and their signalling pathways. | Semantic Scholar [semanticscholar.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Macrophage polarization: An opportunity for improved outcomes in biomaterials and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
Self-assembly and solution behavior of MPC copolymers.
An In-depth Technical Guide to the Self-Assembly and Solution Behavior of MPC Copolymers
Introduction to MPC Copolymers
2-Methacryloyloxyethyl phosphorylcholine (MPC) copolymers are a class of biomimetic polymers that have garnered significant attention in the fields of biomedical engineering and drug delivery. The monomer unit, MPC, features a phosphorylcholine zwitterionic head group, which mimics the structure of phospholipids found in cell membranes. This unique structure imparts exceptional biocompatibility, protein resistance, and lubricity to materials incorporating it.
Amphiphilic block copolymers containing a hydrophilic MPC block and a hydrophobic block can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles.[1][2][3] These self-assembled structures serve as robust nanocarriers for therapeutic agents, capable of encapsulating hydrophobic drugs within their core while presenting a biocompatible, "stealth" corona to the biological environment. The ability to tailor the copolymer architecture allows for precise control over the size, morphology, and stability of these nanostructures.[2][4] Furthermore, the incorporation of stimuli-responsive blocks enables the development of "smart" drug delivery systems that release their payload in response to specific environmental triggers like changes in pH, temperature, or redox potential.[1][5][6]
Synthesis of MPC Block Copolymers
The synthesis of well-defined MPC-based block copolymers is crucial for controlling their self-assembly behavior. Controlled radical polymerization techniques are predominantly used to achieve polymers with predictable molecular weights and low polydispersity.
-
Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile method for polymerizing MPC in protic media to create well-defined homopolymers and block copolymers.[5][7] The process typically involves using a macroinitiator to first polymerize one block, followed by the sequential addition and polymerization of the second monomer.[5]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : RAFT polymerization is another powerful technique used to synthesize MPC block copolymers with narrow molecular weight distributions.[8] This method often involves the synthesis of a macro-RAFT agent from one block, which is then used to control the polymerization of the MPC monomer.[8]
The general workflow for synthesizing and characterizing these copolymers is outlined below.
References
- 1. Multi-Stimuli Sensitive Amphiphilic Block Copolymer Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-responsive copolymer solution and surface assemblies for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stimuli-Responsive Macromolecular Self-Assembly [mdpi.com]
- 7. Effects of copolymer component on the properties of phosphorylcholine micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham e-Theses [etheses.dur.ac.uk]
A Deep Dive into the Thermal and Mechanical Properties of MPC-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and mechanical properties of hydrogels based on 2-methacryloyloxyethyl phosphorylcholine (MPC). MPC-based hydrogels are at the forefront of biomaterials research due to their exceptional biocompatibility, biomimetic nature, and tunable physical properties.[1][2] This document details the synthesis, characterization, and key properties of these advanced materials, offering valuable insights for their application in drug delivery, tissue engineering, and medical devices.
Introduction to MPC-Based Hydrogels
This compound (MPC) is a polymerizable monomer that mimics the phosphorylcholine head groups found in the phospholipids of cell membranes.[1][2] This unique chemical structure imparts excellent biocompatibility and a remarkable ability to resist protein adsorption and cell adhesion.[1][2][3] When polymerized and crosslinked to form a hydrogel, the resulting three-dimensional network can absorb and retain large amounts of water while maintaining its structural integrity.[4][5] These hydrogels are particularly attractive for biomedical applications because their physical and chemical properties can be precisely tailored.[4][6]
The zwitterionic nature of the phosphorylcholine group creates a tightly bound hydration layer on the hydrogel surface, which is believed to be the primary reason for its "stealth" properties against biological fouling.[2][3] This makes MPC-based hydrogels ideal candidates for applications requiring long-term stability and minimal adverse reactions in a biological environment, such as in drug delivery systems and as coatings for medical implants.[1][2]
Synthesis of MPC-Based Hydrogels
MPC-based hydrogels are typically synthesized through the free-radical polymerization of MPC monomers with a suitable crosslinking agent.[1] The polymerization can be initiated by various methods, including thermal initiators, photoinitiators (UV light), or redox systems. The properties of the resulting hydrogel are highly dependent on the synthesis conditions, such as the concentration of the MPC monomer, the type and concentration of the crosslinker, and the polymerization method used.
Common synthesis approaches include:
-
Copolymerization: MPC is often copolymerized with other monomers, such as acrylamide or 2-hydroxyethyl methacrylate (HEMA), to modify the mechanical strength, swelling behavior, and thermal response of the hydrogel.[1][5]
-
Crosslinking: A crosslinking agent is essential to form the three-dimensional network. N,N'-methylenebis(acrylamide) (MBA) is a commonly used crosslinker.[5] The degree of crosslinking directly influences the hydrogel's stiffness and water content.[7]
-
Grafting: MPC polymer chains can be grafted onto the surface of other materials to impart their beneficial biocompatible properties.[1]
Thermal Properties of MPC-Based Hydrogels
The thermal properties of hydrogels are critical for their application, especially in drug delivery systems that may be sensitive to temperature changes.[8][9] Key thermal characteristics include thermal stability and thermoresponsiveness.
Thermal Stability: This refers to the hydrogel's ability to maintain its structure and properties over a range of temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the degradation temperature of the hydrogel. The high water content in hydrogels can make them susceptible to freezing at low temperatures, which can damage the polymer network and alter its properties.[8] To counteract this, strategies such as incorporating cryoprotectants like soluble ions or organic solvents can be employed to improve their anti-freezing capabilities.[8][9]
Thermoresponsiveness: Some MPC-based hydrogels can be designed to exhibit a temperature-dependent phase transition, characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).[8] For instance, hydrogels made of copolymers of MPC and hydrophobic monomers can exhibit an increase in water content with rising temperatures.[2] This behavior is crucial for creating "smart" drug delivery systems that release their payload in response to a temperature stimulus.[10] The critical solution temperature can be tuned by altering the molecular weight of the polymer and the copolymer composition.[8]
Table 1: Summary of Thermal Properties of MPC-Based and Other Hydrogels
| Hydrogel Composition | Property | Value | Measurement Condition |
| Carrageenan/Polyacrylamide with LiCl | Critical Temperature | Down to -40 °C | High LiCl concentration |
| Hydrogel with 30 wt% CaCl2 | Melting Point | -48.4 °C | Addition of CaCl2 salts |
| PiGMA Polymer | UCST | 23.2 °C to 93.2 °C | Dependent on pH and molecular weight |
| PCLA-PEG-PCLA Copolymers | Lower Critical Gelation Temperature (LCGT) | Varies with composition | Forms a gel below LCGT |
Note: Data is compiled from various hydrogel systems to illustrate the range of achievable thermal properties. Specific values for purely MPC-based hydrogels can vary significantly based on the exact formulation.[8][11]
Mechanical Properties of MPC-Based Hydrogels
The mechanical properties of hydrogels are crucial for their intended application, determining their ability to withstand physiological stresses and maintain their shape.[12] These properties are highly tunable by adjusting the polymer concentration and crosslinker density.[12]
Tensile and Compressive Strength: These properties describe the hydrogel's resistance to being stretched or compressed. Increasing the MPC concentration and the cross-linker content generally leads to higher tensile and compressive strength.[12] For example, single-network hydrogels are often soft and brittle, while double-network (DN) hydrogels can exhibit significantly higher mechanical strength and toughness, with tensile stresses reaching up to 10 MPa.[12]
Viscoelasticity: Hydrogels exhibit both viscous (liquid-like) and elastic (solid-like) properties.[13] Rheology is used to characterize these properties by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[7] A higher G' indicates a more solid-like material. The viscoelastic properties are important for applications like 3D bioprinting, where the material must be able to be extruded and then hold its shape.[11]
Table 2: Summary of Mechanical Properties of Various Hydrogels
| Hydrogel System | Property | Value Range | Key Influencing Factor |
| PMPC Hydrogels | Tensile Stress | Up to ~0.06 MPa | MPC concentration (2.5-10 mol/L) |
| Double-Network (DN) Hydrogels | Tensile Stress | Up to 10 MPa | Double-network structure |
| PEG-based Hydrogels | Storage Modulus (G') | 2 to 1300 kPa | PEG concentration and crosslinking |
| FmocFF Hydrogels | Storage Modulus (G') | ~1 to ~100 kPa | Concentration and layering |
Note: This table presents a range of mechanical properties observed in different hydrogel systems to provide a comparative context. The properties of MPC-based hydrogels fall within these ranges and are highly dependent on their specific formulation.[12][14][15]
Experimental Protocols
Accurate characterization of thermal and mechanical properties is essential for the development and quality control of MPC-based hydrogels.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Objective: To determine phase transition temperatures such as the melting point or glass transition temperature.
-
Methodology:
-
A small, precisely weighed sample of the hydrogel (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.
-
Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions.
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition profile of the hydrogel.
-
Methodology:
-
A small sample of the hydrogel is placed in a tared TGA pan.
-
The pan is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which different components (like water and the polymer) are lost.
-
Mechanical Analysis
Rheometry:
-
Objective: To measure the viscoelastic properties (G' and G'') of the hydrogel.[7]
-
Methodology:
-
A hydrogel sample is placed on the lower plate of the rheometer.[16]
-
The upper plate (e.g., a parallel plate or cone-plate geometry) is lowered to a defined gap height.[16]
-
An oscillatory strain or stress is applied to the sample at a specific frequency.
-
The resulting stress or strain and the phase shift between the input and output signals are measured.
-
Time Sweep: Monitors the evolution of G' and G'' over time as the hydrogel forms (gelation).[7]
-
Strain Sweep: Performed on a fully formed gel to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[7]
-
Frequency Sweep: Conducted within the LVER to characterize the frequency-dependent viscoelastic behavior of the hydrogel.[7]
-
Unconfined Compression/Tensile Testing:
-
Objective: To determine the compressive or tensile modulus, ultimate strength, and strain at failure.
-
Methodology:
-
A hydrogel sample is prepared in a defined shape (e.g., a cylinder for compression or a dumbbell shape for tension).
-
The sample is placed between two plates (for compression) or clamped in grips (for tension) in a mechanical testing machine.
-
A compressive or tensile force is applied at a constant strain rate.
-
The force and displacement are continuously recorded to generate a stress-strain curve.[12]
-
The modulus is calculated from the initial linear portion of the curve. The ultimate strength is the maximum stress the sample can withstand before failure.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of MPC-based hydrogels.
Caption: Experimental workflow for MPC-based hydrogel characterization.
Caption: Influence of synthesis parameters on hydrogel properties.
Caption: Role of MPC hydrogel properties in drug delivery.
References
- 1. Preparation and Characterization of Acrylic and Methacrylic Phospholipid-Mimetic Polymer Hydrogels and Their Applications in Optical Tissue Clearing [mdpi.com]
- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Poly(this compound)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpm.spbstu.ru [mpm.spbstu.ru]
- 6. Mechanical properties of cellularly responsive hydrogels and their experimental determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. A Review on Thermal Properties of Hydrogels for Electronic Devices Applications [mdpi.com]
- 9. A Review on Thermal Properties of Hydrogels for Electronic Devices Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellulose Nanocrystal-Enhanced Thermal-Sensitive Hydrogels of Block Copolymers for 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thesis.unipd.it [thesis.unipd.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
Early Discoveries in 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Research: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methacryloyloxyethyl phosphorylcholine (MPC) is a synthetic monomer that has revolutionized the field of biomaterials due to its exceptional biocompatibility.[1][2] Its unique structure, which mimics the phosphorylcholine head groups found in the phospholipids of cell membranes, imparts a remarkable ability to resist protein adsorption and cell adhesion.[3][4] This "bio-inert" property has led to the widespread use of MPC-based polymers in a variety of medical devices, including contact lenses, artificial joints, and drug delivery systems.[5][6] This technical guide delves into the seminal early discoveries in MPC research, focusing on its synthesis, polymerization, and the foundational experiments that established its superior biocompatibility.
Core Concepts: The Biomimetic Advantage
The central principle behind the efficacy of MPC polymers lies in their biomimetic design. The phosphorylcholine zwitterion, with its balanced positive and negative charges, creates a tightly bound hydration layer on the polymer surface when exposed to an aqueous environment. This layer of "free water" acts as a physical and energetic barrier, preventing proteins and cells from adhering to the material surface.[7] This mechanism is a departure from earlier strategies for creating biocompatible materials, which often focused on surface heparinization or achieving a specific hydrophilic/hydrophobic balance.
Experimental Protocols
Synthesis of this compound (MPC) Monomer
The synthesis of the MPC monomer was a critical first step in the development of these biomaterials. An early and widely adopted method involves a two-step process:[2]
-
Step 1: Synthesis of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA):
-
2-hydroxyethyl methacrylate (HEMA) is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) in a suitable solvent (e.g., anhydrous tetrahydrofuran) in the presence of a tertiary amine such as triethylamine.
-
The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
-
The reaction is typically carried out at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.
-
The resulting product, OPEMA, is purified to remove the triethylamine hydrochloride salt.
-
-
Step 2: Ring-opening of OPEMA to form MPC:
-
The purified OPEMA is dissolved in a solvent like acetonitrile.
-
Anhydrous trimethylamine is then added to the solution, leading to the ring-opening of the dioxaphospholane ring.
-
This reaction results in the formation of the zwitterionic phosphorylcholine group.
-
The final product, this compound (MPC), is typically obtained as a white crystalline solid after purification.
-
Radical Polymerization of MPC with n-Butyl Methacrylate (BMA)
Early research extensively utilized copolymers of MPC to tailor the physical and chemical properties of the resulting materials. A common comonomer was n-butyl methacrylate (BMA), which imparts hydrophobicity and improves the mechanical properties of the polymer. The synthesis of poly(MPC-co-BMA) was typically achieved through conventional free-radical polymerization:[8]
-
Materials: this compound (MPC), n-butyl methacrylate (BMA), and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).
-
Procedure:
-
MPC and BMA monomers are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, in the desired molar ratio.
-
The radical initiator (AIBN) is added to the monomer solution.
-
The reaction mixture is degassed to remove oxygen, which can inhibit radical polymerization.
-
The polymerization is carried out by heating the mixture to a specific temperature (e.g., 60°C) for a defined period (e.g., several hours).
-
The resulting copolymer, poly(MPC-co-BMA), is then purified, typically by precipitation in a non-solvent like diethyl ether, followed by drying under vacuum.
-
Data Presentation
Protein Adsorption on Poly(MPC-co-BMA) Surfaces
Early studies consistently demonstrated a significant reduction in protein adsorption on surfaces coated with MPC copolymers compared to conventional biomaterials. The amount of adsorbed protein was found to decrease with an increasing mole fraction of MPC in the copolymer.
| Polymer Surface | Fibrinogen Adsorption (µg/cm²) | Albumin Adsorption (µg/cm²) | γ-Globulin Adsorption (µg/cm²) |
| Glass | 0.85 | 0.35 | 0.90 |
| Poly(methyl methacrylate) (PMMA) | 0.75 | 0.30 | 0.80 |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 0.60 | 0.25 | 0.70 |
| Poly(MPC-co-BMA) (15 mol% MPC) | 0.20 | 0.10 | 0.25 |
| Poly(MPC-co-BMA) (30 mol% MPC) | 0.05 | 0.02 | 0.08 |
Note: The data in this table is representative of the trends observed in early publications and has been compiled and synthesized from graphical representations and textual descriptions in those sources.
Platelet Adhesion on Poly(MPC-co-BMA) Surfaces
A critical indicator of a biomaterial's blood compatibility is its interaction with platelets. Surfaces that induce significant platelet adhesion and activation can lead to thrombus formation. Early in vitro studies revealed a dramatic reduction in platelet adhesion on MPC copolymer surfaces.
| Polymer Surface | Number of Adhered Platelets (x 10³/mm²) |
| Glass | 150 |
| Poly(methyl methacrylate) (PMMA) | 120 |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 90 |
| Poly(MPC-co-BMA) (15 mol% MPC) | 25 |
| Poly(MPC-co-BMA) (30 mol% MPC) | < 5 |
Note: The data in this table is representative of the trends observed in early publications and has been compiled and synthesized from graphical representations and textual descriptions in those sources.
Mandatory Visualization
Caption: Synthetic pathway of the MPC monomer.
Caption: Workflow for free-radical copolymerization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell membrane-inspired phospholipid polymers for developing medical devices with excellent biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 5. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 6. Bepress Guest Access [open.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frictional properties of poly(MPC-co-BMA) phospholipid polymer for catheter applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interactions of Methylprednisolone with Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (MPC) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy stems from a complex series of interactions with biological systems at the molecular and cellular levels. This technical guide provides an in-depth overview of the fundamental mechanisms of action of MPC, detailing its engagement with the glucocorticoid receptor, subsequent signaling pathways, and its effects on gene expression and cellular function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and therapeutic innovation.
Quantitative Data on Methylprednisolone Interactions
The following tables summarize key quantitative parameters that define the pharmacokinetic profile and biological activity of methylprednisolone.
Table 1: Pharmacokinetic Properties of Methylprednisolone in Humans
| Parameter | Value | Reference |
| Elimination Half-life | 1.8 - 3.5 hours | [2][3][4] |
| Systemic Clearance | 336 - 450 mL/h/kg | [3][4] |
| Volume of Distribution (Vd) | 1.17 - 1.5 L/kg | [3][4] |
| Oral Bioavailability | ~82% | [2] |
| Protein Binding | ~77% | [4] |
Table 2: Biological Activity of Methylprednisolone
| Parameter | Value | Biological System | Reference |
| IC50 for Cortisol Secretion Inhibition | 1.7 ng/mL | In vivo (human) | [5] |
| Relative Transactivation Potency | Dexamethasone > 6α-methylprednisolone ≈ Prednisolone > Cortisol | COS-1 cells | [6] |
| Inhibition of TNF-α expression | 55% reduction (at 30 mg/kg) | Rat spinal cord injury model | [7] |
| Modulation of Cytokine Levels (in vivo) | Significant decrease in TNF-α, IL-6, IL-8; increase in IL-10 | Patients undergoing cardiopulmonary bypass | [8] |
Core Mechanisms of Action: Genomic and Non-Genomic Pathways
Methylprednisolone exerts its effects through two primary pathways: the classical genomic pathway, which involves the regulation of gene expression, and the more rapid non-genomic pathways.
Genomic Mechanism
The genomic actions of MPC are mediated by the intracellular glucocorticoid receptor (GR). This multi-step process is the primary mechanism behind its anti-inflammatory and immunosuppressive effects.
-
Passive Diffusion and Receptor Binding: MPC, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[1]
-
Glucocorticoid Receptor (GR) Activation: In the cytoplasm, MPC binds to the ligand-binding domain of the GR, which is held in an inactive state in a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: The activated MPC-GR complex then dimerizes and translocates into the nucleus.
-
Modulation of Gene Expression: Within the nucleus, the MPC-GR dimer interacts with DNA at specific sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:
-
Transactivation: The GR dimer binds to positive GREs, leading to the increased transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1) and interleukin-10 (IL-10).[9]
-
Transrepression: The GR dimer can repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as it downregulates the expression of cytokines, chemokines, and adhesion molecules.[9]
-
Non-Genomic Mechanisms
MPC can also elicit rapid biological effects that are independent of gene transcription and protein synthesis. These non-genomic actions are thought to be mediated through:
-
Membrane-bound Glucocorticoid Receptors (mGRs): Specific interactions with mGRs can trigger rapid intracellular signaling cascades.
-
Interactions with Cellular Membranes: Non-specific interactions with the lipid bilayer can alter membrane fluidity and the function of membrane-associated proteins.
-
Cytosolic GR-mediated effects: The cytoplasmic MPC-GR complex can directly interact with and modulate the activity of various signaling proteins without translocating to the nucleus.
Key Signaling Pathways Modulated by Methylprednisolone
The therapeutic effects of MPC are a consequence of its influence on several critical signaling pathways that regulate inflammation and immune responses.
Glucocorticoid Receptor Signaling Pathway
This is the central pathway through which MPC exerts its genomic effects. The binding of MPC to the GR and its subsequent translocation to the nucleus to act as a ligand-activated transcription factor is the cornerstone of its mechanism.
NF-κB and AP-1 Signaling Pathways
A primary anti-inflammatory mechanism of MPC is the inhibition of the pro-inflammatory transcription factors NF-κB and AP-1. The activated GR can physically interact with these factors, preventing them from binding to their DNA response elements and initiating the transcription of inflammatory genes like those for TNF-α, IL-1β, and IL-6.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of MPC interactions are provided below.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This assay is used to determine the binding affinity (Kd) of methylprednisolone for the glucocorticoid receptor.[10]
Objective: To quantify the affinity of unlabeled MPC for the GR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human glucocorticoid receptor (GR)
-
Radiolabeled ligand (e.g., [3H]-dexamethasone)
-
Unlabeled methylprednisolone
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of unlabeled MPC in assay buffer.
-
Prepare a solution of radiolabeled ligand at a concentration close to its Kd.
-
Prepare the GR protein solution in assay buffer.
-
-
Incubation:
-
In a series of tubes, add a fixed amount of GR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MPC.
-
Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a large excess of unlabeled ligand).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the GR-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of unlabeled MPC by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled MPC concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of MPC that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Kd) of MPC using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radiolabeled ligand and Kd_L is its dissociation constant.
-
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of the Input and Disposition of Various Dosage Forms of Methylprednisolone in Healthy Subjects Utilizing a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. glpbio.com [glpbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pulse methylprednisolone on inflammatory mediators in peripheral blood, synovial fluid, and synovial membrane in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Note & Protocol: Synthesis of Poly(2-methacryloyloxyethyl phosphorylcholine) [poly(MPC)] via Aqueous ATRP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-methacryloyloxyethyl phosphorylcholine) (poly(MPC)) is a biomimetic polymer widely utilized in the biomedical field due to its excellent biocompatibility, protein resistance, and hydrophilicity. These properties stem from the zwitterionic phosphorylcholine group, which mimics the outer surface of red blood cell membranes. Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and complex architectures.[1]
Performing ATRP in aqueous solutions is highly desirable for biomedical applications as it is an environmentally benign approach and allows for the direct polymerization of water-soluble monomers like MPC. However, aqueous ATRP presents unique challenges, primarily related to the stability of the copper catalyst complex, which can undergo disproportionation in polar protic media.[2][3] This protocol provides a detailed methodology for the successful synthesis of poly(MPC) in aqueous solutions via ATRP, offering guidance on optimizing reaction conditions and troubleshooting.
Principle of Aqueous ATRP of MPC
ATRP is a reversible deactivation radical polymerization technique that establishes a dynamic equilibrium between active, propagating radical species and dormant species (alkyl halides).[4] This equilibrium is mediated by a transition metal complex, typically a copper(I) halide (e.g., Cu(I)Br) complexed with a ligand (e.g., 2,2'-bipyridine).
The key components for the aqueous ATRP of MPC are:
-
Monomer: this compound (MPC)
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), which determines the starting point of the polymer chain.
-
Catalyst (Activator): A copper(I) species, e.g., Copper(I) bromide (CuBr).
-
Ligand: A nitrogen-based ligand, such as 2,2'-bipyridine (Bpy) or tris(2-pyridylmethyl)amine (TPMA), which solubilizes the copper salt in the aqueous medium and tunes its reactivity.[2][3]
-
Deactivator: The higher oxidation state copper complex (e.g., Cu(II)Br₂/Ligand) formed during the activation step, which reversibly deactivates the propagating radical.
-
Solvent: Deionized water or a protic solvent mixture (e.g., alcohol/water).[5]
The polymerization rate in aqueous ATRP is often significantly faster than in organic solvents, even at ambient temperatures.[6] Careful selection of the ligand is crucial to stabilize the Cu(I) complex against disproportionation in water.[3]
References
- 1. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis of biocompatible polymers. 1. Homopolymerization of this compound via ATRP in protic solvents: An optimization study - University of Sussex - Figshare [sussex.figshare.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Grafting MPC onto Silicone Hydrogel Contact Lenses
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of silicone hydrogel (SiHy) contact lenses by grafting 2-methacryloyloxyethyl phosphorylcholine (MPC). This modification aims to enhance the biocompatibility of the lenses by improving surface wettability and reducing protein adsorption, which are critical factors in preventing contact lens-related discomfort and complications.
Introduction
Silicone hydrogel contact lenses offer high oxygen permeability, crucial for maintaining corneal health. However, their inherent hydrophobicity can lead to biofouling, decreased comfort, and other adverse effects.[1] Surface modification with MPC, a biomimetic polymer, has been shown to create a highly hydrophilic and lubricious surface, significantly improving the performance of SiHy lenses.[2] This protocol focuses on the "grafting from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP), a robust method for creating a dense and stable polymer brush layer on the lens surface.[3]
Experimental Data Summary
The following tables summarize the quantitative data obtained from SiHy contact lenses before and after MPC grafting, as reported in the literature.
Table 1: Surface Wettability and Water Content
| Parameter | Unmodified SiHy | MPC-Grafted SiHy | Reference(s) |
| Water Contact Angle (°) | 89.6 | ~0 - 49.9 | [3][4] |
| Equilibrium Water Content (%) | Varies by base material | Increased post-grafting | [3][5] |
Table 2: Protein Adsorption
| Protein | Unmodified SiHy (Adsorption) | MPC-Grafted SiHy (Adsorption Reduction) | Reference(s) |
| Lysozyme | Baseline | Up to 83% reduction | [3][6] |
| Bovine Serum Albumin (BSA) | Baseline | Up to 73% reduction | [3][6] |
Table 3: Mechanical and Surface Properties
| Parameter | Unmodified SiHy | MPC-Grafted SiHy | Reference(s) |
| Coefficient of Friction | Baseline | Reduced by >80% | [7] |
| Elastic Modulus (Surface) | ~350 kPa | ~30 kPa | [8] |
Experimental Protocols
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MPC
This protocol describes a four-step process to graft MPC from the surface of a SiHy contact lens.[3]
Materials:
-
Silicone hydrogel contact lenses
-
2-hydroxyethyl methacrylate (HEMA)
-
3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS)
-
Ethylene glycol dimethacrylate (EGDMA)
-
Irgacure® 184 (photoinitiator)
-
2-(2-bromoisobutyryloxy)ethyl methacrylate (BIBEM)
-
This compound (MPC)
-
Copper(I) bromide (Cu(I)Br)
-
Copper(II) bromide (Cu(II)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol
-
Deionized (DI) water
Protocol:
-
Lens Preparation (Model SiHy):
-
Step 1: Grafting of ATRP Initiator Sites:
-
This step involves modifying the lens surface to introduce initiator sites for the polymerization. A common method is to graft a layer of a polymer that can be further functionalized, such as poly(HEMA).
-
-
Step 2: Primary ATRP of pHEMA:
-
Perform a primary ATRP to graft poly(HEMA) from the initiator sites on the lens surface.
-
-
Step 3: Functionalization with Secondary ATRP Initiator:
-
React the hydroxyl groups of the grafted pHEMA with an ATRP initiator, such as 2-bromoisobutyryl bromide, to create secondary initiator sites.
-
-
Step 4: Sequential ATRP of polyMPC:
-
Prepare a solution of MPC monomer, Cu(I)Br, Cu(II)Br, and PMDETA in a solvent mixture (e.g., methanol/water).
-
Immerse the initiator-functionalized lenses in the solution under an inert atmosphere to initiate the polymerization of MPC from the surface.
-
Allow the reaction to proceed for a specified time to achieve the desired polymer chain length.
-
After polymerization, thoroughly rinse the lenses with appropriate solvents (e.g., methanol, DI water) to remove any unreacted monomer and catalyst.
-
Dry the modified lenses under vacuum.[3]
-
Surface Characterization
3.2.1. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Purpose: To confirm the chemical composition of the lens surface at each modification step.
-
Procedure:
-
Ensure the ATR crystal is clean.
-
Place the dry lens sample on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the IR spectrum.
-
Analyze the spectrum for characteristic peaks corresponding to the different chemical groups introduced at each step (e.g., Si-CH3, phosphorylcholine group).[5]
-
3.2.2. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition of the lens surface.
-
Procedure:
-
Place the dry lens sample in the XPS vacuum chamber.
-
Acquire a survey scan to identify the elements present.
-
Perform high-resolution scans for key elements (e.g., P, N for MPC) to confirm the presence of the grafted layer.[9]
-
3.2.3. Water Contact Angle Measurement
-
Purpose: To assess the surface wettability.
-
Procedure (Sessile Drop Method):
-
Place the hydrated lens on a flat stage.
-
Gently blot the surface to remove excess water.
-
Dispense a small droplet of DI water onto the lens surface using a micropipette.[10]
-
Capture an image of the droplet and measure the contact angle between the droplet and the lens surface.[10] A lower contact angle indicates improved wettability.[5]
-
Protein Adsorption Assay
-
Purpose: To quantify the reduction in protein adsorption on the modified lens surface.
-
Procedure (Radiolabeling Method): [3]
-
Prepare solutions of proteins commonly found in tear film, such as lysozyme and bovine serum albumin (BSA), containing a known amount of radiolabeled protein.[3]
-
Incubate the unmodified and MPC-grafted lenses in the protein solutions for a specified period (e.g., 24 hours) at room temperature.[3]
-
After incubation, rinse the lenses thoroughly with a buffer solution (e.g., PBS) to remove loosely bound proteins.[3]
-
Measure the radioactivity of the lenses using a scintillation counter to determine the amount of adsorbed protein.
-
Compare the results between the unmodified and modified lenses to calculate the percentage reduction in protein adsorption.
-
Visualizations
Caption: Experimental workflow for MPC grafting onto SiHy contact lenses.
Caption: Proposed antifouling mechanism of MPC-grafted surfaces.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Antifouling silicone hydrogel contact lenses via densely grafted phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface characterization of a silicone hydrogel contact lens having bioinspired this compound polymer layer in hydrated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
Application Notes and Protocols for MPC Copolymers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymers in the development of advanced drug delivery systems. The inherent biocompatibility, non-fouling properties, and stimuli-responsive nature of MPC copolymers make them exceptional candidates for a variety of therapeutic applications.
Introduction to MPC Copolymers for Drug Delivery
MPC copolymers are synthetic polymers that mimic the phospholipid structure of cell membranes, imparting excellent biocompatibility and resistance to protein adsorption. This "stealth" property prolongs the circulation time of drug carriers in the bloodstream, enhancing their ability to reach target tissues. By copolymerizing MPC with other monomers, it is possible to create amphiphilic block copolymers that self-assemble into various nanostructures, such as micelles and hydrogels, for encapsulating and delivering therapeutic agents. Furthermore, the incorporation of stimuli-responsive monomers, like 2-(diisopropylamino)ethyl methacrylate (DPA), allows for the controlled release of drugs in response to specific physiological cues, such as the acidic tumor microenvironment.
Data Presentation: Performance of MPC Copolymer-Based Drug Delivery Systems
The following tables summarize key quantitative data from studies utilizing MPC copolymers for drug delivery, offering a clear comparison of their performance characteristics.
Table 1: Physicochemical Properties of MPC Copolymer Micelles
| Copolymer Composition | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| PMPC-b-PBMA | Paclitaxel | < 30 | Narrow | > 13% | Not Reported |
| MPC-DPA | Doxorubicin | ~25.7 | 0.407 | Not Reported | 99.3 ± 5.7% |
| Pal-pMPC | Doxorubicin | Not Reported | Not Reported | Higher than Pal-PEG | Not Reported |
| PDPA-b-PAMA | Doxorubicin | Not Reported | Narrow | 9.96% | 55.31% |
Table 2: In Vitro Drug Release from MPC Copolymer Micelles
| Copolymer Composition | Drug | Release Conditions | Cumulative Release (%) | Time (hours) |
| PMPC-b-PBMA | Paclitaxel | Not Specified | < 30% | 320 |
| pH-sensitive micelles | Doxorubicin | pH 7.4 | ~10% | 9 |
| pH-sensitive micelles | Doxorubicin | pH 5.0 | Complete Release | 18 |
| PBMA-b-PNAM | Paclitaxel | Not Specified | > 50% | 132 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the synthesis, formulation, and characterization of MPC copolymer-based drug delivery systems.
Protocol 1: Synthesis of PMPC-b-PBMA Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of a poly(this compound)-block-poly(n-butyl methacrylate) (PMPC-b-PBMA) diblock copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
2-(Methacryloyloxy)ethyl phosphorylcholine (MPC)
-
n-Butyl methacrylate (BMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Methanol (MeOH)
-
Toluene
-
Dialysis membrane (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Synthesis of PMPC macro-CTA:
-
In a Schlenk flask, dissolve MPC, CPAD, and ACVA in methanol.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time to achieve high monomer conversion.
-
Terminate the polymerization by exposing the solution to air and cooling in an ice bath.
-
Purify the PMPC macro-chain transfer agent (macro-CTA) by dialysis against deionized water for 48 hours, followed by lyophilization.
-
-
Synthesis of PMPC-b-PBMA:
-
In a Schlenk flask, dissolve the purified PMPC macro-CTA, BMA, and ACVA in a mixture of methanol and toluene.
-
Repeat the de-gassing procedure as described above.
-
Polymerize at 70°C for the desired duration.
-
Terminate the polymerization by cooling and exposure to air.
-
Precipitate the block copolymer in a suitable non-solvent (e.g., cold diethyl ether) and dry under vacuum.
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the copolymers using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure and composition of the copolymers using ¹H NMR spectroscopy.[1]
Protocol 2: Preparation of Drug-Loaded MPC Copolymer Micelles
This protocol details the preparation of drug-loaded micelles using the solvent evaporation/film hydration method.[1]
Materials:
-
PMPC-b-PBMA diblock copolymer
-
Paclitaxel (or other hydrophobic drug)
-
Chloroform
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve a specific amount of PMPC-b-PBMA and paclitaxel in a chloroform/ethanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin polymer-drug film on the flask wall.
-
Hydrate the film with PBS (pH 7.4) by gentle agitation at room temperature to allow for the self-assembly of micelles.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
Protocol 3: Characterization of Micelle Size by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the size and size distribution of the prepared micelles.
Instrumentation:
-
Zetasizer Nano ZS or equivalent DLS instrument.
Procedure:
-
Dilute the micellar solution with PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample at 25°C in the instrument.
-
Perform the measurement at a scattering angle of 173°.
-
Acquire data and analyze using the instrument's software to obtain the Z-average diameter and the Polydispersity Index (PDI).
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from the MPC copolymer micelles.[1]
Materials:
-
Drug-loaded micellar solution
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to MPC copolymer-based drug delivery systems.
pH-Responsive Drug Release Mechanism
Caption: pH-responsive drug release from MPC-DPA copolymer micelles.
Experimental Workflow
Caption: Overall experimental workflow for MPC copolymer drug delivery systems.
References
Application Notes and Protocols: Utilizing MPC for Non-Fouling Microfluidic Surfaces
For Researchers, Scientists, and Drug Development Professionals
The advent of microfluidics has revolutionized biological analysis and drug development by enabling the manipulation of minute fluid volumes, leading to reduced reagent consumption, faster analysis times, and higher throughput.[1][2][3] However, a significant challenge in the widespread adoption of microfluidic devices, particularly those fabricated from materials like polydimethylsiloxane (PDMS), is their inherent hydrophobicity. This characteristic leads to the non-specific adsorption of proteins and other biomolecules, which can compromise experimental results, reduce device performance, and lead to bio-fouling.[4]
This document provides detailed application notes and protocols for the surface modification of microfluidic devices using 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers to create non-fouling surfaces. MPC is a biomimetic material that mimics the phospholipid structure of cell membranes, exhibiting excellent biocompatibility and resistance to protein adsorption and cell adhesion.[5][6][7]
Mechanism of Non-Fouling
The exceptional non-fouling properties of MPC polymers stem from the formation of a highly hydrated layer on the modified surface. The zwitterionic phosphorylcholine groups attract and organize water molecules, creating a physical and energetic barrier that prevents proteins and cells from adhering to the underlying substrate.[5] This "camouflaging" of the surface minimizes interactions with biological components, ensuring the smooth and unhindered flow of samples and reagents within the microfluidic channels.
Figure 1: Mechanism of MPC-based non-fouling surfaces.
Quantitative Data Summary
The effectiveness of MPC surface modification is demonstrated by significant changes in surface properties and a drastic reduction in protein adsorption. The following tables summarize key quantitative data from various studies.
Table 1: Surface Property Characterization of MPC-Modified Surfaces
| Parameter | Unmodified PDMS | MPC-Modified PDMS | Reference |
| Static Water Contact Angle | ~112° - 115° | ~20° - 45° | [8][9] |
| Zeta Potential (at neutral pH) | High Negative Charge | Close to Zero | [10][11] |
| Poly(MPC) Grafted Layer Thickness | N/A | 95 ± 14 nm | [12] |
Table 2: Reduction in Protein Adsorption on MPC-Modified Surfaces
| Protein | Unmodified Surface Adsorption (µg/cm²) | MPC-Modified Surface Adsorption (µg/cm²) | % Reduction | Reference |
| Human Plasma Protein | > 2.0 | < 0.5 | > 75% | [12] |
| FITC Labeled BSA | High Fluorescence | Significantly Reduced Fluorescence | - | [10] |
| Fibrinogen & Serum Albumin Mix | N/A | N/A | 56% - 90% | [11] |
| Single Proteins | N/A | N/A | 50% - 75% | [4] |
Experimental Protocols
Two primary methods for modifying microfluidic surfaces with MPC are detailed below: Photo-induced Graft Polymerization and Simple Coating with MPC Copolymers .
Protocol 1: Photo-induced "Grafting-From" Polymerization of MPC on PDMS
This method creates a dense and stable layer of MPC polymer brushes covalently bonded to the PDMS surface.
Figure 2: Workflow for photo-induced graft polymerization of MPC.
Materials:
-
PDMS microfluidic device
-
Oxygen plasma cleaner
-
Benzophenone (photoinitiator)
-
Acetone
-
This compound (MPC) monomer
-
Deionized water
-
UV light source (e.g., 365 nm)
-
Vacuum oven
Procedure:
-
Surface Activation: Expose the PDMS microfluidic device to oxygen plasma (e.g., 85 W, 100 mL/min gas flow for 30 seconds) to generate hydroxyl groups on the surface.[10]
-
Photoinitiator Application: Immerse the plasma-treated PDMS device in a solution of benzophenone in acetone (e.g., 50 mM) for 1 minute.[10]
-
Drying: Remove the device from the solution and allow it to dry completely, leaving a thin layer of the photoinitiator on the surface.
-
Graft Polymerization:
-
Prepare an aqueous solution of MPC monomer (e.g., 0.25 M).
-
Immerse the photoinitiator-coated PDMS device in the MPC solution.
-
Expose the device to UV light for a specified duration (e.g., 3 hours). The UV irradiation initiates the polymerization of MPC from the surface.[10]
-
-
Washing: After polymerization, thoroughly wash the device with deionized water to remove any unreacted monomer and non-grafted polymer.
-
Final Drying: Dry the MPC-grafted PDMS device in a vacuum oven at room temperature.
Protocol 2: Simple Coating with MPC Copolymers
This method involves the physical adsorption of MPC copolymers onto the microfluidic channel surfaces. It is a simpler and faster method, though the coating may be less stable than grafted polymers under high shear stress.
Figure 3: Workflow for simple coating with MPC copolymers.
Materials:
-
Microfluidic device (e.g., PDMS, polystyrene)
-
MPC copolymer, such as poly(MPC-co-n-butyl methacrylate) (PMB)
-
Ethanol
-
Nitrogen gas source
Procedure:
-
Prepare Copolymer Solution: Dissolve the MPC copolymer (e.g., PMB) in a suitable solvent like ethanol to a desired concentration (e.g., 0.5 wt%).
-
Introduce Solution into Channels: Fill the microchannels of the device with the MPC copolymer solution.
-
Incubation: Allow the solution to incubate within the channels for a sufficient time to ensure adsorption of the copolymer to the channel walls.
-
Remove Excess Solution: Flush the channels with the solvent (ethanol) to remove the excess copolymer solution.
-
Drying: Dry the microchannels thoroughly, for instance, by passing a gentle stream of nitrogen gas through them.
Applications in Drug Development and Diagnostics
The creation of non-fouling microfluidic surfaces using MPC is critical for a wide range of applications, including:
-
High-Throughput Screening: Minimizing the non-specific binding of drug compounds and target proteins ensures accurate and reproducible screening results.[1][2]
-
Cell-Based Assays: Preventing cell adhesion to channel walls allows for the study of cell behavior in a more controlled and physiologically relevant environment.[5]
-
Diagnostics: Reducing the adsorption of biomolecules from complex samples like blood plasma enhances the sensitivity and reliability of diagnostic tests.[13]
-
Organ-on-a-Chip: Maintaining the biocompatibility of the microenvironment is essential for the long-term culture and study of tissues on a chip.[14][15]
References
- 1. Application of Microfluidics in Drug Development from Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic phosphorylcholine polymer grafting from polydimethylsiloxane surface using photo-induced polymerization | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Surface modification on microfluidic devices with this compound polymers for reducing unfavorable protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Modification by Grafting with Biocompatible this compound for Microfluidic Devices | Scientific.Net [scientific.net]
- 13. Applications of Microfluidics for Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vat Photopolymerization 3D printed microfluidic devices for organ-on-a-chip applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vat photopolymerization 3D printed microfluidic devices for organ-on-a-chip applications - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Step-by-step guide to MPC polymer coating for anti-biofilm properties.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application and evaluation of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymer coatings to impart anti-biofilm properties to various surfaces. MPC polymers are biocompatible materials known for their ability to resist protein adsorption and cell adhesion, making them excellent candidates for preventing biofilm formation on medical devices and other surfaces.[1][2][3][4]
The primary mechanism behind the anti-biofilm effect of MPC coatings is their "superhydrophilicity".[1][5] The phosphorylcholine groups in the polymer attract and create a tightly bound layer of water, which acts as a physical barrier, preventing the initial attachment of bacteria, a critical step in biofilm formation.[4][6][7] This bacteriostatic effect inhibits biofilm development without killing the bacteria, which can be advantageous in preventing the development of bacterial resistance.[6]
MPC Polymer Selection and Preparation
A common and effective MPC copolymer for creating anti-biofilm surfaces is poly(MPC-co-n-butyl methacrylate) (PMB).[6][8] The n-butyl methacrylate component aids in forming a stable coating on various substrates.
Protocol for Preparing a PMB Coating Solution:
-
Dissolve the PMB polymer in ethanol to a final concentration of 0.5% (wt/vol).[1]
-
Ensure complete dissolution by stirring the solution at room temperature until the polymer is fully dissolved.
-
Store the solution in a sealed container to prevent solvent evaporation.
Substrate Coating Protocol
This protocol describes a simple dip-coating method applicable to various substrates.
Materials:
-
Substrate to be coated (e.g., coverslips, stainless steel plates, sutures)
-
0.5% PMB in ethanol solution
-
Beakers or suitable containers for dipping
-
Forceps
-
Drying oven or vacuum desiccator
Procedure:
-
Clean the substrate: Thoroughly clean the substrate surface to remove any contaminants. This can be done by sonication in a suitable solvent (e.g., ethanol, acetone) followed by rinsing with distilled water and drying.
-
Immersion: Immerse the cleaned substrate into the 0.5% PMB solution for a predetermined period (e.g., 1 hour).
-
Drying: Carefully remove the substrate from the solution using forceps and allow it to air-dry briefly.
-
Curing: Dry the coated substrate in an oven at 70°C for 4 hours or in a vacuum desiccator to ensure the formation of a stable and uniform coating.[1]
Experimental Workflow for MPC Polymer Coating
Caption: Workflow for MPC polymer coating and surface characterization.
Characterization of MPC-Coated Surfaces
It is crucial to verify the presence and properties of the MPC coating before proceeding with biofilm assays.
3.1. Contact Angle Measurement:
-
Purpose: To confirm the hydrophilicity of the coated surface.
-
Method: Measure the static water contact angle on the coated and uncoated surfaces. A significantly lower contact angle on the coated surface indicates successful hydrophilic modification.[2][9]
3.2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the surface and the presence of the MPC polymer.
-
Method: Analyze the elemental composition of the surface. The presence of phosphorus and nitrogen peaks in the XPS spectrum is indicative of the phosphorylcholine group from the MPC polymer.[2][9]
3.3. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology.
-
Method: Image the coated and uncoated surfaces to ensure a uniform and defect-free coating.[1]
Protocols for Evaluating Anti-Biofilm Properties
4.1. Bacterial Adhesion Assay:
-
Purpose: To quantify the initial attachment of bacteria to the coated surface.
-
Protocol:
-
Place sterile coated and uncoated control substrates in a 24-well plate.
-
Prepare a bacterial suspension in a suitable medium (e.g., PBS) to a specific concentration (e.g., 10^9 CFU/mL).[1]
-
Add 0.5 mL of the bacterial suspension to each well containing a substrate.[1]
-
Incubate at 37°C for 1 hour.[1]
-
Gently wash the substrates with sterile PBS to remove non-adherent bacteria.
-
Quantify the adherent bacteria by:
-
Colony-Forming Unit (CFU) counting: Sonicate the substrates in PBS to detach the bacteria and then plate serial dilutions on agar plates to count the colonies.
-
Fluorescence Microscopy: Stain the adherent bacteria with a fluorescent dye (e.g., SYTO 9) and visualize under a fluorescence microscope.[6]
-
-
4.2. Biofilm Formation Assay:
-
Purpose: To assess the inhibition of mature biofilm development.
-
Protocol:
-
Place sterile coated and uncoated substrates in a 24-well plate.
-
Inoculate with a bacterial suspension in a growth medium (e.g., TSB for S. aureus, BHI for S. mutans).
-
Incubate for 24 hours or longer at 37°C to allow biofilm formation.
-
Gently wash the substrates with sterile PBS.
-
Evaluate biofilm formation using:
-
Scanning Electron Microscopy (SEM): Fix, dehydrate, and gold-coat the samples to visualize the biofilm structure.[1][6]
-
Confocal Laser Scanning Microscopy (CLSM): Stain the biofilm with fluorescent dyes (e.g., SYTO 9 for live cells, propidium iodide for dead cells) to observe the 3D structure and viability of the biofilm.[8]
-
Crystal Violet (CV) Staining: Stain the biofilm with 0.1% crystal violet, followed by solubilization with ethanol or acetic acid, and measure the absorbance to quantify the total biofilm biomass.
-
-
Experimental Workflow for Anti-Biofilm Assays
Caption: Workflow for evaluating anti-adhesion and anti-biofilm properties.
Quantitative Data Summary
The following tables summarize the reported effectiveness of MPC polymer coatings in reducing bacterial adhesion and biofilm formation.
Table 1: Reduction in Bacterial Adhesion on MPC-Coated Surfaces
| Bacterial Species | Substrate | Adhesion Reduction (%) vs. Uncoated | Reference |
| Staphylococcus aureus | Coverslip | >99% | [1] |
| Streptococcus mutans | Coverslip | >99% | [1] |
| Pseudomonas aeruginosa | Coverslip | >99% | [1] |
| Candida albicans | Coverslip | >99% | [1] |
| MRSA | Suture | Significant reduction (p < 0.001) | [6] |
| MSSA | Suture | Significant reduction (p < 0.001) | [6] |
Table 2: Inhibition of Biofilm Formation on MPC-Coated Surfaces
| Bacterial Species | Substrate | Observation | Reference |
| Staphylococcus aureus | Stainless Steel | No biofilm formation observed | [8] |
| Pseudomonas aeruginosa | Stainless Steel | No biofilm formation observed | [8] |
| Candida albicans | Acrylic Resin | Thinner biofilms, significantly fewer CFUs | [9][10] |
| Streptococcus mutans | Hydroxyapatite | Markedly inhibited biofilm formation | [3][11] |
Mechanism of Action
The anti-biofilm property of MPC polymers is attributed to their ability to create a "superhydrophilic" surface that resists protein and bacterial adhesion.
Proposed Mechanism of Anti-Biofilm Action
Caption: Mechanism of MPC polymer in preventing biofilm formation.
Conclusion
MPC polymer coatings offer a robust and effective method for preventing biofilm formation on a variety of surfaces. The protocols outlined in this document provide a framework for researchers and professionals to apply and evaluate these coatings for their specific applications. The key to the success of this technology lies in the creation of a stable, superhydrophilic surface that effectively prevents the initial stages of bacterial attachment, thereby inhibiting the entire biofilm formation cascade.
References
- 1. academic.oup.com [academic.oup.com]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound (MPC)-polymer suppresses an increase of oral bacteria: a single-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of Biofilm Formation with a Coating of this compound Polymer [jstage.jst.go.jp]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. This compound polymer treatment prevents Candida albicans biofilm formation on acrylic resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPC-polymer reduces adherence and biofilm formation by oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Protein Stability through Poly(MPC) Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of protein-based drugs is often limited by their short in vivo half-life, immunogenicity, and susceptibility to degradation. Polymer conjugation, a form of post-translational modification, has emerged as a powerful strategy to overcome these limitations. Poly(2-methacryloyloxyethyl phosphorylcholine) (poly(MPC)), a zwitterionic polymer, offers a promising alternative to traditional polymers like polyethylene glycol (PEG). Its biomimetic phosphorylcholine groups impart excellent biocompatibility and a tightly bound hydration layer, which can enhance protein stability, reduce immunogenicity, and improve pharmacokinetic profiles.[1][2][3] This document provides detailed methods for conjugating proteins with poly(MPC) to enhance their stability and performance.
Methods for Protein Conjugation with Poly(MPC)
Several chemical strategies can be employed for the covalent attachment of poly(MPC) to proteins. The choice of method often depends on the available functional groups on the protein surface and the desired degree of conjugation. Common approaches include targeting amine or thiol groups on amino acid residues.
A particularly effective and widely used method is the thiol-maleimide click chemistry approach.[4] This strategy involves the reaction between a maleimide-functionalized poly(MPC) and free thiol groups on the protein. Natural thiol groups are present in cysteine residues. Alternatively, amine groups on lysine residues can be converted to thiol groups using reagents like Traut's reagent. This method offers high specificity and efficiency under mild reaction conditions, preserving the protein's structure and function.[4]
Another approach involves the use of N-hydroxysuccinimide (NHS) esters of poly(MPC) to react with primary amines on lysine residues. However, this method can be less efficient for some proteins.[2][3] A more successful strategy for proteins with accessible disulfide bonds is the reduction of these bonds to generate free thiols, which can then be conjugated with a thiol-specific derivative of poly(MPC).[1][2][3]
Enhanced Stability of Poly(MPC)-Protein Conjugates
Conjugation with poly(MPC) has been shown to significantly improve the stability and pharmacokinetic properties of various proteins. The zwitterionic nature of poly(MPC) creates a compact conformation in aqueous solution, which can shield the protein from proteolytic enzymes and the immune system.[1][2][3]
Key stability enhancements include:
-
Increased Resistance to Proteolysis: The dense hydration layer around the poly(MPC) chain sterically hinders the approach of proteases, thus protecting the protein from degradation.
-
Reduced Immunogenicity: The bio-inert nature of the phosphorylcholine groups minimizes recognition by the immune system, leading to a lower incidence of antibody formation.[4] PMPC-conjugated interferon-α (IFN) displayed marked resistance to antibody binding in Western blot analysis.[2][3]
-
Improved Pharmacokinetics: Poly(MPC) conjugation increases the hydrodynamic volume of the protein, which reduces renal clearance and extends its circulation half-life.[1][2][3] For instance, the elimination half-life of a poly(MPC)-IFN conjugate was vastly extended compared to the native IFN and was twice that of a 20 kDa PEG-IFN conjugate.[2][3]
-
Enhanced Antifouling Properties: The zwitterionic surface of poly(MPC) resists nonspecific protein adsorption, a critical factor in evading immune recognition and prolonging circulation time.[4]
Quantitative Data Summary
The following table summarizes the quantitative improvements observed in protein stability and pharmacokinetics after conjugation with poly(MPC).
| Parameter | Protein | Conjugation Method | Improvement Observed | Reference |
| Elimination Half-life | Interferon-α2a (IFN) | Thiol-specific PMPC | Vastly extended over native IFN and twice the value of 20 kDa PEG-IFN. | [2][3] |
| Resistance to Antibody Binding | Interferon-α2a (IFN) | Thiol-specific PMPC | Marked resistance to binding by a polyclonal anti-IFN antibody in Western blot analysis. | [2][3] |
| Protein Adsorption | Uricase (UOX) | Thiol-maleimide click chemistry | PMPC90-UOX exhibited near-complete resistance to protein adsorption from mouse serum, comparable to the PBS control. | [4] |
| Pharmacokinetics (Absorption t1/2) | Interferon-α2a (IFN) | Thiol-specific PMPC | Considerably extended compared to native IFN and a 20 kDa PEG analogue. | [2][3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of maleimide-terminated poly(MPC) and its conjugation to a model protein using thiol-maleimide click chemistry.
Protocol 1: Synthesis of Maleimide-Terminated Poly(MPC)
This protocol describes the synthesis of carboxyl-terminated poly(MPC) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by modification to introduce a terminal maleimide group.[4][5]
Materials:
-
This compound (MPC) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) as chain transfer agent (CTA)
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or 4,4'-Azobis(4-cyanovaleric acid) (V-501/VA-044) as initiator
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine
-
N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfo-SMCC
-
Dimethyl sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 3 kDa)
-
Deionized water
Procedure:
-
RAFT Polymerization of MPC:
-
Dissolve MPC monomer and initiator (e.g., VA-044) in deionized water.
-
Add the CTA (e.g., CPPA) dissolved in DMSO. The molar ratios of monomer:CTA:initiator will determine the final polymer chain length.
-
Purge the reaction mixture with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the appropriate temperature (e.g., 70-95°C) to initiate polymerization and stir for the desired time (e.g., 3 minutes to several hours).
-
Stop the reaction by cooling in liquid nitrogen.
-
Adjust the pH of the solution to 12 with 2M NaOH and incubate at room temperature for 2 hours to remove the dithiocarbonate end-group.
-
Dialyze the polymer solution against deionized water for 24 hours using a 3 kDa MWCO membrane to remove unreacted monomers and other small molecules.
-
Lyophilize the purified carboxyl-terminated poly(MPC).
-
-
Conversion to Amine-Terminated Poly(MPC):
-
Dissolve the carboxyl-terminated poly(MPC) in MES buffer (pH 5.0).
-
Activate the carboxyl groups by adding EDC and NHS (e.g., at molar ratios of 10:1 and 4:1 to poly(MPC), respectively) and stir at 4°C for 1 hour.
-
Add ethylenediamine (e.g., at a molar ratio of 20:1 to poly(MPC)) and quickly adjust the pH to 8.0.
-
Stir the reaction at room temperature for 2 hours.
-
Dialyze the reaction mixture against deionized water (MWCO 3 kDa) for 24 hours.
-
-
Maleimide Functionalization:
-
React the amine-terminated poly(MPC) solution with Sulfo-SMCC (e.g., at a molar ratio of 2:1 to poly(MPC)) at 4°C for 2 hours.
-
Remove excess Sulfo-SMCC using a desalting column.
-
Lyophilize the maleimide-modified poly(MPC) and store at -80°C.
-
Caption: Workflow for the synthesis of maleimide-terminated poly(MPC).
Protocol 2: Protein Thiolation and Conjugation with Maleimide-Poly(MPC)
This protocol outlines the steps to introduce thiol groups onto a protein and subsequently conjugate it with the synthesized maleimide-terminated poly(MPC).
Materials:
-
Protein of interest
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction, or 2-iminothiolane (Traut's reagent) for thiolation of amines
-
Maleimide-terminated poly(MPC) (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Thiolation (Option A: Reduction of Disulfide Bonds):
-
Dissolve the protein in PBS containing EDTA.
-
Add a molar excess of TCEP (e.g., 40:1 molar ratio of TCEP to protein) to reduce the interchain disulfide bonds.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Protein Thiolation (Option B: Modification of Amine Groups):
-
Dissolve the protein in PBS.
-
Add a molar excess of Traut's reagent to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess Traut's reagent using a desalting column.
-
-
Conjugation of Thiolated Protein with Maleimide-Poly(MPC):
-
Immediately after thiolation and purification, add the maleimide-terminated poly(MPC) to the thiolated protein solution. The molar ratio of polymer to protein will depend on the desired degree of conjugation.
-
Allow the reaction to proceed for 2-4 hours at 4°C or room temperature with gentle stirring.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine.
-
-
Purification and Characterization of the Conjugate:
-
Purify the poly(MPC)-protein conjugate from unreacted polymer and protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight and other analytical techniques such as dynamic light scattering (DLS) to determine the hydrodynamic size.
-
Caption: Workflow for protein thiolation and conjugation with maleimide-poly(MPC).
Conclusion
The conjugation of proteins with poly(MPC) presents a robust strategy for enhancing their stability and therapeutic potential. The methods outlined in these application notes, particularly the use of thiol-maleimide click chemistry, provide a reliable and efficient means to produce well-defined protein-polymer conjugates. The resulting conjugates exhibit improved pharmacokinetic profiles and reduced immunogenicity, making poly(MPC) an attractive alternative to traditional polymers for the development of next-generation protein therapeutics. Researchers are encouraged to optimize the described protocols for their specific protein of interest to achieve the desired level of modification and therapeutic benefit.
References
Application Notes and Protocols for MPC-Based Coatings to Reduce Friction on Orthodontic Wires
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friction between orthodontic archwires and brackets is a significant challenge in clinical practice, often leading to longer treatment times and the need for higher applied forces. Surface modification of archwires with biocompatible coatings that reduce frictional resistance is a promising strategy to enhance the efficiency of tooth movement. Among various materials, 2-methacryloyloxyethyl phosphorylcholine (MPC) has emerged as a highly effective biomimetic polymer for this application. MPC-based coatings have been shown to significantly decrease the coefficient of friction, primarily due to the formation of a lubricating hydration layer on the wire surface. Additionally, these coatings can exhibit anti-biofouling properties, reducing bacterial adhesion.[1][2] This document provides detailed application notes and experimental protocols for the use of MPC-based coatings on orthodontic wires.
Mechanism of Action: Hydration Lubrication
The primary mechanism by which MPC coatings reduce friction is through "hydration lubrication." The phosphorylcholine zwitterionic groups in the MPC polymer have a strong affinity for water molecules, forming a tightly bound hydration layer on the surface of the orthodontic wire. This layer acts as a lubricant, minimizing direct contact between the wire and the bracket slot and thereby reducing frictional forces during sliding mechanics. This efficient lubrication is particularly effective in the aqueous environment of the oral cavity.
Mechanism of friction reduction by MPC coating.
Quantitative Data Summary
The following tables summarize the quantitative data from in-vitro studies on the effectiveness of MPC-based coatings in reducing friction and enhancing tooth movement.
Table 1: Frictional Characteristics of MPC-Coated Surfaces
| Material | Coating | Condition | Coefficient of Friction (μ) | Percent Reduction in Friction | Reference |
| Stainless Steel Wire | Uncoated | - | Not specified, baseline | - | Kunimatsu et al. (2022)[1] |
| Stainless Steel Wire | MPC | - | Significantly lower than uncoated | ~50% | Kunimatsu et al. (2022)[1] |
Table 2: In-Vitro Tooth Movement with MPC-Coated Wires
| Wire Type | Coating | Traction Force | Tooth Movement (in vitro model) | Percent Increase in Movement | Reference |
| Stainless Steel | Uncoated | 50 g | Baseline | - | Kunimatsu et al. (2022)[1] |
| Stainless Steel | MPC | 50 g | Approx. 2-fold increase | ~100% | Kunimatsu et al. (2022)[1] |
| Stainless Steel | Uncoated | 100 g | Baseline | - | Kunimatsu et al. (2022)[1] |
| Stainless Steel | MPC | 100 g | Approx. 2-fold increase | ~100% | Kunimatsu et al. (2022)[1] |
Experimental Protocols
This section provides detailed protocols for the preparation and testing of MPC-coated orthodontic wires.
Protocol 1: MPC Coating of Stainless Steel Orthodontic Wires
This protocol is adapted from the methodology described by Kunimatsu et al. (2022).[1]
Materials:
-
Stainless steel orthodontic wires (e.g., 0.016 x 0.022 inch)
-
Silane coupling agent (e.g., 3-(trimethoxysilyl)propyl methacrylate)
-
This compound (MPC)
-
Ethanol
-
Distilled water
-
Oven
-
Beakers
-
Ultrasonic bath
Procedure:
-
Wire Cleaning:
-
Cut stainless steel wires into desired lengths.
-
Clean the wires in an ultrasonic bath with ethanol for 15 minutes to remove any surface contaminants.
-
Rinse thoroughly with distilled water and dry completely.
-
-
Silanization (Surface Pre-treatment):
-
Prepare a solution of the silane coupling agent in ethanol (e.g., 1% v/v).
-
Immerse the cleaned and dried stainless steel wires in the silane solution for 1 hour at room temperature. This step introduces reactive methacrylate groups on the wire surface.
-
After immersion, remove the wires and dry them in an oven at 100°C overnight.
-
Thoroughly wash the silane-treated wires with distilled water to remove any unbound silane and then dry.
-
-
MPC Graft Polymerization:
-
Prepare an aqueous solution of MPC (e.g., 0.5 wt%).
-
Immerse the silanized stainless steel wires in the MPC solution for 1 hour at room temperature.
-
Following immersion, dry the wires in an oven at 100°C overnight to facilitate the graft polymerization of MPC onto the silanized surface.
-
Wash the MPC-coated wires thoroughly with distilled water to remove any non-grafted MPC polymer and then dry.
-
Experimental workflow for MPC coating of orthodontic wires.
Protocol 2: Friction Testing of Coated Orthodontic Wires
This protocol outlines a standard method for evaluating the frictional characteristics of coated and uncoated orthodontic wires.
Materials and Equipment:
-
Universal testing machine with a sensitive load cell
-
Custom jig to hold orthodontic brackets and the archwire
-
Orthodontic brackets (compatible with the wire size)
-
Coated and uncoated orthodontic wire segments
-
Ligation method (e.g., elastomeric ligatures)
-
Artificial saliva solution (optional, for simulating oral conditions)
Procedure:
-
Apparatus Setup:
-
Mount the orthodontic bracket(s) on the custom jig, ensuring proper alignment.
-
Secure the jig in the universal testing machine.
-
Insert a segment of the orthodontic wire (coated or uncoated) into the bracket slot(s) and ligate it securely.
-
-
Friction Measurement:
-
Attach one end of the wire to the load cell of the universal testing machine.
-
Apply a constant pulling speed (e.g., 0.5 mm/min) to the wire, drawing it through the bracket(s).
-
Record the force required to pull the wire. The initial peak force represents the static friction, and the subsequent plateau force represents the kinetic friction.
-
For testing in simulated oral conditions, the bracket-wire interface can be immersed in or continuously irrigated with artificial saliva.
-
-
Data Analysis:
-
Repeat the measurement for a statistically significant number of samples for both coated and uncoated wires.
-
Calculate the mean and standard deviation of the static and kinetic frictional forces for each group.
-
The coefficient of friction (μ) can be calculated if the normal force exerted by the ligature is known (μ = Frictional Force / Normal Force).
-
Workflow for friction testing of orthodontic wires.
Conclusion
MPC-based coatings offer a highly promising approach to reducing friction in orthodontics, potentially leading to more efficient and comfortable treatments. The protocols outlined in this document provide a framework for the application and evaluation of these coatings in a research setting. Further investigations into the long-term durability and in-vivo performance of MPC-coated orthodontic wires are warranted to fully realize their clinical potential.
References
Application Notes and Protocols: Liposome Surface Modification with Poly(MPC)-Conjugated Lipids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of liposomes using poly(2-methacryloyloxyethyl phosphorylcholine) (poly(MPC))-conjugated lipids. Poly(MPC) is a biocompatible polymer that mimics the cell membrane's outer surface, offering a promising alternative to poly(ethylene glycol) (PEG) for creating "stealth" liposomes with enhanced stability and circulation times.
Application Notes
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic agents.[1] However, conventional liposomes are rapidly cleared from circulation by the mononuclear phagocyte system (MPS).[2][3] Surface modification with hydrophilic polymers creates a steric barrier that reduces protein adsorption (opsonization) and subsequent MPS uptake, prolonging circulation half-life.[2][4]
PEGylation has been the gold standard for achieving these "stealth" properties.[3] However, repeated administration of PEGylated liposomes can induce an "accelerated blood clearance" (ABC) phenomenon, mediated by the production of anti-PEG IgM antibodies.[1] This has prompted the search for alternative materials. Poly(MPC), a zwitterionic polymer with a structure analogous to the phosphorylcholine headgroup of phospholipids, has emerged as a superior alternative.[5]
Advantages of Poly(MPC) Surface Modification
Modification of liposomes with poly(MPC)-conjugated lipids (PMPC-lipids) offers several key advantages over traditional PEGylation:
-
Reduced Protein Adsorption: PMPC coatings effectively suppress the adsorption of plasma proteins, including albumin, fibrinogen, and complement protein C3.[6][7][8] The efficacy of protein repulsion increases with the molecular weight and molar ratio of the PMPC-lipid conjugate.[8][9]
-
Enhanced Stability: PMPC-modified liposomes exhibit excellent colloidal stability, showing no aggregation and maintaining their size and polydispersity for extended periods, with studies demonstrating stability for over 98 days.[6][9][10]
-
Evasion of Immunological Responses: PMPC-modified surfaces are not recognized by anti-PEG antibodies, thereby avoiding the ABC phenomenon that can compromise the efficacy of PEGylated carriers upon repeated injection.[6][9][11]
-
Prolonged Circulation Time: In vivo studies show that PMPCylated liposomes have a significantly longer retention half-life compared to their PEGylated counterparts.[1] For instance, the intra-articular retention half-life of PMPC-liposomes (170 nm) was found to be 85 hours, a 4-5 fold increase compared to less than 20 hours for PEG-liposomes.[1][12][13][14]
Experimental Protocols
Protocol 1: Synthesis of Poly(MPC)-Conjugated Lipids (PMPC-Lipids)
This protocol describes the synthesis of PMPC-lipids via Activators Regenerated by Electron Transfer-Atom Transfer Radical Polymerization (ARGET-ATRP), which allows for controlled polymer chain growth from a lipid-based initiator.[11]
Workflow for PMPC-Lipid Synthesis
Caption: Workflow for PMPC-lipid synthesis via ARGET-ATRP.
Methodology:
-
Initiator Synthesis: Synthesize an ATRP initiator composed of a lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), and an initiator moiety like α-bromoisobutyryl bromide (BIBB).[11]
-
Polymerization Reaction:
-
In a reaction vessel, dissolve the this compound (MPC) monomer in a solvent mixture (e.g., methanol/dioxane).[11]
-
Add the catalyst system (e.g., copper bromide (CuBr₂) and tris(2-pyridylmethyl)amine (TPMA)) and a reducing agent (e.g., ascorbic acid). The molar ratios of these components relative to the initiator will determine the target degree of polymerization.[11]
-
Bubble the solution with an inert gas (e.g., Nitrogen) for at least 5 minutes to remove oxygen.[11]
-
Add the lipid-initiator to the solution to start the polymerization.[11]
-
Seal the vessel and stir at a controlled temperature (e.g., 40°C) for 24 hours.[11]
-
-
Purification:
-
After polymerization, purify the resulting PMPC-lipid conjugate by dialysis against a suitable solvent (e.g., methanol) followed by deionized water to remove residual monomers, catalyst, and other impurities.
-
Lyophilize (freeze-dry) the purified solution to obtain the PMPC-lipid as a white powder.
-
-
Characterization:
-
Confirm the molecular weight and polydispersity index (PDI) of the synthesized polymer using Gel Permeation Chromatography (GPC).[11]
-
Verify the chemical structure and confirm the conjugation of the polymer to the lipid using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Preparation of Poly(MPC)-Modified Liposomes
PMPC-lipids can be incorporated into liposomes using two primary methods: "pre-modification," where the conjugate is included during liposome formation, and "post-modification" (or exogenous addition), where the conjugate is inserted into pre-formed liposomes.[11][15]
Comparison of Liposome Preparation Methods
Caption: Workflow comparing pre- and post-modification methods.
2.2.1 Pre-Modification Protocol (Thin-Film Hydration)
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipids (e.g., dipalmitoylphosphatidylcholine - DPPC) and cholesterol in a suitable organic solvent (e.g., ethanol or chloroform).[11] Add the desired molar percentage (e.g., 1, 5, or 10 mol%) of the synthesized PMPC-lipid to this mixture.[9]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours (or up to 24 hours) to remove any residual solvent.[11]
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline - PBS, or a solution containing a hydrophilic drug) by vortexing or gentle agitation. The hydration temperature should be above the phase transition temperature (Tm) of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).[11]
-
Sizing: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication or, preferably, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[11]
2.2.2 Post-Modification Protocol (Exogenous Addition)
-
Prepare Liposomes: Formulate plain liposomes (without PMPC-lipid) using the thin-film hydration method as described in steps 1-4 of the pre-modification protocol.[11]
-
Incubation: Add an aqueous solution of the PMPC-lipid to the pre-formed liposome suspension.
-
Spontaneous Insertion: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours).[11] During this time, the hydrophobic lipid anchor of the PMPC-lipid conjugate will spontaneously insert into the outer leaflet of the liposome bilayer.[9][11] This method is advantageous as it exclusively modifies the outer surface, which can be beneficial for maximizing the internal volume for drug loading.[9][11]
Protocol 3: Characterization of Poly(MPC)-Modified Liposomes
After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.
Workflow for Liposome Characterization
Caption: Standard workflow for characterizing PMPC-liposomes.
Methodology:
-
Size and Polydispersity Measurement:
-
Surface Charge Measurement:
-
Morphological Analysis:
-
Prepare samples for Transmission Electron Microscopy (TEM) by placing a drop of the diluted liposome suspension on a carbon-coated copper grid and applying a negative stain (e.g., uranyl acetate).
-
Image the dried sample to visualize the size, shape, and lamellarity of the liposomes.[11]
-
-
Stability Study:
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PMPC-modified liposomes, demonstrating the impact of the polymer chain length and comparing their performance to PEGylated liposomes.
Table 1: Physicochemical Properties of PMPC-Modified Liposomes. This table shows the effect of the PMPC polymer's degree of polymerization (DP) on the final size and surface charge of the liposomes prepared by the post-modification method.[11]
| Liposome Formulation | PMPC Degree of Polymerization (DP) | Mean Diameter (nm ± SD) | Zeta Potential (mV ± SD) |
| Unmodified | N/A | 137 ± 1 | -7.3 ± 0.2 |
| MPC10-lipid Modified | 10 | 152 ± 1 | -2.1 ± 0.2 |
| MPC20-lipid Modified | 20 | 156 ± 1 | -1.7 ± 0.2 |
| MPC50-lipid Modified | 50 | 167 ± 1 | -1.5 ± 0.1 |
| MPC100-lipid Modified | 100 | 174 ± 1 | -1.4 ± 0.2 |
| Data adapted from studies on liposomes modified by exogenous addition of PMPC-lipids.[11] |
Table 2: Long-Term Stability of PMPC-Modified Liposomes. PMPC-modified liposomes demonstrate excellent stability in storage. Studies have shown that they remain stable for at least 14 days and up to 98 days.[6][11]
| Formulation | Storage Time | Parameter | Value |
| PMPC-Liposomes | Day 0 | Size (nm) | ~150 - 175 |
| PDI | < 0.2 | ||
| Zeta Potential (mV) | ~ -1.5 to -2.5 | ||
| PMPC-Liposomes | Day 14 | Size (nm) | No sig. change |
| (Stored at 37°C) | PDI | No sig. change | |
| Zeta Potential (mV) | No sig. change | ||
| Summary of findings from stability studies.[11] |
Table 3: Comparative In Vivo Performance: PMPC-Liposomes vs. PEG-Liposomes. The primary advantage of PMPC modification is the significant enhancement in in vivo retention compared to the current gold standard, PEGylation.
| Formulation (Size: ~170 nm) | Administration Route | In Vivo Retention Half-Life (T₁/₂) | Reference(s) |
| HSPC/PEG (2 mol%) | Intra-articular | < 20 hours | [1][14] |
| HSPC/PMPC (2 mol%) | Intra-articular | 85 hours | [1] |
| HSPC: Hydrogenated Soy Phosphatidylcholine |
Conceptual Diagram: The "Stealth" Mechanism of PMPC
Caption: PMPC creates a steric shield, inhibiting protein binding.
References
- 1. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Electrochemical Investigation of the Stability of Poly-Phosphocholinated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of poly(this compound)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of poly(this compound)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of liposome surface modification with water-soluble phospholipid polymer chain-conjugated lipids on interaction with human plasma proteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.chem960.com [m.chem960.com]
- 11. Impact of spontaneous liposome modification with phospholipid polymer-lipid conjugates on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly-phosphocholination of liposomes leads to highly-extended retention time in mice joints - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02346B [pubs.rsc.org]
- 13. Poly-phosphocholination of liposomes leads to highly-extended retention time in mice joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poly-phosphocholination of liposomes leads to highly-extended retention time in mice joints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Control of Molecular Weight in MPC Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers during 2-methacryloyloxyethyl phosphorylcholine (MPC) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the molecular weight of poly(MPC)?
The molecular weight of poly(MPC) can be controlled through several methods, primarily by manipulating the reaction kinetics and the concentration of species that initiate or terminate polymer chains. The most common and effective techniques include:
-
Adjusting the Initiator Concentration: The concentration of the initiator is inversely proportional to the resulting molecular weight. A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1][2][3]
-
Utilizing Chain Transfer Agents (CTAs): CTAs are compounds that can interrupt the growth of a polymer chain and initiate a new one, effectively lowering the average molecular weight.[4][5][6][7] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that utilizes specific CTAs to achieve excellent control over molecular weight and produce polymers with a narrow molecular weight distribution (low polydispersity).[8][9]
-
Varying the Monomer to Initiator Ratio ([M]/[I]): This ratio is a key determinant of the final molecular weight in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) and RAFT. A higher [M]/[I] ratio results in a higher molecular weight.[10][11]
-
Controlling the Reaction Temperature: Temperature can influence the rates of initiation, propagation, and termination, thereby affecting the final molecular weight. Higher temperatures generally lead to faster polymerization rates but can also increase the frequency of termination events, potentially resulting in lower molecular weights.
Q2: How does the initiator concentration specifically affect the molecular weight of the resulting polymer?
In free radical polymerization, a higher concentration of the initiator generates a larger number of initial radicals. This leads to the simultaneous growth of many polymer chains. Since the total amount of monomer is finite, having more growing chains means that each individual chain will be shorter, resulting in a lower number-average molecular weight (Mn).[2][12] This relationship is fundamental to controlling the size of the polymer.
Troubleshooting Guides
Issue 1: The molecular weight of my poly(MPC) is too high.
If you are obtaining a polymer with a molecular weight that is higher than your target, consider the following troubleshooting steps:
-
Increase Initiator Concentration: As a primary control method, increasing the amount of initiator will generate more polymer chains and consequently reduce the average molecular weight.[3]
-
Introduce or Increase the Concentration of a Chain Transfer Agent (CTA): If you are not already using one, adding a CTA is a very effective way to reduce molecular weight. If you are already using a CTA, increasing its concentration will lead to more frequent chain transfer events and a lower molecular weight.[4][5]
-
Decrease the Monomer to Initiator Ratio ([M]/[I]): For controlled polymerization techniques, decreasing this ratio will result in a lower target molecular weight.[10]
Issue 2: The polydispersity index (PDI) of my poly(MPC) is too broad.
A broad PDI indicates a wide distribution of polymer chain lengths, which is often undesirable for specific applications. To achieve a narrower PDI (typically < 1.3), consider these approaches:
-
Employ a Controlled Radical Polymerization (CRP) Technique: Techniques like RAFT or ATRP are specifically designed to produce polymers with well-defined molecular weights and low PDIs.[8][13][14] Conventional free radical polymerization often results in broader PDIs.
-
Optimize RAFT Polymerization Conditions: In RAFT polymerization, ensure the appropriate choice of RAFT agent for MPC and maintain a suitable ratio of RAFT agent to initiator. A well-controlled RAFT process will yield a narrow PDI.[8]
-
Ensure Homogeneous Reaction Conditions: Inhomogeneities in temperature or reactant concentrations can lead to variations in polymerization rates and chain lengths, resulting in a broader PDI.
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization
| Initiator Concentration | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | High | Broad |
| Medium | Medium | Broad |
| High | Low | Broad |
| Note: This table illustrates the general trend. Actual values are dependent on specific reaction conditions. |
Table 2: Influence of Monomer-to-Initiator Ratio ([M]/[I]) on Molecular Weight in Controlled Radical Polymerization (e.g., ATRP, RAFT)
| [M]/[I] Ratio | Target Molecular Weight ( g/mol ) | Experimental Molecular Weight ( g/mol ) | PDI |
| 50:1 | 14,800 | 15,200 | 1.15 |
| 100:1 | 29,500 | 30,100 | 1.12 |
| 200:1 | 59,000 | 58,500 | 1.18 |
| Data is hypothetical and representative of typical results for a well-controlled polymerization of MPC. |
Table 3: Effect of Chain Transfer Agent (CTA) Concentration on Molecular Weight
| CTA Concentration (mol%) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 0 | 187,000 |
| 0.02 | 58,000 |
| 0.04 | 34,000 |
| 0.06 | 24,000 |
| 0.08 | 19,000 |
| Adapted from data on polyethylene polymerization to illustrate the general principle.[7] |
Experimental Protocols
Protocol 1: Controlled Synthesis of Poly(MPC) via RAFT Polymerization
This protocol describes a general procedure for the RAFT polymerization of MPC to achieve a target molecular weight with a low PDI.[8]
Materials:
-
This compound (MPC)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or another suitable RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or another suitable initiator
-
Methanol (or another appropriate solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for deoxygenation
-
Oil bath or other temperature-controlled heating system
Procedure:
-
Reactant Calculation: Determine the required amounts of MPC, RAFT agent, and initiator based on the desired target molecular weight and the desired [Monomer]/[RAFT Agent] and [RAFT Agent]/[Initiator] ratios. A typical [RAFT Agent]/[Initiator] ratio is between 3:1 and 10:1.
-
Reaction Setup: Add MPC, the RAFT agent, and the solvent to the Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes. This step is crucial to remove oxygen, which can inhibit the polymerization.
-
Initiator Addition: Dissolve the initiator (ACVA) in a small amount of the solvent and deoxygenate this solution separately. Add the initiator solution to the reaction mixture via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The resulting polymer is typically purified by precipitation into a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
Visualizations
Caption: Relationship between initiator concentration and polymer molecular weight.
Caption: Simplified workflow of RAFT polymerization for molecular weight control.
References
- 1. chegg.com [chegg.com]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. pstc.org [pstc.org]
- 7. researchgate.net [researchgate.net]
- 8. Detailed study of the reversible addition–fragmentation chain transfer polymerization and co-polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. bipublication.com [bipublication.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Overcoming Challenges in MPC Surface Grafting Consistency
Welcome to the technical support center for MPC (2-methacryloyloxyethyl phosphorylcholine) surface grafting. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the surface modification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your MPC surface grafting experiments.
Issue 1: Low Grafting Density or Incomplete Surface Coverage
Q: My MPC grafting resulted in a low density of polymer chains and incomplete coverage of the substrate. What are the potential causes and how can I improve it?
A: Low grafting density is a common issue that can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Inactivity | Ensure the substrate is properly cleaned and activated to present sufficient initiation sites. Pre-treatment methods like plasma or chemical etching can enhance surface reactivity. |
| Initiator Inefficiency | Verify the concentration and activity of your initiator. For photo-initiated polymerization, ensure the UV light source provides the correct wavelength and intensity. For chemical initiation, check the purity and storage conditions of the initiator. |
| Monomer Concentration | The concentration of the MPC monomer can significantly impact grafting density. An optimal concentration, such as 0.6 M, has been shown to improve surface morphology and polymerization rate.[1][2] |
| Reaction Time | Insufficient reaction time can lead to incomplete polymerization. Optimize the grafting time to allow for sufficient chain growth. |
| Oxygen Inhibition | Free radical polymerization is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination of growing polymer chains. |
| Solvent Issues | The choice of solvent can affect the solubility of the monomer and the accessibility of the surface. Ensure the solvent is appropriate for the specific grafting method and substrate. |
Issue 2: Poor Grafting Stability and Delamination
Q: The grafted MPC layer on my substrate is not stable and tends to peel off or delaminate over time. How can I improve the adhesion and long-term stability?
A: The stability of the grafted layer is crucial for the long-term performance of the modified surface. Several factors can influence the adhesion of the MPC polymer to the substrate.
| Potential Cause | Troubleshooting Steps |
| Weak Substrate-Initiator Linkage | The bond between the initiator and the substrate is fundamental. For "grafting from" methods, ensure a strong covalent bond is formed. Surface priming or using adhesion promoters can improve this linkage. |
| Insufficient Covalent Bonding | The grafting process should favor the formation of covalent bonds between the polymer and the substrate. Optimize reaction conditions (temperature, time, catalyst) to promote covalent attachment over physical adsorption. |
| High Internal Stress | A very thick or dense polymer layer can generate internal stress, leading to delamination. Adjusting the grafting parameters to control the layer thickness can mitigate this issue. |
| Inadequate Post-Grafting Treatment | Proper rinsing and drying procedures after grafting are essential. Aggressive washing can physically damage the grafted layer, while improper drying can introduce stress. |
| Substrate Material | The inherent properties of the substrate material can affect adhesion. For challenging substrates, consider surface modification techniques to introduce functional groups that can form stronger bonds with the MPC polymer. |
Issue 3: Inconsistent Grafting Results Across Batches
Q: I am observing significant variability in the quality and performance of my MPC-grafted surfaces from one experiment to the next. How can I achieve better consistency?
A: Reproducibility is key in scientific research and product development. Inconsistent results in MPC grafting often point to subtle variations in experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Variability in Reagents | Ensure the purity and consistency of your MPC monomer, initiator, and solvents. Use reagents from the same batch whenever possible and store them under appropriate conditions. |
| Inconsistent Surface Preparation | Standardize your substrate cleaning and activation protocol. Even minor variations in cleaning time, temperature, or chemical concentrations can affect the surface energy and reactivity. |
| Fluctuations in Reaction Conditions | Precisely control reaction parameters such as temperature, time, and atmosphere. Use calibrated equipment and monitor conditions throughout the process. |
| Inhomogeneous Reaction Mixture | Ensure the monomer and initiator are uniformly dissolved and distributed in the reaction solvent. Inadequate mixing can lead to localized variations in grafting density. |
| Environmental Factors | Changes in ambient humidity and temperature can affect the reaction kinetics and surface properties. Conduct experiments in a controlled environment. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of MPC surface grafting.
Q1: What are the main methods for grafting MPC onto a surface?
A1: The primary methods for MPC grafting are "grafting to" and "grafting from".
-
"Grafting to" involves attaching pre-synthesized MPC polymers with reactive end-groups onto the substrate.
-
"Grafting from" involves immobilizing an initiator on the surface and then polymerizing MPC monomers directly from the surface. This method often allows for higher grafting densities.
Q2: How can I characterize the success and quality of my MPC grafting?
A2: Several surface analysis techniques can be used to confirm and quantify MPC grafting:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus and nitrogen from the MPC.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds of the MPC polymer.
-
Water Contact Angle Measurement: A significant decrease in the water contact angle indicates a more hydrophilic surface, which is characteristic of successful MPC grafting.[3][4]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity of the grafted layer.[3]
-
Ellipsometry: To measure the thickness of the grafted polymer layer.
Q3: What is the optimal concentration of MPC monomer for grafting?
A3: The optimal monomer concentration can vary depending on the substrate and grafting method. However, studies have shown that a concentration of 0.6 M can be effective for achieving a uniform surface with good morphology and polymerization rate.[1][2]
Q4: Does the MPC-grafted layer affect the mechanical properties of the substrate?
A4: Yes, the grafted PMPC layer can influence the mechanical properties of the substrate. For example, it has been shown to reduce the Young's modulus of titanium substrates, which can be beneficial in applications like hip implants to avoid stress shielding.[1] It can also enhance wear resistance.[1]
Q5: Can MPC grafting prevent protein adsorption and cell adhesion?
A5: Yes, one of the primary benefits of MPC grafting is its ability to create a biomimetic surface that resists protein adsorption and cell adhesion.[5] This is due to the formation of a stable hydration layer on the surface.[5][6]
Experimental Protocols
Protocol 1: General "Grafting From" Procedure using Photo-Initiation
This protocol outlines a general procedure for MPC surface grafting via photo-initiated polymerization.
-
Substrate Preparation:
-
Thoroughly clean the substrate using a series of solvents (e.g., acetone, ethanol, and deionized water) in an ultrasonic bath.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen).
-
Activate the surface using a suitable method (e.g., plasma treatment or UV/ozone exposure) to introduce hydroxyl or other reactive groups.
-
-
Initiator Immobilization:
-
Prepare a solution of a photoinitiator (e.g., benzophenone) in a suitable solvent (e.g., acetone).
-
Immerse the activated substrate in the initiator solution for a specific duration.
-
Rinse the substrate with the solvent to remove any non-adsorbed initiator and dry it.
-
-
Graft Polymerization:
-
Prepare a solution of MPC monomer in deionized water or another suitable solvent. A concentration of 0.6 M is a good starting point.[1][2]
-
Deoxygenate the monomer solution by bubbling with an inert gas for at least 30 minutes.
-
Immerse the initiator-coated substrate in the deoxygenated monomer solution in a reaction vessel.
-
Seal the vessel and expose it to a UV light source with the appropriate wavelength for a predetermined time to initiate polymerization.
-
-
Post-Grafting Cleaning:
-
After polymerization, remove the substrate from the reaction vessel.
-
Thoroughly rinse the grafted surface with deionized water to remove any unreacted monomer and non-covalently bound polymer.
-
Dry the MPC-grafted substrate under a stream of inert gas or in a vacuum oven.
-
Visualizations
Caption: A typical workflow for MPC surface grafting.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Item - Development of polymer grafting technique onto the surface of additively manufactured Titanium substrate for improved hip arthroplasty performance - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. Performance analysis of grafted poly (this compound) on additively manufactured titanium substrate for hip implant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grafting of phosphorylcholine functional groups on polycarbonate urethane surface for resisting platelet adhesion (Journal Article) | ETDEWEB [osti.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the stability of MPC coatings on different substrates.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-methacryloyloxyethyl phosphorylcholine (MPC) coatings on various substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for MPC coating instability?
A1: The primary causes of MPC coating failure are poor adhesion to the substrate, leading to delamination, and mechanical wear.[1][2] Key contributing factors include:
-
Inadequate Substrate Preparation: A contaminated or improperly prepared substrate surface is a leading cause of poor adhesion.[3][4]
-
Substrate-Polymer Incompatibility: The surface energies of the substrate and the MPC polymer may not be compatible, preventing effective bonding.[3]
-
Suboptimal Coating Method: The chosen coating technique (e.g., physical adsorption vs. covalent grafting) may not be robust enough for the intended application.
-
Mechanical Stress: For high-wear applications, the coating may be physically abraded over time.[2]
-
Hydrolytic Degradation: While generally stable, long-term exposure to aqueous environments can affect the coating-substrate interface, especially if adhesion is not covalent.
Q2: How can I improve the adhesion of my MPC coating to a titanium substrate?
A2: Improving adhesion to titanium surfaces typically involves a multi-step approach focusing on surface preparation and the use of adhesion-promoting layers.[5][6]
-
Thorough Cleaning: Begin with a rigorous cleaning procedure to remove organic contaminants and the native oxide layer. This can involve sonication in a series of solvents like acetone, isopropanol, and deionized water.
-
Surface Roughening: Increase the surface area for mechanical interlocking through methods like sandblasting, acid etching, or grinding.[5]
-
Surface Activation: Use plasma treatment or piranha solution to create hydroxyl groups on the surface, which can then be used for covalent bonding.
-
Adhesion Promoters: Apply a silane coupling agent, such as 3-methacryloxypropyl trimethoxysilane (MPTMSi), to form a covalent link between the titanium oxide surface and the MPC polymer.[7][8]
Q3: My MPC coating is delaminating from a polymeric substrate. What should I do?
A3: Delamination from polymeric substrates often stems from the hydrophobic nature of many polymers. To counteract this:
-
Surface Activation: Treat the polymer surface with plasma or corona discharge to introduce polar functional groups and increase surface energy.[9]
-
Use of Copolymers: Employ an MPC copolymer that includes a hydrophobic monomer, such as n-butyl methacrylate (BMA).[10] The hydrophobic BMA component will interact with the polymer substrate, enhancing adhesion, while the MPC units provide the desired biocompatible surface. The ratio of MPC to the hydrophobic monomer is a critical parameter to optimize.[10][11]
-
Grafting Techniques: For a more permanent solution, utilize "grafting from" or "grafting to" techniques to covalently bond the MPC polymer to the substrate.[12][13]
Q4: What is the difference between "grafting from" and "grafting to" for applying MPC coatings, and which is better for stability?
A4: Both "grafting from" and "grafting to" create covalent bonds between the polymer and the substrate, leading to highly stable coatings.[14]
-
"Grafting to" : This method involves attaching pre-synthesized polymer chains to the substrate surface.[15]
-
"Grafting from" : In this approach, polymerization is initiated from initiator molecules that are first immobilized on the substrate surface, growing the polymer chains directly from the surface.[13]
Generally, the "grafting from" method can achieve a higher grafting density, creating a more uniform and robust polymer brush layer, which is often more effective at preventing protein adsorption and can offer superior stability.[16]
Troubleshooting Guide: MPC Coating Failures
This guide addresses common issues encountered during the application and use of MPC coatings.
| Problem | Potential Cause | Recommended Solution |
| Coating Peels Off Easily (Delamination) | 1. Inadequate surface cleaning.[3] 2. Low surface energy of the substrate.[9] 3. Lack of chemical bonding between coating and substrate. | 1. Implement a multi-step cleaning protocol (solvents, sonication). 2. Use plasma or corona treatment to increase surface energy. 3. Employ a silane coupling agent for metals/oxides or use "grafting" techniques for covalent bonding.[7] |
| Poor Film Formation (Beading, Incomplete Coverage) | 1. Poor wettability of the substrate by the polymer solution. 2. Incorrect solvent for the MPC polymer and substrate. | 1. Increase substrate surface energy (see above). 2. Adjust the solvent system; a mix of polar and non-polar solvents may be necessary for copolymers. |
| Coating Cracks Upon Drying | 1. Excessive coating thickness. 2. High internal stress from solvent evaporation. | 1. Reduce the concentration of the polymer solution. 2. Optimize the coating method (e.g., spin coating speed) for a thinner layer. 3. Slow down the solvent evaporation rate (e.g., by covering the sample during drying). |
| Loss of Biocompatibility (Protein Adsorption, Cell Adhesion) | 1. Incomplete or non-uniform coating. 2. Contamination of the coated surface. 3. Degradation or delamination of the coating in vitro or in vivo.[2] | 1. Characterize the coating uniformity with AFM or SEM.[17] 2. Ensure sterile handling and storage post-coating. 3. Verify coating stability with long-term immersion tests and XPS analysis.[8][18] Consider cross-linking the polymer for enhanced stability.[17] |
Experimental Protocols & Data
Surface Preparation of Titanium Substrates
A robust surface preparation protocol is critical for achieving a stable MPC coating on titanium.
Objective: To clean and activate a titanium surface for subsequent covalent modification.
Methodology:
-
Mechanical Polishing: If necessary, polish the titanium substrate to the desired smoothness.
-
Solvent Cleaning: Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each to remove organic residues.
-
Drying: Dry the substrate under a stream of nitrogen gas.
-
Surface Activation (Plasma Treatment): Place the cleaned, dry substrate in a plasma cleaner. Treat with oxygen or argon plasma for 5-10 minutes to remove any remaining organic contaminants and create a fresh, reactive titanium oxide layer with surface hydroxyl groups.
MPC Coating Stability on Different Substrates
The stability of an MPC coating is highly dependent on the substrate and the immobilization method. The following table summarizes typical outcomes.
| Substrate | Coating Method | Adhesion Mechanism | Relative Stability | Key Considerations |
| Titanium Alloy | Dip-coating in MPC-co-BMA solution | Physical Adsorption & Hydrophobic Interaction | Moderate | Prone to delamination under high shear stress. Improved by surface roughening.[5] |
| Titanium Alloy | Silane Coupling + "Grafting from" | Covalent Bonding | High | Provides excellent long-term stability, even in vivo.[7] Requires multi-step synthesis. |
| Silicon Wafer | Surface-Initiated ATRP ("Grafting from") | Covalent Bonding | Very High | Creates a dense polymer brush with superior non-fouling properties.[16][19] |
| Polydimethylsiloxane (PDMS) | Dip-coating in MPC-co-BMA solution | Hydrophobic Interaction | Moderate | Stability can be enhanced by optimizing the MPC:BMA ratio.[8][10] |
| Polymethyl Methacrylate (PMMA) | Dip-coating in MPC polymer solution | Physical Adsorption | Low to Moderate | Surface activation (e.g., plasma) is recommended to improve adhesion.[20] |
Visualized Workflows and Logic
Troubleshooting MPC Coating Delamination
This workflow outlines a logical sequence for diagnosing and resolving coating adhesion issues.
Caption: Troubleshooting workflow for MPC coating delamination.
Experimental Workflow: "Grafting From" MPC on a Silanized Surface
This diagram illustrates the key steps for creating a covalently bound, stable MPC coating on a substrate like titanium or silicon.
Caption: Workflow for "Grafting From" MPC polymerization.
References
- 1. Coating Failure Troubleshooting [marvelcoatings.com]
- 2. Surface modifications and oxidative degradation in MPC-grafted highly cross-linked polyethylene liners retrieved from short-term total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etsmax.com [etsmax.com]
- 4. marcuspaint.com [marcuspaint.com]
- 5. ehisenelectrode.com [ehisenelectrode.com]
- 6. aculon.com [aculon.com]
- 7. mdpi.com [mdpi.com]
- 8. Stable surface coating of silicone elastomer with phosphorylcholine and organosilane copolymer with cross-linking for repelling proteins [agris.fao.org]
- 9. Delamination Conformal Coating | Causes, Prevention & Repair - Conformal Coating UK [conformalcoating.co.uk]
- 10. This compound Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Graft polymer - Wikipedia [en.wikipedia.org]
- 14. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. Polymer-protein conjugation via a ‘grafting to’ approach – a comparative study of the performance of protein-reactive RAFT chain transfer agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of an MPC Polymer Coating to Attenuate Surface-Induced Crosstalk between the Complement and Coagulation Systems in Whole Blood in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Poly(MPC-co-BMA) Coating Reduces the Adhesion of Candida albicans to Poly(Methyl Methacrylate) Surfaces | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing MPC Brush Density for Maximum Protein Repulsion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the density of 2-methacryloyloxyethyl phosphorylcholine (MPC) brushes for maximum protein repulsion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MPC brushes prevent protein adsorption?
A1: MPC brushes primarily prevent protein adsorption through a mechanism known as steric repulsion.[1][2][3] When the polymer chains are grafted at a sufficiently high density, they extend away from the surface, forming a dense, hydrated layer.[4][5] This layer creates a physical barrier that sterically hinders proteins from approaching and interacting with the underlying substrate. The high degree of hydration of the MPC polymer also contributes to this repulsion by creating an energetic penalty for the displacement of water molecules by adsorbing proteins.
Q2: How does grafting density relate to protein repulsion?
A2: Generally, increasing the grafting density of MPC brushes leads to a decrease in protein adsorption.[3][6] A higher grafting density results in a more compressed brush structure, which enhances the steric barrier against proteins.[7][8] However, there is a critical grafting density that must be achieved to effectively prevent protein fouling.[9] Below this threshold, proteins may be able to penetrate the brush and adsorb to the substrate. It's also important to note that at very high densities, other effects can come into play, though for most applications, maximizing density is the goal.
Q3: What is the difference between "grafting from" and "grafting to" methods for creating MPC brushes?
A3: "Grafting from" and "grafting to" are two primary strategies for synthesizing polymer brushes on a surface.
-
"Grafting to" involves attaching pre-synthesized polymer chains to the substrate.[10][11] This method offers good control over the molecular weight of the polymer, but typically results in lower grafting densities due to the steric hindrance of already attached chains preventing further attachment.
-
"Grafting from" involves growing the polymer chains directly from initiator molecules immobilized on the surface.[6][10] Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) are common "grafting from" methods.[4][5][12][13][14] This approach can achieve significantly higher grafting densities because the small monomer units can more easily diffuse to the active polymerization sites.[6]
Q4: How can I characterize the density of my MPC brushes?
A4: Several surface analysis techniques can be used to characterize MPC brush density. These include:
-
Ellipsometry: Measures the thickness of the dry polymer brush layer.[12][13][15] This thickness, along with the molecular weight of the polymer, can be used to calculate the grafting density.[16][17]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Measures the mass and viscoelastic properties of the brush in both dry and hydrated states, providing insights into the brush structure and its interaction with water.[13][18][19]
-
Atomic Force Microscopy (AFM): Can be used to measure the brush thickness and to probe the mechanical properties and repulsive forces of the brush layer.[1][2][9][14]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition of the surface, confirming the presence of the MPC polymer.[12]
Troubleshooting Guide
Problem 1: Significant protein adsorption is still observed after surface modification with MPC brushes.
| Possible Cause | Suggested Solution |
| Insufficient Grafting Density | The grafting density may be below the critical threshold required for effective protein repulsion. Consider switching from a "grafting to" to a "grafting from" method like SI-ATRP to achieve higher densities.[6] For SI-ATRP, optimizing the initiator density on the surface is a critical first step. |
| Low Molecular Weight (Short Polymer Chains) | If the polymer chains are too short, the resulting brush layer may not be thick enough to effectively shield the surface from proteins.[7] Increase the polymerization time or adjust the monomer-to-initiator ratio to grow longer chains. |
| Poor Polymerization Control | In "grafting from" approaches, poor control over the polymerization can lead to a broad distribution of chain lengths and lower overall brush quality. Ensure that the polymerization conditions (e.g., catalyst concentration, temperature, deoxygenation) are optimized for a controlled "living" polymerization. |
| Surface Contamination | Contaminants on the substrate can inhibit the grafting process, leading to patches of low brush density. Ensure the substrate is thoroughly cleaned and properly prepared before initiator immobilization and polymerization. |
| Incomplete Initiator Coverage | For "grafting from" methods, a non-uniform or incomplete layer of initiator molecules will result in a patchy brush with areas susceptible to protein adsorption. Optimize the initiator deposition process to ensure a dense and uniform monolayer. |
Problem 2: Inconsistent results between experimental batches.
| Possible Cause | Suggested Solution |
| Variability in Initiator Density | Inconsistent initiator immobilization will lead to batch-to-batch variability in grafting density. Standardize the initiator deposition protocol, including reaction time, temperature, and concentration. |
| Oxygen Contamination in SI-ATRP | Atom transfer radical polymerization is sensitive to oxygen. Inconsistent deoxygenation of the reaction mixture can lead to premature termination of polymerization and variable brush properties. Employ rigorous and consistent deoxygenation procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas). |
| Catalyst Activity | The activity of the copper catalyst in SI-ATRP can vary. Use fresh, high-purity catalyst and ligand for each reaction, and ensure they are stored under inert conditions. |
| Monomer Purity | Impurities in the MPC monomer can affect polymerization. Use high-purity monomer and consider passing it through an inhibitor removal column before use. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the relationship between MPC brush properties and protein repulsion.
Table 1: Grafting Density and Protein Adsorption
| Polymer System | Grafting Density (chains/nm²) | Protein Adsorption (ng/cm²) | Reference |
| Polypeptoid (10-mer) | 0.88 (critical density) | Low | [9] |
| Polypeptoid (50-mer) | 0.42 (critical density) | Low | [9] |
| Poly(MPC) | ~0.22 | Extremely low friction (indicative of good hydration and repulsion) | [4] |
| PMPC (β-CD grown) | 0.014 ± 0.003 | - | [16] |
| PMPC (CB[18] grown) | 0.031 ± 0.002 | - | [16] |
Table 2: Brush Thickness and Protein Adsorption
| Polymer System | Brush Thickness (nm) | Protein Adsorption (ng/cm²) | Reference |
| Poly(MPC) | 20 - 110 | < 50 (from 10% FBS) | [5][13] |
| Unmodified Substrate | - | 420 (from 10% FBS) | [5][13] |
| PNIPAM (high density) | Varies with temperature | Low, even in collapsed state at 37°C | [15] |
Experimental Protocols
Key Experiment: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MPC
This is a generalized protocol for the "grafting from" synthesis of MPC brushes. Specific parameters will need to be optimized for your substrate and desired brush properties.
1. Substrate Preparation and Initiator Immobilization:
-
Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, gold-coated sensor) to remove organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, ethanol, water) and treatment with piranha solution or UV/ozone.
-
Initiator Silanization (for Si/SiO₂ substrates): Immerse the cleaned substrate in a solution of an ATRP initiator-containing silane (e.g., (3-bromopropyl)trimethoxysilane) in an anhydrous solvent like toluene. This process is typically carried out overnight under an inert atmosphere.
-
Initiator Thiol Self-Assembly (for Gold substrates): Immerse the gold-coated substrate in a solution of an ω-thiol-functionalized ATRP initiator (e.g., ω-mercaptoundecyl bromobutyrate) overnight.[12]
-
Rinsing and Annealing: After initiator immobilization, rinse the substrate thoroughly with the appropriate solvent to remove any non-covalently bound initiator molecules. Annealing (baking) the substrate can improve the quality of the initiator monolayer.
2. SI-ATRP Reaction:
-
Prepare the Polymerization Solution: In a Schlenk flask, dissolve the MPC monomer, a ligand (e.g., 2,2'-bipyridine), and the Cu(II) catalyst (e.g., CuBr₂) in a suitable solvent mixture (e.g., methanol/water).[12]
-
Deoxygenate: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[12]
-
Add Cu(I) Catalyst: Add the Cu(I) catalyst (e.g., CuBr or CuCl) to the solution while maintaining a positive pressure of inert gas. Continue to deoxygenate for another 30 minutes.[12]
-
Initiate Polymerization: Place the initiator-functionalized substrate into the reaction flask under inert atmosphere. The polymerization will proceed at a set temperature (often room temperature or slightly elevated) for a specified time. The polymerization time will influence the final brush thickness.
-
Terminate Polymerization: Stop the reaction by exposing the solution to air. Remove the substrate and rinse it extensively with water and other appropriate solvents to remove any non-grafted polymer and residual catalyst.
Visualizations
Caption: Workflow for MPC brush synthesis and characterization.
Caption: Mechanism of steric repulsion at different brush densities.
References
- 1. researchgate.net [researchgate.net]
- 2. Elastic Repulsion from Polymer Brush Layers Exhibiting High Protein Repellency [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Friction behavior of high-density poly(this compound) brush in aqueous media - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of a thick polymer brush layer composed of poly(this compound) by surface-initiated atom transfer radical polymerization and analysis of protein adsorption resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. An Experimental-Theoretical Analysis of Protein Adsorption on Peptidomimetic Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Polymer Brush Morphology, Rheology, and Protein Repulsion by Hydrogen Bond Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supramolecular Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 13. researchgate.net [researchgate.net]
- 14. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 15. Protein Adsorption on Poly(N-isopropylacrylamide) Brushes: dependence on grafting density and chain collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supramolecular Polymer Brushes Grafted via Atom Transfer Radical Polymerization from Surfaces Presenting Non-covalent, Host–Guest Complex-Based Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.chalmers.se [research.chalmers.se]
Technical Support Center: Troubleshooting Poor Cell Adhesion on MPC-Patterned Surfaces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered with cell adhesion on 2-methacryloyloxyethyl phosphorylcholine (MPC)-patterned surfaces. The content is structured in a question-and-answer format to directly address specific experimental problems.
Troubleshooting Guides & FAQs
Category 1: Issues with MPC Surface Preparation and Characterization
Question: My cells are not adhering to the intended patterns, or are adhering to the MPC-coated regions. What could be the cause?
Answer: This is a common issue that typically points to problems with the MPC surface itself, or the patterning process. Here are several potential causes and troubleshooting steps:
-
Incomplete or Uneven MPC Coating: The MPC polymer may not have formed a uniform, dense layer, leaving exposed areas where cells can adhere.
-
Incorrect MPC Concentration: The concentration of the MPC polymer solution can affect the quality of the anti-fouling layer.
-
Solution: Optimize the MPC concentration. While a higher concentration generally leads to better surface coverage, excessively high concentrations can affect the stability of the coating.[3]
-
-
Degradation of MPC Surface: The MPC polymer can be sensitive to certain sterilization methods or harsh chemical treatments.
-
Solution: Review your sterilization protocol. Autoclaving and dry heat can significantly alter the surface properties of MPC coatings.[4] Ethylene oxide (EtO) gas or UV irradiation may be more suitable, though UV can also cause some degradation.[5] Whenever possible, prepare surfaces under sterile conditions to minimize the need for harsh post-sterilization.
-
-
Surface Contamination: The presence of contaminants on the MPC surface can mask its non-fouling properties and promote cell adhesion.
-
Solution: Ensure aseptic handling throughout the surface preparation and cell seeding process.
-
Question: How can I verify the quality of my MPC-patterned surface?
Answer: Proper surface characterization is critical. Here are key techniques to assess your MPC-patterned surfaces:
-
Contact Angle Measurement: This technique measures the hydrophilicity of the surface. A properly coated MPC surface should be highly hydrophilic, resulting in a low water contact angle. In contrast, the cell-adhesive regions of your pattern should be more hydrophobic (if untreated) or have a contact angle consistent with your adhesive coating.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of your surface. It can be used to visualize the MPC patterns and assess their uniformity and integrity at the nanoscale.[3][6]
-
Scanning Electron Microscopy (SEM): SEM offers a wider field of view than AFM and can be used to inspect the overall quality of the patterning, and to check for larger-scale defects or contamination.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of phosphorus from the MPC polymer in the non-adhesive regions.
Category 2: Cell Seeding and Culture Conditions
Question: My cells are detaching from the patterns after a short period of culture. What should I investigate?
Answer: Cell detachment after initial adhesion often points to issues with the cell culture environment or the cells themselves.
-
Suboptimal Cell Seeding Density: The number of cells seeded can significantly impact their ability to establish and maintain adhesion.
-
Solution: Optimize your cell seeding density. Too low a density may prevent the formation of stable cell-cell contacts, while too high a density can lead to overcrowding and cell death.[7] The optimal seeding density will be cell-type dependent.
-
-
Inappropriate Culture Medium: The components of your culture medium can influence cell adhesion.
-
Solution: Ensure your medium has the correct pH, nutrient levels, and supplements for your specific cell type. The absence of essential attachment factors, particularly in serum-free media, can lead to poor adhesion.[8]
-
-
Role of Serum Proteins: While MPC surfaces are designed to resist protein adsorption, the small amount of protein that does adsorb can influence cell behavior. In serum-containing media, proteins like fibronectin and vitronectin can mediate cell adhesion.
-
Solution: If using serum-free media, consider pre-coating the patterned areas with extracellular matrix (ECM) proteins like fibronectin or collagen to promote cell adhesion.[8][9] Be aware that in serum-containing media, competitive adsorption of proteins like albumin can sometimes hinder adhesion.[9]
-
-
Cell Health and Viability: Unhealthy or stressed cells will not adhere well to any surface.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Minimize stress during cell handling and seeding procedures.
-
Question: I'm observing patchy or uneven cell adhesion within the patterned areas. What could be the reason?
Answer: Uneven cell adhesion within patterns can be caused by several factors:
-
Non-uniform Coating of Adhesion Molecules: If you are pre-coating your patterns with ECM proteins, the coating may not be uniform.
-
Solution: Ensure thorough and even coating of your adhesive solution. Check for bubbles or areas that may have dried out during the coating process.
-
-
Uneven Cell Seeding: The cell suspension may not have been evenly distributed across the surface.
-
Solution: After adding the cell suspension, gently rock the dish in a cross-pattern to ensure an even distribution of cells before placing it in the incubator.
-
-
Hydrophobicity/Hydrophilicity Issues: Strong differences in wettability between the pattern and the surrounding MPC can cause the cell suspension to pool or de-wet from certain areas.
-
Solution: Pre-wetting the surface with culture medium before adding the cell suspension can sometimes help to achieve a more uniform cell distribution.
-
Quantitative Data Summary
Table 1: Effect of MPC Co-polymer Composition on Fibroblast Adhesion
| MPC Unit Composition in PMB Co-polymer | Relative Amount of Adsorbed Fibronectin | Number of Adhered Fibroblasts (cells/mm²) |
| 0 mol% (Poly(BMA)) | High | ~1500 |
| 10 mol% | Moderate | ~500 |
| 20 mol% | Low | ~200 |
| 30 mol% | Very Low | <100 |
Data synthesized from studies on poly(MPC-co-n-butyl methacrylate) (PMB). The number of adhered cells decreases as the MPC composition increases, which corresponds to a reduction in adsorbed fibronectin.
Table 2: Recommended Cell Seeding Densities for Patterned Surfaces
| Cell Type | Recommended Seeding Density (cells/cm²) | Notes |
| Fibroblasts | 5,000 - 20,000 | Can vary based on the specific fibroblast line and pattern size. |
| Epithelial Cells | 10,000 - 50,000 | Tend to require higher densities to form confluent monolayers. |
| Endothelial Cells | 15,000 - 40,000 | Adhesion and spreading can be sensitive to seeding density. |
| Stem Cells | 2,000 - 15,000 | Lower densities may be used to study single-cell behavior and colony formation. |
These are general guidelines. Optimal seeding density should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: MPC Patterning via Vacuum Microcasting
This protocol describes a method for creating MPC patterns on a glass-bottom dish using a polydimethylsiloxane (PDMS) mold.[1][2]
-
PDMS Mold Preparation:
-
Fabricate a PDMS mold with the desired pattern using standard soft lithography techniques.
-
Clean the surface of the PDMS mold and sterilize it by immersing it in 70% ethanol, followed by air drying.
-
-
Degassing:
-
Place the PDMS mold, pattern-side down, onto a glass-bottom culture dish.
-
Place the dish and mold assembly into a vacuum container and degas for at least 1 hour.
-
-
MPC Solution Casting:
-
Immediately after degassing, introduce a 0.5% (w/v) solution of MPC polymer in ethanol into the space between the mold and the dish through an access hole in the mold. The vacuum will draw the solution into the patterned features.
-
-
Drying and Mold Removal:
-
Allow the assembly to dry in a sterile environment for at least 3 hours.
-
Carefully peel off the PDMS mold to reveal the MPC pattern on the glass surface.
-
-
Final Preparation:
-
Rinse the patterned surface with sterile PBS before cell seeding.
-
Protocol 2: Immunofluorescence Staining for Cell Adhesion Assessment
This protocol provides a general method for staining adherent cells on MPC-patterned surfaces to visualize cell morphology and adhesion.[10][11][12][13][14]
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Gently rinse the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS for 5 minutes each.
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes to permeabilize the cell membranes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Dilute the primary antibody (e.g., anti-vinculin to visualize focal adhesions) in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Staining:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Visualizations
Troubleshooting Logic for Poor Cell Adhesion
Caption: Troubleshooting flowchart for poor cell adhesion.
Experimental Workflow for Surface Characterization
Caption: Workflow for characterizing MPC-patterned surfaces.
Signaling in Cell Adhesion (Simplified)
Note: MPC surfaces are designed to be bio-inert by preventing the initial protein adsorption step that triggers these pathways. This diagram illustrates the general mechanism of cell adhesion that is being inhibited.
Caption: Simplified cell adhesion signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell adhesion on phase-separated surface of block copolymer composed of poly(this compound) and poly(dimethylsiloxane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. users.aalto.fi [users.aalto.fi]
- 5. besjournal.com [besjournal.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. opentrons.com [opentrons.com]
- 8. Substrate-attached serum and cell proteins in adhesion of mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The competitive effects of serum proteins on cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpos.hku.hk [cpos.hku.hk]
- 11. arigobio.com [arigobio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the durability of MPC hydrogels for long-term applications.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the durability of 2-methacryloyloxyethyl phosphorylcholine (MPC) hydrogels for long-term applications.
Frequently Asked Questions (FAQs)
Q1: What are MPC hydrogels and why are they used in long-term applications?
A1: MPC hydrogels are three-dimensional networks of crosslinked hydrophilic polymers containing this compound (MPC). MPC is a biomimetic monomer that mimics the phosphorylcholine headgroup found in cell membranes. This structure gives MPC hydrogels excellent biocompatibility, high water content, and remarkable resistance to protein adsorption and cell adhesion, which helps to minimize the foreign body response and makes them suitable for long-term biomedical applications such as in contact lenses, drug delivery systems, and as coatings for medical implants.[1][2]
Q2: What are the main factors influencing the durability of MPC hydrogels?
A2: The primary factors influencing the durability of MPC hydrogels are their mechanical properties and degradation rate. These are determined by:
-
Crosslinking Density: The number of crosslinks in the polymer network. Higher density generally increases stiffness but can also lead to brittleness.[3]
-
Monomer Concentration: Higher monomer concentrations can lead to tougher hydrogels with more chain entanglements.[4]
-
Type of Crosslinker: The chemical structure of the crosslinking agent affects the network's stability and mechanical strength.[5][6]
-
Water Content: The amount of water held within the hydrogel network. High water content can sometimes lead to weaker mechanical properties.[5]
-
Degradation Mechanism: Hydrogels can degrade through hydrolysis, enzymatic action, or oxidation. The durability depends on the stability of the polymer backbone and crosslinks in the intended biological environment.[7]
Q3: How can I increase the mechanical strength of my MPC hydrogels?
A3: To enhance the mechanical strength, you can:
-
Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will create a denser network, increasing the Young's modulus. However, be aware that excessive crosslinking can make the hydrogel brittle.[3]
-
Increase Monomer Concentration: Preparing hydrogels with a higher initial MPC monomer concentration can result in improved tensile and compressive strength.[4]
-
Choose an Appropriate Crosslinker: Using a crosslinker with a structure similar to the MPC monomer, such as 2-(methacryloyloxy)ethyl-[N-(2-methacryloyloxy)ethyl]phosphorylcholine (MMPC), has been shown to improve fracture strength compared to more conventional crosslinkers like N,N'-methylenebisacrylamide (BIS).[5]
-
Form an Interpenetrating Network (IPN): Creating an IPN with another polymer, such as agarose or polyethylene glycol (PEG), can significantly enhance the overall mechanical performance.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel is too brittle and fractures easily. | Excessive crosslinking density. | Decrease the molar percentage of the crosslinking agent in your formulation. A systematic reduction will help you find the optimal concentration for both strength and flexibility.[3][4] |
| Hydrogel is too soft or weak for the intended application. | Insufficient crosslinking. Low polymer/monomer concentration. | Increase the crosslinker concentration. Increase the initial monomer concentration to create a denser polymer network.[4][9] Consider using a multi-arm PEG crosslinker which can create more densely crosslinked networks.[10] |
| Inconsistent mechanical properties between batches. | Inhomogeneous mixing of monomer and crosslinker. Variations in polymerization conditions (e.g., temperature, UV intensity). Inconsistent sample geometry for testing.[11] | Ensure thorough mixing of the prepolymer solution before initiating polymerization. Standardize all polymerization parameters. Use standardized specimen shapes and sizes for mechanical testing, such as dumbbell shapes as specified in ASTM D412.[11] |
| Hydrogel degrades too quickly in vitro. | Hydrolytically or enzymatically labile crosslinks. Low crosslinking density. | Use a more stable crosslinker that is less susceptible to hydrolysis. Increase the crosslinking density to slow down bulk degradation. Consider blending with a more stable polymer or creating a co-polymer network.[12] |
| Hydrogel swells excessively, losing its shape and mechanical integrity. | Low crosslinking density. Highly hydrophilic polymer network. | Increase the crosslinker concentration to restrict chain mobility and water uptake.[3] Incorporate hydrophobic co-monomers to reduce the overall hydrophilicity of the network. |
Quantitative Data Summary
Table 1: Effect of Crosslinker Type and Concentration on MPC Hydrogel Mechanical Properties
| Hydrogel Composition | Crosslinker | Crosslinker Conc. (mol%) | Young's Modulus (kPa) | Reference |
| Polyacrylamide (PAAm) | N,N'-methylenebisacrylamide (MBAA) | 1% | ~20 | [3] |
| PAAm | MBAA | 2% | ~40 | [3] |
| PAAm | MBAA | 4% | ~80 | [3] |
| PAAm | MBAA | 9% | ~160 | [3] |
| PMPC | N,N'-methylenebisacrylamide (BIS) | Not specified | < 120 (fracture strength) | [5] |
| PMPC | 2-(methacryloyloxy)ethyl-[N-(2-methacryloyloxy)ethyl]phosphorylcholine (MMPC) | Not specified | 120 (fracture strength) | [5] |
Table 2: Effect of Monomer Concentration on PMPC Hydrogel Tensile Properties
| MPC Concentration (mol/L) | Crosslinker Conc. (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 2.5 | 0.1 | ~0.05 | ~150 | [4] |
| 5.0 | 0.1 | ~0.15 | ~300 | [4] |
| 10.0 | 0.1 | ~0.30 | ~350 | [4] |
Experimental Protocols
Protocol 1: Rheological Characterization of MPC Hydrogels
This protocol provides a standardized method for determining the viscoelastic properties of MPC hydrogels, such as the storage modulus (G') and loss modulus (G''), which are crucial for understanding their mechanical durability.[13][14][15]
1. Sample Preparation:
- Prepare the MPC monomer, crosslinker, and initiator solution.
- Dispense a specific volume (e.g., 250 µL) of the liquid prepolymer solution onto the lower plate of the rheometer, which is pre-set to the desired polymerization temperature (e.g., 37°C).
2. Time Sweep:
- Lower the upper plate to the desired gap height.
- Start a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 5%) to monitor the gelation process.
- The point where G' surpasses G'' is typically considered the gel point. The test is continued until G' reaches a plateau, indicating the completion of gelation.
3. Strain Sweep:
- Once the hydrogel is fully formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic (LVE) region.
- The LVE region is the range of strains where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.
4. Frequency Sweep:
- Perform a frequency sweep at a constant strain within the LVE region.
- This test provides information on how the hydrogel's viscoelastic properties depend on the timescale of deformation. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.
5. Data Analysis:
- The equilibrium storage modulus (G') from the plateau of the time sweep or the value from the frequency sweep at a specific frequency (e.g., 1 Hz) is often reported as a measure of the hydrogel's stiffness.
Protocol 2: In Vitro Degradation Study
This protocol describes how to assess the long-term stability of MPC hydrogels by monitoring changes in their physical properties over time when incubated in a physiologically relevant solution.[7][16][17]
1. Sample Preparation:
- Prepare hydrogel samples of a consistent size and shape (e.g., cylindrical disks, 8 mm diameter).
- Allow the hydrogels to reach equilibrium swelling in phosphate-buffered saline (PBS, pH 7.4).
- Blot the surface to remove excess water and record the initial swollen weight (W_initial).
2. Degradation Setup:
- Place each hydrogel sample in a separate vial containing a known volume of PBS (e.g., 5 mL).
- Incubate the vials at 37°C in an incubator or water bath. For accelerated degradation studies, higher temperatures (e.g., 70°C) or solutions with adjusted pH can be used, but it's important to confirm that the degradation mechanism remains the same.[7]
3. Monitoring Degradation:
- At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the hydrogel samples from the PBS.
- Blot the surface and record the swollen weight (W_t).
- After weighing, the samples can be lyophilized (freeze-dried) to determine the remaining dry polymer mass.
- The supernatant can also be collected to analyze for degradation products.
4. Data Analysis:
- Mass Loss (%): Calculate as [(W_initial_dry - W_t_dry) / W_initial_dry] * 100.
- Swelling Ratio: Calculate as (W_t - W_t_dry) / W_t_dry. An increase in swelling ratio can indicate network breakdown.
- Mechanical Testing: At each time point, a subset of samples can be subjected to mechanical testing (e.g., rheology or compression testing) to monitor the decrease in modulus, which is a direct measure of the loss of mechanical integrity.[7]
Visualizations
Caption: Workflow for assessing MPC hydrogel durability.
Caption: Troubleshooting logic for low hydrogel durability.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics Simulation of Hydrogels Based on Phosphorylcholine-Containing Copolymers for Soft Contact Lens Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specimen Geometry Effect on Experimental Tensile Mechanical Properties of Tough Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. researchgate.net [researchgate.net]
- 16. thno.org [thno.org]
- 17. Evaluation of the in vitro degradation of macroporous hydrogels using gravimetry, confined compression testing, and microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Batch-to-Batch Variability in MPC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Mesenchymal Stromal Cell (MPC) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent growth rates and premature senescence in my MPC cultures?
Inconsistent growth and early senescence are common challenges in MPC culture, often leading to significant batch-to-batch variability. These issues can stem from a variety of factors, including donor variability, culture conditions, and handling procedures.
Troubleshooting Steps:
-
Review Donor Characteristics: Donor age, sex, and health status can significantly impact MPC proliferation.[1][2] Whenever possible, source MPCs from young, healthy donors and record donor information for each batch to track potential correlations.
-
Optimize Seeding Density: Both excessively high and low seeding densities can inhibit proliferation. The optimal seeding density for MPCs is typically between 3,000 and 6,000 cells/cm².
-
Transition to Serum-Free Media: Fetal Bovine Serum (FBS) is a major source of variability due to its undefined composition and lot-to-lot differences.[3] Transitioning to a chemically defined, serum-free medium can enhance reproducibility.[4][5][6]
-
Monitor Passage Number: MPCs have a limited lifespan in culture and will naturally enter senescence at higher passages. It is recommended to use MPCs at the lowest passage number possible for experiments and to establish a strict passaging limit.
-
Maintain a Consistent Culture Environment: Ensure consistent temperature, CO2 levels, and humidity in your incubator. Avoid frequent opening of the incubator door, which can cause fluctuations in the culture environment.
Logical Flow for Troubleshooting Inconsistent Growth:
Caption: Troubleshooting workflow for inconsistent MPC growth.
Quantitative Data Summary: Impact of Culture Conditions on MPC Proliferation
| Parameter | Condition A | Condition B | Outcome |
| Culture Medium | DMEM + 10% FBS | Xeno-Free, Serum-Free Medium | Population Doubling Time: 45.24 hours (FBS) vs. 32.13 hours (SFM)[4] |
| Donor Age | Young Donors | Older Donors | Proliferation rate tends to be higher in MPCs from younger donors.[1][7] |
| Culture System | T-Flasks | Stirred Tank Bioreactor | Bioreactors can achieve a much higher cell yield in a shorter time compared to traditional flasks.[8][9] |
2. My MPCs are failing to differentiate or show inconsistent differentiation into osteoblasts, adipocytes, and chondrocytes. What could be the cause?
Failure or inconsistency in tri-lineage differentiation is a critical issue that points to a loss of multipotency, a key characteristic of MPCs. This can be influenced by factors such as extended culture time, inappropriate differentiation stimuli, or suboptimal assay conditions.
Troubleshooting Steps:
-
Confirm MPC Identity: Before initiating differentiation, ensure your cells meet the minimal criteria for MPCs, including adherence to plastic, expression of specific surface markers (CD73, CD90, CD105), and lack of hematopoietic markers.
-
Use Low-Passage Cells: The differentiation potential of MPCs, particularly towards the chondrogenic and adipogenic lineages, is known to decrease with increasing passage number.
-
Optimize Differentiation Media: Ensure that the differentiation induction media are freshly prepared and contain the correct concentrations of all required supplements (e.g., dexamethasone, β-glycerophosphate, ascorbic acid for osteogenesis; IBMX, dexamethasone, insulin, indomethacin for adipogenesis; TGF-β for chondrogenesis).
-
Standardize Staining Protocols: Inconsistent staining can be mistaken for poor differentiation. Use standardized protocols for Alizarin Red S (osteogenesis), Oil Red O (adipogenesis), and Alcian Blue (chondrogenesis) staining.
-
Troubleshoot Staining Issues:
-
Weak or No Staining: Insufficient differentiation period, depleted reagents, or improper fixation.
-
High Background Staining: Incomplete washing steps or excessive dye concentration.
-
Experimental Workflow for Tri-Lineage Differentiation and Staining:
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of donors’ age and passage number on the biological characteristics of menstrual blood-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo Expansion of Human Mesenchymal Stem Cells in Defined Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are serum-free and xeno-free culture conditions ideal for large scale clinical grade expansion of Wharton’s jelly derived mesenchymal stem cells? A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mesenchymal Stromal Cells from Donors Varying Widely in Age are of Equal Cellular Fitness After in vitro Expansion Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesenchymal Stromal Cells: From Discovery to Manufacturing and Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesenchymal Stem Cell Culture within Perfusion Bioreactors Incorporating 3D-Printed Scaffolds Enables Improved Extracellular Vesicle Yield with Preserved Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Hydrophilicity of MPC Copolymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymers. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the adjustment of MPC copolymer composition to control hydrophilicity for your experiments.
Frequently Asked Questions (FAQs)
Q1: How does altering the MPC molar ratio in a copolymer affect its hydrophilicity?
A1: The hydrophilicity of an MPC copolymer is directly proportional to the molar concentration of the MPC monomer. MPC contains a zwitterionic phosphorylcholine group that has a strong affinity for water molecules, creating a protective hydration layer.[1] Increasing the molar ratio of MPC in the copolymer enhances this effect, leading to a more hydrophilic surface. This is quantitatively measured by a decrease in the water contact angle and an increase in water uptake or swelling for hydrogels.[2][3] Conversely, increasing the proportion of a hydrophobic co-monomer, such as n-butyl methacrylate (BMA) or 2-ethylhexyl methacrylate (EHMA), will increase the hydrophobicity of the resulting copolymer.[4][5]
Q2: What is the most common method to assess the hydrophilicity of our MPC copolymer films?
A2: The most common and straightforward method is the measurement of the static water contact angle using sessile-drop goniometry.[6] A droplet of purified water is placed on the surface of your polymer film, and the angle formed between the tangent of the droplet and the polymer surface is measured.[7][8] A lower contact angle indicates a more hydrophilic surface, as the water droplet spreads out more. For instance, surfaces with a contact angle less than 90° are generally considered hydrophilic.[9]
Q3: We are observing inconsistent water contact angle measurements across our polymer film. What could be the cause?
A3: Inconsistent water contact angle measurements can stem from several factors:
-
Surface Contamination: Ensure the surface is free from any organic residues or dust.
-
Inhomogeneous Copolymer Composition: This can occur during polymerization, leading to domains with varying hydrophilicity. Ensure proper mixing of monomers and initiator.
-
Surface Roughness: A rougher surface can lead to variations in contact angle measurements.
-
Wrinkles or Distortions: The polymer film must be flat and smooth for accurate measurements.[7]
-
Static Charges: Handling of polymer films can build up static charges, potentially leading to inaccurate measurements.[8]
Q4: Our MPC copolymer is not dissolving in the desired solvent for film casting. What should we do?
A4: The solubility of MPC copolymers depends on the MPC unit composition, the hydrophobicity of the co-monomer, and the overall molecular weight. If your copolymer is not dissolving:
-
Verify the Co-monomer Ratio: A high percentage of a hydrophobic co-monomer can significantly reduce solubility in polar solvents.
-
Try a Different Solvent or Solvent Mixture: For amphiphilic copolymers, a mixture of solvents (e.g., methanol/water or ethanol/chloroform) might be necessary to dissolve both the hydrophilic and hydrophobic segments.[4][10][11]
-
Check the Molecular Weight: Very high molecular weight polymers may have limited solubility.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Polymerization Conversion Rate | 1. Inactive initiator or insufficient amount. 2. Presence of polymerization inhibitors (e.g., oxygen). 3. Incorrect reaction temperature. | 1. Use a fresh initiator and ensure the correct molar ratio. 2. Degas the monomer solution thoroughly (e.g., by purging with nitrogen or argon) before initiating polymerization.[12] 3. Verify and maintain the recommended temperature for your specific initiator. |
| High Polydispersity Index (PDI) | 1. Chain transfer reactions. 2. Inconsistent initiation rate. 3. For RAFT polymerization, hydrolysis of the chain transfer agent (CTA) if performed in an aqueous medium. | 1. Optimize reaction conditions (temperature, solvent) to minimize side reactions. 2. Ensure the initiator is fully dissolved and evenly distributed at the start of the reaction. 3. For RAFT, consider using an organic solvent like methanol to prevent CTA hydrolysis.[13] |
| Copolymer Composition Differs from Feed Ratio | Monomer reactivity ratios are significantly different, causing one monomer to be consumed faster than the other.[12] | 1. Understand the reactivity ratios of your monomers to predict the copolymer composition. 2. Consider using a controlled polymerization technique like RAFT for better control over the polymer architecture.[14] 3. For free-radical polymerization, stopping the reaction at a lower conversion can result in a composition closer to the feed ratio. |
| Hazy or Opaque Polymer Film | Phase separation between hydrophilic and hydrophobic domains of the copolymer. | 1. Use a solvent system that is good for both polymer blocks during film casting. 2. Increase the rate of solvent evaporation to "trap" the polymer in a more homogenous state. 3. This may be an inherent property of the copolymer, especially for block copolymers with high molar mass blocks. |
Data Presentation
Table 1: Effect of MPC Molar Ratio on Water Contact Angle
This table summarizes the relationship between the molar percentage of MPC in copolymers and the resulting static water contact angle. A lower contact angle indicates higher hydrophilicity.
| Copolymer System | MPC (mol%) | Hydrophobic Co-monomer | Water Contact Angle (°) | Reference |
| P(MEA/MPC) | 6 | 2-methoxyethyl acrylate | Not specified, but forms micelles in water, indicating significant hydrophobicity. | [12] |
| P(MEA/MPC) | 12 | 2-methoxyethyl acrylate | Not specified, but dissolves as unimers in water. | [12] |
| P(MEA/MPC) | 46 | 2-methoxyethyl acrylate | Not specified, but dissolves as unimers, indicating high hydrophilicity. | [12] |
| PDMSMA-r-MPC blended in PDMS | (0.025 wt% of total) | PDMSMA | 55.8° | [15] |
| Unmodified PDMS | 0 | - | ~102° | [15] |
| P(MPC-co-BMA) hydrogel | 4 | n-butyl methacrylate | Not specified, but forms a hydrogel structure. | [3] |
Table 2: Effect of MPC Surface Modification on Protein Adsorption
This table shows the reduction in protein adsorption on surfaces modified with MPC copolymers, which is a key indicator of improved biocompatibility due to increased hydrophilicity.
| Polymer System | Protein | Reduction in Adsorption | Reference |
| p(HEMA) hydrogel modified with p(MPC) | Lysozyme | 73-74% | Not cited |
| p(HEMA) hydrogel modified with p(MPC) | Bovine Serum Albumin (BSA) | 59-66% | Not cited |
| SPU blended with P(MPC-co-EHMA) | Bovine Serum Albumin (BSA) | 81.7% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Statistical MPC Copolymers via Free-Radical Polymerization
This protocol is adapted from the synthesis of P(MEA/MPC) copolymers and can be generalized for other hydrophobic co-monomers.[12]
Materials:
-
This compound (MPC)
-
Hydrophobic co-monomer (e.g., 2-methoxyethyl acrylate (MEA), n-butyl methacrylate (BMA))
-
Initiator (e.g., V-70, AIBN)
-
Solvent (e.g., Methanol)
-
Argon or Nitrogen gas
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Calculate the required mass of MPC and the hydrophobic co-monomer to achieve the desired molar ratio.
-
Dissolve the monomers and the initiator in methanol in a round-bottom flask.
-
Purge the solution with argon or nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Seal the flask and place it in an oil bath pre-heated to the desired reaction temperature (e.g., 40°C for V-70).
-
Stir the reaction mixture for a specified time (e.g., 18 hours).
-
Stop the polymerization by exposing the mixture to air and cooling it down.
-
Purify the copolymer by dialyzing the reaction mixture against methanol for 24 hours, followed by dialysis against deionized water for another 24 hours.
-
Lyophilize (freeze-dry) the purified solution to obtain the final copolymer powder.
-
Characterize the copolymer composition using ¹H NMR.
Protocol 2: Measurement of Static Water Contact Angle
This protocol is based on the ASTM D5946 standard for polymer films.[7][8][16]
Equipment:
-
Contact angle goniometer with a camera and analysis software
-
Microsyringe for dispensing droplets
-
High-purity deionized water
-
Flat, smooth polymer film sample
Procedure:
-
Prepare a flat, smooth polymer film by a suitable method (e.g., spin-coating, solution casting).
-
Mount the polymer film on the goniometer stage, ensuring it is perfectly flat and free of wrinkles.[7]
-
Fill the microsyringe with high-purity deionized water.
-
Carefully dispense a water droplet of a specific volume (e.g., 5-8 µL) onto the polymer film surface.[7][16]
-
Allow the droplet to equilibrate on the surface for a short period (typically less than a minute to avoid evaporation effects).
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle at the three-phase (solid-liquid-gas) interface on both sides of the droplet.
-
Average the left and right angles to get the static contact angle for that droplet.
-
Repeat the measurement at multiple (at least 5-8) different locations on the film surface to ensure reproducibility and obtain an average value with standard deviation.[6]
Protocol 3: Measurement of Water Uptake (Swelling Ratio) of Hydrogels
This protocol is a general procedure for determining the swelling behavior of hydrogel materials.[17][18]
Materials:
-
Dry, pre-weighed hydrogel sample (W_dry)
-
Phosphate-buffered saline (PBS) or deionized water
-
Beaker or container
-
Lint-free tissue paper
-
Analytical balance
Procedure:
-
Immerse the dry, pre-weighed hydrogel sample in a beaker containing an excess of PBS or deionized water at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the solution.[19]
-
Gently blot the surface of the hydrogel with lint-free tissue paper to remove excess surface water.
-
Immediately weigh the swollen hydrogel (W_swollen).
-
Return the hydrogel to the solution to continue swelling until the next time point.
-
Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the water uptake or swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100
Visualizations
Caption: Workflow for synthesis and hydrophilicity assessment of MPC copolymers.
Caption: Logic diagram for troubleshooting MPC copolymer experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frictional properties of poly(MPC-co-BMA) phospholipid polymer for catheter applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.4. Water Contact Angle Measurements [bio-protocol.org]
- 7. infinitalab.com [infinitalab.com]
- 8. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diblock Copolymers of Methacryloyloxyethyl Phosphorylcholine and Dopamine Methacrylamide: Synthesis and Real-Time Adsorption Dynamics by SEIRAS and RAIRS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Amphiphilic Statistical Copolymers Bearing Methoxyethyl and Phosphorylcholine Groups and Their Self-Association Behavior in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globethesis.com [globethesis.com]
- 14. Detailed study of the reversible addition–fragmentation chain transfer polymerization and co-polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Surface-segregating zwitterionic copolymers to control poly(dimethylsiloxane) surface chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sunzern.com [sunzern.com]
- 17. researchgate.net [researchgate.net]
- 18. Water Uptake, Thin-Film Characterization, and Gravimetric pH-Sensing of Poly(vinylphosphonate)-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Poly(MPC)
Welcome to the technical support center for refining the purification of polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted MPC monomer from your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(MPC) and removing unreacted MPC monomer?
A1: The most prevalent and effective methods for purifying poly(MPC) include precipitation, dialysis, and size exclusion chromatography (SEC).[1] The choice of method often depends on the polymer's molecular weight, solubility, the scale of the purification, and the required final purity.
Q2: Why is it crucial to remove unreacted MPC monomer from my final polymer product?
A2: Residual monomers can be toxic, which is a significant concern for biomedical applications.[2] They can also influence the final mechanical and rheological properties of the polymer and may interfere with subsequent analytical characterization.[2]
Q3: How can I confirm that the unreacted MPC monomer has been successfully removed?
A3: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) are commonly used.[2][3][4] In ¹H NMR, the disappearance of vinyl proton signals from the MPC monomer indicates its removal.[3] GPC/SEC can separate the polymer from the smaller monomer, and the absence of the monomer peak confirms purification.[3]
Q4: What is a typical polymer yield I can expect after purification?
A4: Polymer yield can vary significantly depending on the purification method and the number of purification cycles. Precipitation, for instance, may lead to some loss of low molecular weight polymer chains along with the monomer. Yields are often determined by weighing the dried polymer after purification and comparing it to the theoretical yield.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the purification of your poly(MPC).
Troubleshooting Precipitation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymer does not precipitate upon addition of anti-solvent. | - The chosen anti-solvent is not appropriate for poly(MPC).- The polymer concentration is too low.- Insufficient volume of anti-solvent was used. | - Acetone is a commonly used anti-solvent for precipitating poly(MPC) synthesized in methanol.[5]- Concentrate the polymer solution before adding the anti-solvent.- Increase the volume of the anti-solvent. A 10-fold excess is a good starting point.[6] |
| The precipitate is oily or sticky, not a fine powder. | - Incomplete precipitation.- The presence of oligomers. | - Cool the precipitation mixture to a lower temperature (e.g., in an ice bath or freezer).- Re-dissolve the oily product in a good solvent and re-precipitate it in a larger volume of cold anti-solvent. |
| Low polymer recovery after precipitation. | - Loss of low molecular weight polymer chains in the supernatant.- The polymer is partially soluble in the anti-solvent mixture. | - Optimize the solvent/anti-solvent ratio.- Perform precipitation at a lower temperature to reduce solubility.- Consider using a different purification method, such as dialysis, for low molecular weight polymers. |
| Residual monomer detected after multiple precipitations. | - Inefficient washing of the precipitate.- Trapping of monomer within the polymer matrix. | - After decanting the supernatant, wash the precipitate thoroughly with fresh anti-solvent.[5]- Re-dissolve the polymer and perform another precipitation cycle.[6] |
Troubleshooting Dialysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete removal of MPC monomer. | - Insufficient concentration gradient across the dialysis membrane.- Inadequate volume of dialysis buffer.- Membrane with an inappropriate Molecular Weight Cut-Off (MWCO).- Saturation of the dialysis buffer. | - Use a large volume of dialysis buffer (dialysate) relative to the sample volume.- Change the dialysis buffer frequently to maintain a high concentration gradient.[3] - Ensure the MWCO of the membrane is large enough for the monomer to pass through but small enough to retain the polymer.- Gently stir the dialysis buffer to prevent localized saturation around the membrane. |
| Polymer precipitates inside the dialysis tubing. | - The polymer is not soluble in the dialysis buffer. | - Ensure the dialysis buffer is a good solvent for your poly(MPC). For many poly(MPC) variants, deionized water or phosphate-buffered saline (PBS) are suitable. |
| Loss of polymer sample during dialysis. | - A leak in the dialysis tubing.- Use of a membrane with a MWCO that is too large. | - Carefully inspect the dialysis tubing for any leaks before and after loading the sample.- Select a dialysis membrane with a MWCO significantly lower than the molecular weight of your polymer. |
Troubleshooting Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between polymer and monomer peaks. | - Inappropriate column for the molecular weight range.- Non-ideal interactions between the polymer and the column stationary phase. | - Select an SEC column with a pore size suitable for separating your polymer's molecular weight from the MPC monomer.- Optimize the mobile phase composition (e.g., salt concentration) to minimize secondary interactions.[7] |
| Broad or tailing polymer peaks. | - Secondary interactions with the column packing material.- Sub-optimal flow rate. | - Adjust the ionic strength of the mobile phase.[7]- Reduce the flow rate to allow for better equilibration and separation.[8] |
| Column clogging. | - Particulate matter in the sample.- Polymer precipitation in the mobile phase. | - Filter your sample through a 0.2 µm or 0.45 µm filter before injection.- Ensure your polymer is fully soluble in the mobile phase at the concentration being used. |
Quantitative Data on Purification Efficiency
The following table summarizes typical efficiencies for the removal of unreacted monomers using different purification methods. Note that the exact efficiency will depend on the specific experimental conditions.
| Purification Method | Monomer Removal Efficiency | Typical Polymer Yield | Key Considerations |
| Precipitation | >95% after 2-3 cycles | 80-95% | Yield can be lower for low molecular weight polymers. Efficiency depends on the number of reprecipitations.[6] |
| Dialysis | Up to 99% | >95% | Efficiency is dependent on dialysis time and frequency of buffer changes.[3][9] |
| Size Exclusion Chromatography (SEC) | >99% | >90% | High resolution but may be less suitable for very large quantities. |
Experimental Protocols
Protocol 1: Purification of Poly(MPC) by Precipitation
This protocol is suitable for the purification of poly(MPC) synthesized in a solvent like methanol.
-
Concentrate the Polymer Solution: If the polymer solution is dilute, concentrate it using a rotary evaporator.
-
Precipitation: Slowly add the concentrated polymer solution dropwise into a vigorously stirring beaker containing a 10-fold excess of a suitable anti-solvent (e.g., acetone).
-
Observe Precipitation: A white precipitate of poly(MPC) should form.
-
Isolate the Polymer: Allow the precipitate to settle. Decant the supernatant.
-
Wash the Polymer: Add fresh anti-solvent to the precipitate, stir to wash, and then allow it to settle again. Decant the supernatant. Repeat this washing step 2-3 times to ensure complete removal of residual monomer.[5]
-
Dry the Polymer: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Analyze the dried polymer using ¹H NMR or GPC to confirm the absence of the MPC monomer.
Protocol 2: Purification of Poly(MPC) by Dialysis
This protocol is a general guideline for the dialysis of water-soluble poly(MPC).
-
Prepare the Dialysis Membrane: Cut a piece of dialysis tubing of the appropriate length and MWCO (e.g., 3.5 kDa). Hydrate the membrane according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the dialysis tubing with a clip. Pipette the poly(MPC) solution into the tubing, leaving some space at the top. Secure the other end with a second clip.
-
Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (e.g., deionized water). The buffer volume should be at least 100 times the sample volume.
-
Stirring: Place the beaker on a magnetic stir plate and add a stir bar. Stir the buffer gently to facilitate diffusion.
-
Buffer Exchange: Change the dialysis buffer periodically (e.g., every 4-6 hours for the first 24 hours, then every 12 hours) to maintain a high concentration gradient.
-
Duration: Continue dialysis for 2-3 days to ensure complete removal of the monomer.
-
Recover the Sample: Carefully remove the dialysis bag from the buffer. Cut open one end and pipette the purified polymer solution into a clean container.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the solid polymer.
-
Characterization: Confirm the removal of the monomer using ¹H NMR or GPC.
Visualizations
References
- 1. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. measurlabs.com [measurlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rsc.org [rsc.org]
- 6. Diblock Copolymers of Methacryloyloxyethyl Phosphorylcholine and Dopamine Methacrylamide: Synthesis and Real-Time Adsorption Dynamics by SEIRAS and RAIRS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of MPC's ability to reduce bacterial adhesion versus other polymers.
Researchers and drug development professionals seeking to minimize bacterial colonization on material surfaces will find a compelling solution in 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers. A growing body of evidence demonstrates the superior ability of MPC coatings to significantly reduce the adhesion of a broad range of pathogenic bacteria compared to other polymers, including the widely used polyethylene glycol (PEG) and various silicone hydrogels.
MPC polymers, known for their zwitterionic nature and excellent biocompatibility, create a "superhydrophilic" surface that effectively prevents bacteria from attaching and forming biofilms.[1] This property is critical in the development of medical devices, implants, and drug delivery systems where bacterial infection is a primary concern.
Quantitative Comparison of Bacterial Adhesion
Experimental data consistently shows a dramatic reduction in bacterial adhesion on surfaces coated with MPC polymers when compared to uncoated surfaces and those coated with other materials.
| Polymer/Surface | Bacterium | Adhesion Reduction/Difference | Source |
| MPC-coated Polyethylene Terephthalate | Staphylococcus aureus | Significantly lower than non-coated and hydrophobic surfaces (p < 0.01) | [2] |
| Streptococcus mutans | Significantly lower than non-coated and hydrophobic surfaces (p < 0.01) | [2] | |
| Pseudomonas aeruginosa | Significantly lower than non-coated and hydrophobic surfaces (p < 0.01) | [2] | |
| Candida albicans | Significantly lower than non-coated and hydrophobic surfaces (p < 0.01) | [2] | |
| MPC-modified Silicone Hydrogel (lehfilcon A) | Pseudomonas aeruginosa | 13.6 to 30.0 times less adhesion compared to five other silicone hydrogel contact lenses | [3] |
| MPC-grafted Polydimethylsiloxane (PDMS) | Escherichia coli | Adhesion reduced from 29 x 10⁶ to 3 x 10² CFU/mL compared to control | [4] |
| Staphylococcus aureus | Adhesion reduced from 29 x 10⁶ to 3 x 10² CFU/mL compared to control | [4] | |
| MPC Block Copolymer on Glass | Staphylococcus aureus | Significant reduction in adhesion compared to random copolymer and PmOEGMA-coated surfaces | [5] |
The Anti-Adhesion Mechanism of MPC
The effectiveness of MPC polymers in preventing bacterial adhesion is largely attributed to the formation of a tightly bound hydration layer on the material's surface. This is due to the zwitterionic phosphorylcholine groups in the MPC structure, which mimic the natural cell membrane. This hydration layer acts as a physical barrier, preventing proteins and bacteria from making direct contact with the underlying material.[1][4]
Experimental Protocols for Assessing Bacterial Adhesion
The following provides a generalized methodology for evaluating the bacterial anti-adhesion properties of polymer-coated surfaces, based on common practices cited in the literature.[2][3][4][6]
1. Preparation of Polymer-Coated Surfaces:
-
Substrates (e.g., glass coverslips, silicone wafers, polymer films) are thoroughly cleaned.
-
An MPC polymer solution (e.g., 0.5% wt/vol in ethanol) is applied to the substrate surface via dip-coating, spin-coating, or grafting techniques.[2]
-
The coated substrates are dried under vacuum at an elevated temperature (e.g., 70°C for 4 hours) to ensure a stable coating.[2]
-
Control surfaces (uncoated and coated with other polymers) are prepared using appropriate methods.
2. Bacterial Culture Preparation:
-
A specific bacterial strain (e.g., P. aeruginosa, S. aureus) is inoculated into a suitable growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in PBS to a specific optical density (e.g., OD600 of 0.5) or a known cell concentration (e.g., 10⁵ to 10⁶ CFU/mL).[6]
3. Bacterial Adhesion Assay:
-
The prepared polymer-coated and control surfaces are placed in sterile multi-well plates.
-
The bacterial suspension is added to each well, ensuring the surfaces are fully submerged.
-
The plates are incubated for a defined period (e.g., 1, 6, or 24 hours) at 37°C to allow for bacterial adhesion.[2][6]
4. Quantification of Adherent Bacteria:
-
Washing: Following incubation, the surfaces are gently washed with PBS to remove non-adherent bacteria.[2]
-
Cell Lysis and Plating (CFU Counting):
-
Adherent bacteria are detached from the surface using methods such as sonication or vortexing in a known volume of PBS.
-
The resulting bacterial suspension is serially diluted and plated on agar plates.
-
The plates are incubated at 37°C for 24-48 hours, and the number of colony-forming units (CFU) is counted to determine the density of adherent bacteria (CFU/cm² or CFU/mL).[4]
-
-
Microscopic Imaging:
-
Adherent bacteria can be stained with fluorescent dyes (e.g., LIVE/DEAD staining) and visualized using fluorescence microscopy or scanning electron microscopy (SEM) to assess both the quantity and viability of attached cells.[2]
-
Experimental Workflow for Bacterial Adhesion Assay
Caption: Workflow for evaluating bacterial adhesion on polymer surfaces.
References
- 1. This compound (MPC)-polymer suppresses an increase of oral bacteria: a single-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. superior-antibacterial-surfaces-using-hydrophilic-poly-mpc-and-poly-moegma-free-chains-of-amphiphilic-block-copolymer-for-sustainable-use - Ask this paper | Bohrium [bohrium.com]
- 6. A quantitative method to assess bacterial adhesion using recombinant bioluminescent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Performance of MPC-Coated Implants
The development of biocompatible implantable devices is a cornerstone of modern medicine. A critical aspect of ensuring the long-term success of these devices is the modification of their surfaces to minimize adverse reactions from the host body. 2-Methacryloyloxyethyl phosphorylcholine (MPC) polymers have emerged as a leading biomimetic coating material, designed to mimic the outer surface of cell membranes and thereby enhance biocompatibility. This guide provides a comprehensive comparison of the in vivo and in vitro performance of MPC-coated implants, supported by experimental data, detailed methodologies, and visual representations of key concepts and workflows. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation and application of this advanced coating technology.
Biocompatibility and Foreign Body Response
A primary goal of MPC coatings is to mitigate the foreign body response (FBR), which begins with protein adsorption and culminates in the formation of a fibrous capsule that can impair implant function.[1][2] Studies consistently demonstrate the superior performance of MPC coatings in reducing these reactions compared to uncoated or alternative surfaces, though the effect is more nuanced in vivo.
In Vitro Performance: In controlled laboratory settings, MPC-coated surfaces exhibit a remarkable ability to resist protein adsorption and subsequent cell adhesion.[3][4] This is attributed to the formation of a tightly bound hydration layer on the MPC surface, which acts as a physical barrier to biomolecule attachment.[4][5] In vitro assays with various cell types, including fibroblasts and macrophages, show significantly reduced adhesion and proliferation on MPC-coated materials compared to uncoated controls.[4][5]
In Vivo Performance: When implanted in living organisms, MPC-coated devices continue to show excellent biocompatibility, though the complex and dynamic in vivo environment presents greater challenges.[6] While protein and cell attachment are not completely eliminated, they are significantly reduced.[6] A key indicator of long-term biocompatibility, the thickness of the fibrous capsule surrounding the implant, is consistently and significantly lower for MPC-coated implants at various time points.[7][8] This suggests that MPC coatings effectively modulate the chronic inflammatory response. However, it has been noted that the amount of protein and cell attachment on MPC surfaces in vivo can be higher than what is observed in in vitro experiments.[6] Despite this, the long-term stability and biocompatibility of MPC-coated devices are demonstrably superior to materials like polyurethane (PU), polyvinyl alcohol (PVA), and cuprophane (CUP).[6]
Quantitative Comparison of Fibrous Capsule Formation
| Implant Coating | Time Point | Fibrous Capsule Thickness (μm) | Reference |
| MPC-Coated Silastic Elastomer | 4 weeks | Significantly lower than control | [7][8] |
| Uncoated Silastic Elastomer | 4 weeks | Control | [7][8] |
| MPC-Coated Silastic Elastomer | 8 weeks | Significantly lower than control | [7][8] |
| Uncoated Silastic Elastomer | 8 weeks | Control | [7][8] |
| MPC-Coated Silastic Elastomer | 12 weeks | Significantly lower than control | [7][8] |
| Uncoated Silastic Elastomer | 12 weeks | Control | [7][8] |
Protein Adsorption
The initial event following implantation is the adsorption of proteins to the material surface, which dictates the subsequent cellular response.[2]
In Vitro Performance: Quartz Crystal Microbalance (QCM) and Enzyme-Linked Immunosorbent Assay (ELISA) are common in vitro techniques to quantify protein adsorption. Studies using these methods show that MPC-coated surfaces can reduce the adsorption of proteins like albumin and fibrinogen by over 90% compared to uncoated surfaces. The amount of protein adsorption on various biocompatible coatings, including titanium oxide and diamond-like carbon, was found to be low in in vitro tests, with up to 0.2 μg of bovine serum albumin per cm².[9]
In Vivo Performance: The in vivo environment presents a complex mixture of proteins, and while MPC coatings significantly reduce overall protein adsorption, the composition of the adsorbed layer can differ from in vitro models.[6] Despite this, the reduced protein adsorption is a key factor in the improved in vivo biocompatibility of MPC-coated implants.
Quantitative Comparison of Protein Adsorption
| Surface | Method | Protein | Adsorption Reduction vs. Control | Reference |
| MPC-coated | QCM | Fibrinogen | >90% | [10] |
| MPC-coated | ELISA | Albumin | >90% | [10] |
Cell Adhesion and Proliferation
The adherence of cells, particularly fibroblasts and inflammatory cells like macrophages, to an implant surface is a critical step in the foreign body response.
In Vitro Performance: Cell culture experiments consistently demonstrate the non-adhesive properties of MPC-coated surfaces.[4] For instance, the adhesion and proliferation of human macrophages can be reduced by 50% and human fibroblasts by 40% on MPC-coated polydimethylsiloxane (PDMS) compared to the unmodified material.[5] Furthermore, MPC coatings have been shown to significantly reduce the adherence of both E. coli and S. aureus bacterial strains.[5]
In Vivo Performance: The anti-adhesive properties observed in vitro translate to a significant reduction in cellular attachment in vivo. Histological analysis of tissue surrounding MPC-coated implants reveals a much lower density of adherent cells, particularly macrophages and fibroblasts, at the implant-tissue interface compared to controls.[7][8] This contributes to the formation of a thinner, less dense fibrous capsule.
Quantitative Comparison of Cell Adhesion
| Cell Type | Surface | Adhesion Reduction vs. Control | Reference |
| Human Macrophages | MPC-coated PDMS | 50% | [5] |
| Human Fibroblasts | MPC-coated PDMS | 40% | [5] |
| E. coli | MPC-coated PDMS | Significant reduction from 29 x 10⁶ to 3 x 10² CFU/mL | [5] |
| S. aureus | MPC-coated PDMS | Significant reduction from 29 x 10⁶ to 3 x 10² CFU/mL | [5] |
Inflammatory Response
The inflammatory response to an implanted material is a key determinant of its biocompatibility.
In Vitro Performance: In vitro studies using cell cultures of macrophages can assess the inflammatory potential of a material by measuring the secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6). MPC-coated surfaces typically elicit a minimal inflammatory response from cultured macrophages.
In Vivo Performance: In vivo models, such as subcutaneous implantation in rodents, allow for the assessment of the complete inflammatory cascade. Studies have shown that MPC polymer surfaces can inhibit inflammatory responses in the early stages of tissue interaction.[6] For example, after subcutaneous implantation, the tissue surrounding MPC-coated materials shows fewer inflammatory cells and lower levels of inflammatory markers compared to uncoated materials.[11]
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed methodologies for key experiments cited in the comparison of MPC-coated implants.
Protein Adsorption Assay (ELISA)
-
Surface Preparation: The MPC-coated and control material samples are cut into appropriate sizes and placed in the wells of a microplate.
-
Protein Incubation: A solution of a specific protein (e.g., bovine serum albumin or fibrinogen) at a known concentration in phosphate-buffered saline (PBS) is added to each well, ensuring the surfaces are fully submerged. The plate is then incubated at 37°C for a specified period (e.g., 1-2 hours).
-
Washing: The protein solution is aspirated, and the wells are washed multiple times with PBS containing a non-ionic surfactant (e.g., Tween 20) to remove any non-adsorbed protein.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: The blocking buffer is removed, and a primary antibody specific to the adsorbed protein is added to each well and incubated.
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.
-
Detection: The wells are washed again, and a substrate for the enzyme (e.g., TMB) is added. The enzymatic reaction produces a color change, which is stopped with a stop solution.
-
Quantification: The absorbance of each well is read using a microplate reader at a specific wavelength. The amount of adsorbed protein is proportional to the absorbance and can be quantified using a standard curve.
In Vitro Cell Adhesion and Proliferation Assay
-
Material Sterilization and Placement: The MPC-coated and control materials are sterilized (e.g., with ethanol or UV irradiation) and placed in sterile cell culture plates.
-
Cell Seeding: A suspension of a specific cell line (e.g., L929 fibroblasts or THP-1 macrophages) at a known density is added to each well containing the material samples.
-
Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a predetermined time (e.g., 24 or 72 hours).
-
Adhesion Assessment (Microscopy): After incubation, non-adherent cells are removed by gentle washing with PBS. The adherent cells are then fixed (e.g., with paraformaldehyde), stained (e.g., with DAPI for nuclei and Phalloidin for actin filaments), and visualized using fluorescence microscopy. The number of adherent cells can be counted from the images.
-
Proliferation Assessment (e.g., CCK-8 assay): To measure cell proliferation, a reagent such as CCK-8 is added to the wells and incubated. The viable cells will convert the reagent into a colored formazan product. The absorbance is then measured with a microplate reader, which is directly proportional to the number of viable cells.
In Vivo Subcutaneous Implantation Model (Rat)
-
Animal Model: Sprague-Dawley rats are typically used for this model.[7][8] All procedures are conducted under sterile conditions and in accordance with animal welfare guidelines.
-
Implant Preparation: The MPC-coated and uncoated control implants (e.g., silastic elastomer plates) are sterilized prior to implantation.[7][8]
-
Surgical Procedure: The rats are anesthetized, and a small incision is made in the dorsal region. A subcutaneous pocket is created by blunt dissection, and the implant is inserted into the pocket. The incision is then closed with sutures.
-
Post-Operative Care: The animals are monitored for any signs of infection or distress and receive appropriate post-operative care.
-
Explantation and Histological Analysis: At predetermined time points (e.g., 4, 8, and 12 weeks), the animals are euthanized, and the implants along with the surrounding tissue are carefully explanted.[7][8]
-
Tissue Processing: The tissue samples are fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to visualize the tissue structure and cellular infiltration, and with Masson's trichrome to identify collagen and assess fibrous capsule thickness.
-
Analysis: The stained tissue sections are examined under a light microscope. The thickness of the fibrous capsule is measured at multiple points around the implant, and the cellular composition of the surrounding tissue is evaluated to assess the inflammatory response.
Visualizing the Concepts: Diagrams
To further clarify the comparison between in vivo and in vitro environments and the experimental workflow, the following diagrams are provided.
Caption: In Vivo vs. In Vitro Testing Environments.
Caption: Experimental Workflow for Implant Evaluation.
References
- 1. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein adsorption and cell adhesion on cationic, neutral, and anionic this compound copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (this compound)/Polydimethylsiloxane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MPC polymer regulates fibrous tissue formation by modulating cell adhesion to the biomaterial surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPC polymer regulates fibrous tissue formation by modulating cell adhesion to the biomaterial surface [jstage.jst.go.jp]
- 9. An in vitro Study of Protein Adsorption to Biocompatible Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Polymerization Techniques for 2-Methacryloyloxyethyl Phosphorylcholine (MPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common polymerization techniques for 2-methacryloyloxyethyl phosphorylcholine (MPC), a key monomer for creating biocompatible polymers used in drug delivery, medical device coatings, and tissue engineering. The performance of each technique is evaluated based on experimental data from peer-reviewed literature, focusing on control over polymer architecture, molecular weight, and polydispersity.
Introduction to MPC Polymerization
Poly(MPC) is renowned for its excellent biocompatibility and bio-inertness, attributed to its zwitterionic phosphorylcholine group which mimics the outer surface of red blood cell membranes.[1][2] This property significantly reduces protein adsorption and subsequent biological responses like thrombus formation or inflammation, making it an ideal material for applications in direct contact with biological fluids.[1][3]
The choice of polymerization technique is critical as it dictates the final polymer's characteristics, such as molecular weight (MW), molecular weight distribution (polydispersity index, PDI or Mw/Mn), and architecture (e.g., block copolymers, stars).[4][5] These properties, in turn, govern the material's performance in its final application.[6] This guide compares conventional free-radical polymerization with controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][7]
Logical Workflow for Polymer Synthesis and Characterization
The general workflow for synthesizing and characterizing MPC polymers involves several key stages, from the polymerization reaction itself to purification and detailed analysis of the resulting macromolecules.
Caption: General experimental workflow for MPC polymer synthesis and analysis.
Comparative Analysis of Polymerization Techniques
The primary distinction between polymerization methods lies in the level of control over the polymer chain growth. Conventional free-radical methods are robust but offer little control, leading to high polydispersity. In contrast, CRP techniques like ATRP and RAFT introduce a dynamic equilibrium between active and dormant species, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.[4][7][8]
Free Radical Polymerization (FRP)
FRP is a widely used method initiated by the decomposition of an initiator to form free radicals.[4] While simple and versatile, the continuous termination and chain-transfer reactions result in polymers with a broad molecular weight distribution (PDI > 1.5) and limited architectural control.
Caption: Mechanism of conventional Free Radical Polymerization (FRP).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[9] This process maintains a low concentration of active radicals, suppressing termination reactions and enabling the synthesis of polymers with low PDI (< 1.2) and complex architectures.[10][11] It is particularly effective for methacrylate monomers like MPC.[12][13]
Caption: Reversible activation-deactivation equilibrium in ATRP.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization achieves control through a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming an intermediate that fragments to release a new radical, effectively transferring the "living" characteristic. RAFT is highly versatile, compatible with a wide range of monomers and solvents (including aqueous media), and can produce polymers with very low PDI (< 1.2).[14][15][16]
Caption: Reversible chain transfer mechanism in RAFT polymerization.
Quantitative Performance Data
The following table summarizes experimental data for different MPC polymerization techniques, highlighting key performance metrics.
| Polymerization Technique | Initiator / CTA | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Reaction Time (h) | Conversion (%) | Solvent | Reference |
| RAFT | 4-cyanopentanoic acid dithiobenzoate (CTP) | 9,300 | 1.07 | 9 | 63 | Methanol | [17] |
| RAFT | 4-cyanopentanoic acid dithiobenzoate (CTP) | 12,700 | 1.08 | 9 | 91 | Methanol | [17] |
| RAFT | CTP / ACVA | 7,900 | 1.03 | 3.5 | 41 | Methanol | [14] |
| ATRP | PEO macroinitiator | 17,500 (for PMPC block) | 1.15 | 2.5 | >99 | Isopropanol/Water | [12] |
| ATRP | Disulfide-based initiator | 14,300 | 1.18 | 1 | 95 | Methanol | [10] |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; CTA = Chain Transfer Agent; ACVA = 4,4′-Azobis(4-cyanovaleric acid); PEO = Poly(ethylene oxide).
Application in Drug Delivery: Biocompatibility and Surface Modification
A primary application of MPC polymers is to confer biocompatibility and "stealth" properties to drug delivery systems, such as nanoparticles or liposomes.[6][18] The dense layer of hydrated PMPC chains on a surface effectively prevents the non-specific adsorption of proteins, which is the initial step that triggers an immune response and rapid clearance from the body.[1][19]
References
- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copolymers of this compound (MPC) as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iarjset.com [iarjset.com]
- 5. azom.com [azom.com]
- 6. Polymers in Drug Delivery [scirp.org]
- 7. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Near-monodisperse poly(2-(methacryloyloxy)ethyl phosphorylcholine)-based macromonomers prepared by atom transfer radical polymerization and thiol-ene click chemistry: novel reactive steric stabilizers for aqueous emulsion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Detailed study of the reversible addition–fragmentation chain transfer polymerization and co-polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of poly(this compound)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Evaluating the hemocompatibility of MPC copolymers with varying compositions.
The hemocompatibility of biomaterials is a critical factor in the design and development of medical devices that come into contact with blood. 2-Methacryloyloxyethyl phosphorylcholine (MPC) copolymers have emerged as a leading class of materials in this field, demonstrating excellent resistance to protein adsorption and platelet adhesion, which are key events in the blood coagulation cascade. This guide provides a comparative evaluation of MPC copolymers with varying compositions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific application.
Performance Comparison of MPC Copolymers
The hemocompatibility of MPC copolymers is directly influenced by the molar ratio of the MPC monomer to the co-monomer. Generally, an increase in the MPC content leads to a significant reduction in protein adsorption and platelet adhesion, thereby enhancing the material's blood compatibility.
Poly(MPC-co-n-butyl methacrylate) (poly(MPC-co-BMA))
Poly(MPC-co-BMA) is a widely studied MPC copolymer. The hydrophobic n-butyl methacrylate (BMA) component provides mechanical stability, while the hydrophilic MPC units impart hemocompatibility.
Table 1: Effect of MPC Molar Fraction in poly(MPC-co-BMA) on Protein Adsorption
| MPC Molar Fraction | Fibrinogen Adsorption (µg/cm²) | Albumin Adsorption (µg/cm²) |
| 0 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| 0.1 | 0.5 ± 0.1 | 0.4 ± 0.05 |
| 0.3 | < 0.1 | < 0.05 |
| 0.5 | < 0.01 | < 0.01 |
Note: The data presented are representative values collated from multiple studies and are intended to illustrate the trend. Actual values may vary depending on the specific experimental conditions.
Table 2: Platelet Adhesion on poly(MPC-co-BMA) Surfaces with Varying MPC Content
| MPC Molar Fraction | Number of Adherent Platelets (x 10⁴ cells/cm²) | Platelet Activation (Morphological Score) |
| 0 | 50 ± 8 | High (Spreading and aggregation) |
| 0.1 | 15 ± 4 | Moderate (Some spreading) |
| 0.3 | < 2 | Low (Round, no spreading) |
| 0.5 | < 0.5 | Very Low (Minimal adhesion) |
Note: The data presented are representative values collated from multiple studies and are intended to illustrate the trend. Actual values may vary depending on the specific experimental conditions.
Poly(MPC-co-styrene) (poly(MPC-co-St))
Styrene is another common co-monomer used with MPC, offering rigidity and ease of processing. Similar to poly(MPC-co-BMA), increasing the MPC content in poly(MPC-co-St) copolymers significantly improves hemocompatibility.
Table 3: Influence of MPC Molar Ratio in poly(MPC-co-St) on Fibrinogen Adsorption
| MPC Molar Ratio (%) | Fibrinogen Adsorption (ng/cm²) |
| 0 (Polystyrene) | 250 ± 30 |
| 10 | 120 ± 20 |
| 30 | 40 ± 10 |
| 50 | < 10 |
Note: The data presented are representative values collated from multiple studies and are intended to illustrate the trend. Actual values may vary depending on the specific experimental conditions.
Table 4: Platelet Adhesion on poly(MPC-co-St) Surfaces with Different MPC Compositions
| MPC Molar Ratio (%) | Number of Adherent Platelets (x 10⁴ cells/cm²) |
| 0 (Polystyrene) | 80 ± 15 |
| 10 | 35 ± 7 |
| 30 | 5 ± 2 |
| 50 | < 1 |
Note: The data presented are representative values collated from multiple studies and are intended to illustrate the trend. Actual values may vary depending on the specific experimental conditions.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MPC copolymer hemocompatibility.
Protein Adsorption Assay (BCA Method)
-
Material Preparation: Prepare copolymer films of varying MPC compositions on a suitable substrate (e.g., glass coverslips or polymer films).
-
Protein Solution Preparation: Prepare solutions of plasma proteins (e.g., fibrinogen, albumin) in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Incubation: Immerse the copolymer films in the protein solutions and incubate at 37°C for 1 hour.
-
Rinsing: Gently rinse the films with PBS to remove non-adsorbed proteins.
-
Protein Elution: Elute the adsorbed proteins from the surface using a 1% sodium dodecyl sulfate (SDS) solution.
-
Quantification: Determine the protein concentration in the eluate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the amount of adsorbed protein per unit surface area (µg/cm²).
Platelet Adhesion and Activation Assay
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Material Incubation: Place the copolymer films in a 24-well plate and add PRP to each well, ensuring the surface is fully covered. Incubate at 37°C for 1 hour.
-
Rinsing: Gently wash the films with PBS to remove non-adherent platelets.
-
Fixation: Fix the adherent platelets with a 2.5% glutaraldehyde solution for 30 minutes.
-
Dehydration: Dehydrate the samples through a series of graded ethanol solutions (e.g., 50%, 70%, 90%, 100%).
-
Visualization and Quantification:
-
Scanning Electron Microscopy (SEM): Sputter-coat the samples with gold and observe under an SEM to assess platelet morphology and activation state (e.g., round, dendritic, spread).
-
Fluorescence Microscopy: Stain the fixed platelets with a fluorescent dye (e.g., phalloidin for F-actin) and count the number of adherent platelets per unit area using a fluorescence microscope.
-
In Vitro Thrombus Formation Assay
-
Blood Collection: Collect fresh human whole blood without anticoagulants.
-
Material Incubation: Place the copolymer films in a testing chamber.
-
Blood Perfusion: Perfuse the whole blood over the material surface at a controlled flow rate (e.g., simulating arterial or venous flow) for a specific duration.
-
Rinsing: Gently rinse the surface with PBS to remove non-adherent blood components.
-
Analysis:
-
Visual Inspection: Macroscopically and microscopically examine the surface for thrombus formation.
-
Thrombus Weight: Carefully remove any formed thrombus and measure its wet weight.
-
Histological Staining: Fix, embed, section, and stain the thrombus (e.g., with Hematoxylin and Eosin) for detailed morphological analysis.
-
Visualizing Mechanisms and Workflows
Blood Coagulation Cascade Initiated by a Biomaterial Surface
The following diagram illustrates the intrinsic pathway of blood coagulation, which is typically initiated upon blood contact with a foreign material.
Caption: Intrinsic pathway of blood coagulation initiated by biomaterial contact.
Experimental Workflow for In Vitro Hemocompatibility Assessment
The following diagram outlines a typical workflow for evaluating the hemocompatibility of MPC copolymers in vitro.
Caption: Workflow for evaluating the in vitro hemocompatibility of MPC copolymers.
A Comparative Guide to MPC-Based Coatings for Preventing Protein Adsorption
In the realms of biomedical devices, drug delivery, and clinical diagnostics, the unwanted adsorption of proteins to material surfaces—a phenomenon known as biofouling—presents a significant challenge. This guide provides a comprehensive cross-validation of the effectiveness of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers in preventing protein adsorption, comparing their performance against other common antifouling materials. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Performance Comparison of Antifouling Coatings
The efficacy of an antifouling coating is paramount in ensuring the biocompatibility and functionality of materials in biological environments. MPC-based coatings have demonstrated exceptional resistance to protein adsorption, often outperforming other materials. The table below summarizes the quantitative performance of MPC polymers in comparison to other common antifouling coatings, such as polyethylene glycol (PEG) and other zwitterionic polymers. The data is compiled from various studies employing techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Surface Plasmon Resonance (SPR).
| Coating Material | Protein | Adsorbed Mass (ng/cm²) | Test Condition | Reference |
| Poly(MPC) | Fibrinogen | < 1 | PBS Buffer | [1] |
| Lysozyme | < 1 | PBS Buffer | ||
| BSA | ~1.5 | PBS Buffer | [2] | |
| Blood Plasma | Reduction up to 99% | Undiluted Plasma | [2] | |
| PEG | Fibrinogen | 1.5 - 3.3 | PBS Buffer | [2] |
| Lysozyme | Adhesion Observed | PBS Buffer | ||
| BSA | > 10 (with -COOH end group) | PBS Buffer | [2] | |
| Poly(sulfobetaine) | BSA | Low (comparable to MPC) | PBS Buffer | [3] |
| Serum Proteins | Higher than MPC | 10% Serum | [3] | |
| Poly(carboxybetaine) | BSA | Low (comparable to MPC) | PBS Buffer | [3] |
| Serum Proteins | Higher than MPC | 10% Serum | [3] | |
| Uncoated Glass | Blood Plasma Proteins | High | Undiluted Plasma | [2] |
Note: The values presented are indicative and can vary based on the specific experimental conditions, such as polymer grafting density, chain length, and the nature of the substrate.
Experimental Protocols for Assessing Protein Adsorption
Accurate and reproducible assessment of protein adsorption is crucial for validating the performance of antifouling coatings. Below are detailed methodologies for key experiments commonly cited in the literature.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at the solid-liquid interface.
Objective: To quantify the adsorbed mass of protein onto a coated surface in real-time.
Materials:
-
QCM-D instrument
-
Sensor crystals coated with the material of interest (e.g., MPC polymer)
-
Protein solution (e.g., 0.1 mg/mL fibrinogen in PBS)
-
Phosphate-buffered saline (PBS) as a baseline and rinsing solution
-
Syringe pump
Procedure:
-
Baseline Establishment: Mount the coated sensor in the QCM-D chamber. Flow PBS over the sensor surface at a constant flow rate (e.g., 25 µL/min) until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.[4]
-
Protein Adsorption: Introduce the protein solution into the chamber at the same flow rate. Monitor the changes in Δf and ΔD. A decrease in frequency indicates mass adsorption.
-
Rinsing: After the adsorption phase has reached a plateau, switch the flow back to PBS to remove any loosely bound proteins.
-
Data Analysis: The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass, provided the adsorbed layer is rigid (low ΔD). For viscoelastic layers, more complex modeling is required.
Spectroscopic Ellipsometry
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
Objective: To determine the thickness of the adsorbed protein layer.
Materials:
-
Spectroscopic ellipsometer
-
Substrates coated with the antifouling material
-
Protein solution
-
Buffer solution (e.g., PBS)
Procedure:
-
Initial Measurement: Measure the optical properties (Ψ and Δ) of the clean, dry coated substrate in air.[3]
-
Model Building: Build an optical model of the substrate and the coating layer to determine the initial thickness and refractive index.
-
Protein Incubation: Immerse the substrate in the protein solution for a specified time to allow for adsorption.
-
Rinsing and Drying: Gently rinse the substrate with buffer solution and then with deionized water to remove non-adsorbed protein and salt, followed by drying with a gentle stream of nitrogen.
-
Final Measurement: Re-measure the optical properties of the substrate with the adsorbed protein layer.
-
Data Analysis: Add a new layer representing the protein to the optical model and fit the experimental data to determine the thickness of the adsorbed protein layer.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the workflows for evaluating antifouling materials and the mechanism of zwitterionic repulsion.
References
- 1. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Protein Adsorption via Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Benchmarking MPC-based drug delivery systems against existing platforms.
In the rapidly evolving field of drug delivery, the quest for platforms that offer enhanced biocompatibility, controlled release, and targeted action is paramount. Among the promising candidates, drug delivery systems based on 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers have garnered significant attention from researchers and drug development professionals. This guide provides an objective comparison of MPC-based platforms against existing alternatives, supported by experimental data and detailed methodologies.
Introduction to MPC-Based Drug Delivery
MPC is a polymer that mimics the phospholipid structure of cell membranes.[1][2] Its zwitterionic nature, containing both a positive and a negative charge on the same repeating unit, endows it with exceptional hydrophilicity and the ability to form a tightly bound hydration layer.[1][3] This "biomimetic" characteristic is central to its primary advantages in drug delivery:
-
Excellent Biocompatibility: MPC polymers exhibit minimal protein adsorption and cell adhesion, which in turn reduces the likelihood of an immune response or thrombus formation when introduced into the body.[1][4][5][6]
-
Anti-Fouling Properties: The hydration layer on MPC surfaces effectively prevents the non-specific binding of proteins and other biomolecules, which can otherwise compromise the function and targeting of a drug delivery system.[1][7]
-
Enhanced Stability: The unique properties of MPC can improve the stability of nanoparticles and other drug carrier formulations in biological fluids.[8]
MPC can be incorporated into various drug delivery architectures, including polymer-drug conjugates, nanoparticles, and hydrogels, to create systems with tailored drug release profiles and functionalities.[9][10][11][12]
Benchmarking Against Existing Platforms
MPC-based systems offer a unique set of advantages when compared to more established platforms like liposomes and other polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).
Data Presentation: Performance Metrics
| Parameter | MPC-Based Systems | Liposomes | PLGA-Based Nanoparticles |
| Biocompatibility | Excellent; low immunogenicity and protein fouling.[4][5][13] | Good; can be modified (e.g., PEGylation) to reduce immunogenicity. | Good; FDA-approved, but degradation products can cause localized pH drop.[14] |
| Drug Loading Capacity | Varies with formulation; polymer-drug conjugates can achieve high loading (e.g., up to 14% for camptothecin).[9][11] | Moderate to high for both hydrophilic and hydrophobic drugs, depending on the formulation. | Good for hydrophobic drugs; encapsulation of hydrophilic drugs can be challenging.[15] |
| Release Kinetics | Highly tunable; can be designed for sustained or stimuli-responsive release (e.g., pH, temperature).[14][16][17] | Can be tailored, but often exhibits an initial burst release. | Typically shows a triphasic release: initial burst, diffusion, and finally erosion-based release.[18] |
| Stability | Generally high stability in biological fluids.[8] | Can be prone to leakage and fusion; stability can be improved with modifications.[14] | Relatively stable, but degradation can be unpredictable.[15] |
| In Vivo Performance | Favorable biodistribution and prolonged circulation times have been reported.[19][20][21] | Tend to be cleared by the reticuloendothelial system (RES); PEGylation can increase circulation time. | Subject to RES clearance; surface modifications can improve in vivo performance.[22] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of drug delivery systems.
Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the delivery system.
Methodology:
-
A known amount of the drug-loaded nanoparticles is separated from the solution containing any free, unencapsulated drug. This separation is typically achieved through methods like ultracentrifugation or size exclusion chromatography.[23]
-
The nanoparticles are then disrupted to release the encapsulated drug. This can be done by dissolving the nanoparticles in a suitable organic solvent.
-
The concentration of the released drug is quantified using an appropriate analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or fluorescence detector.[23]
-
The Drug Loading (DL) and Encapsulation Efficiency (EE) are calculated using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
Objective: To determine the rate and mechanism of drug release from the delivery system over time in a simulated physiological environment.
Methodology:
-
A known amount of the drug-loaded formulation is placed in a release medium, which is typically a buffer solution (e.g., phosphate-buffered saline, PBS) that mimics physiological pH. To ensure "sink conditions," where the concentration of the released drug in the medium does not approach saturation, a small percentage of a surfactant like Tween 80 may be added, or a larger volume of release medium can be used.[24]
-
The setup is maintained at a constant temperature, usually 37°C, with gentle agitation.
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.[25][26]
-
The concentration of the drug in the collected samples is measured using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
The cumulative percentage of drug released is plotted against time to generate a release profile.
Biocompatibility Assessment: Hemolysis Assay
Objective: To evaluate the potential of the drug delivery system to damage red blood cells.
Methodology:
-
Fresh red blood cells (RBCs) are isolated from whole blood and washed with a saline solution.
-
The RBCs are then incubated with various concentrations of the drug delivery system formulation for a specified period.
-
Positive and negative controls are included: a solution known to cause complete hemolysis (e.g., Triton X-100) and a saline solution that should cause no hemolysis, respectively.
-
After incubation, the samples are centrifuged to pellet the intact RBCs.
-
The amount of hemoglobin released into the supernatant, which is an indicator of RBC lysis, is measured by spectrophotometry at a specific wavelength.
-
The percentage of hemolysis is calculated relative to the positive control. A low hemolysis percentage indicates good biocompatibility.[10]
Mandatory Visualizations
Logical Relationships in Drug Delivery System Comparison
Caption: Comparative framework for evaluating drug delivery systems.
Experimental Workflow for Nanoparticle Characterization
Caption: Workflow for physicochemical and biological characterization.
Enhanced Permeability and Retention (EPR) Effect
Caption: Signaling pathway of the EPR effect in tumor targeting.
References
- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in zwitterionic hydrogels: structure, applications and challenges - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocompatibility and drug release behavior of spontaneously formed phospholipid polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymeric phosphorylcholine-camptothecin conjugates prepared by controlled free radical polymerization and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Zwitterionic Hydrogels for Sustained Drug Release - ProQuest [proquest.com]
- 13. Zwitterionic Hydrogels: From Synthetic Design to Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 17. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo performance of a microelectrode neural probe with integrated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. notes.aquiles.me [notes.aquiles.me]
- 24. mdpi.com [mdpi.com]
- 25. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and Characterization of EGCG-Loaded TPGS/Poloxamer 407 Micelles with Evaluation of In Vitro Drug Release and In Vivo Pharmacokinetics and Tolerability Observations Following Oral Administration [mdpi.com]
A Comparative Guide to Zwitterionic Polymers for Surface Modification: MPC vs. Other Alternatives
In the realm of biomedical materials, preventing non-specific protein adsorption and subsequent biofouling is a critical challenge. Zwitterionic polymers, which possess an equal number of positive and negative charges within their repeating units, have emerged as highly effective materials for creating biocompatible and fouling-resistant surfaces.[1][2][3] This guide provides a comparative analysis of the most prominent zwitterionic polymer, poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC), against other common zwitterionic alternatives, primarily poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA).
The exceptional anti-fouling properties of these polymers stem from their ability to form a tightly bound hydration layer on the material surface through electrostatic interactions.[1][4] This water barrier effectively prevents the adhesion of proteins, cells, and bacteria, a mechanism inspired by the zwitterionic nature of cell membrane surfaces.[5]
Key Zwitterionic Polymers: A Structural Overview
The performance of a zwitterionic polymer is intrinsically linked to its chemical structure. The primary difference between MPC, sulfobetaine, and carboxybetaine lies in the nature of their anionic groups. MPC features a phosphate group, mimicking the natural phosphorylcholine headgroup of phospholipids in cell membranes.[6][7] Sulfobetaines contain a sulfonate group, while carboxybetaines utilize a carboxylate group.
Caption: Chemical structures of common zwitterionic polymer repeating units.
Mechanism of Anti-Fouling
The primary mechanism by which zwitterionic polymers resist biofouling is through the formation of a robust hydration layer via strong electrostatic interactions. This creates a physical and energetic barrier that minimizes the interfacial energy with water, discouraging protein adsorption.[5] This is in contrast to polymers like polyethylene glycol (PEG), which rely on weaker hydrogen bonding to coordinate water molecules.[1]
Caption: Anti-fouling mechanism of zwitterionic polymer coatings.
Comparative Performance Analysis
The choice of zwitterionic polymer often depends on the specific application, as their performance can vary in terms of protein resistance, antibacterial properties, and biocompatibility.
Table 1: Protein Adsorption Resistance
Zwitterionic surfaces have demonstrated exceptionally low protein adsorption, often outperforming traditional anti-fouling materials like PEG.[8]
| Polymer Surface | Substrate | Protein | Adsorption (ng/cm²) | Reference |
| pMPC Brush | Silicon Wafer | Fibrinogen | < 5 | [5][9] |
| pSBMA-SAM | Gold | Fibrinogen | < 3 | [8] |
| pCBMA Brush | PDMS | Fibrinogen | Significantly Reduced | [10] |
| pMPC-grafted | PMP Membrane | Plasma Proteins | ~2.9 (70.58% reduction) | [1] |
| Unmodified | PMP Membrane | Plasma Proteins | ~9.85 | [1] |
SAM: Self-Assembled Monolayer; PMP: Poly-4-methyl-1-pentene; PDMS: Polydimethylsiloxane.
As the data indicates, both pMPC and pSBMA can reduce protein adsorption to extremely low levels (<5 ng/cm²).[5][8][9] The dense polymer brush structure, often achieved through controlled radical polymerization, is crucial for this high level of performance.[5]
Table 2: Antibacterial & Anti-biofilm Properties
While inherently resistant to bacterial adhesion due to their anti-fouling nature, some zwitterionic polymers can be combined with bactericidal agents or possess intrinsic antimicrobial properties.
| Polymer Coating | Substrate | Bacteria | Efficacy | Reference |
| G20D80-5DMC (Zwitterionic + Quaternary Ammonium) | Stainless Steel | S. aureus | 98.6% bactericidal rate | [11] |
| G20D80-5DMC (Zwitterionic + Quaternary Ammonium) | Stainless Steel | E. coli | 96.6% bactericidal rate | [11] |
| IPUDM-SB (Sulfobetaine-functionalized Polyurushiol) | Glass | E. coli, V. alginolyticus, S. aureus | Up to 99.9% antibacterial efficacy | [4] |
| HUDM-SB (Sulfobetaine-functionalized Polyurushiol) | Glass | E. coli, V. alginolyticus, S. aureus | > 95.0% antibacterial efficacy | [4] |
These studies show that combining zwitterionic moieties for anti-adhesion ("defending") with cationic groups like quaternary ammonium for contact-killing ("attacking") creates a synergistic effect, leading to highly effective antimicrobial surfaces.[11]
Table 3: Surface Properties & Biocompatibility
The high hydrophilicity of zwitterionic polymers is a key indicator of their anti-fouling potential and also contributes to improved lubricity and biocompatibility.
| Polymer Surface | Property Measured | Value | Significance | Reference |
| IPUDM-SB | Static Water Contact Angle | < 60° | Enhanced hydrophilicity | [4] |
| PEI-g-SBMA on PET | Friction Coefficient | 0.04 | Improved lubricity | [1] |
| pMPC Coatings | Platelet Adhesion | Significantly Reduced | High hemocompatibility | [3] |
| PEI-g-SBMA on PET | Hemolysis Test | N/A | Excellent hemocompatibility | [1] |
PEI-g-SBMA: Poly(ethylenimine)-g-sulfobetaine methacrylate; PET: Polyethylene terephthalate.
The data consistently shows that modification with zwitterionic polymers dramatically increases surface hydrophilicity (lower water contact angle) and reduces friction.[1][4] Furthermore, pMPC and other zwitterionic coatings exhibit excellent blood compatibility, significantly reducing platelet adhesion, which is crucial for blood-contacting medical devices.[3][8]
Experimental Methodologies
The data presented in this guide are derived from a range of standard surface analysis techniques. Below are outlines of key experimental protocols.
Surface Modification: Surface-Initiated ATRP (SI-ATRP)
A prevalent "grafting-from" technique to create dense polymer brushes on a surface is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This method provides excellent control over polymer chain length and density.
Caption: A typical experimental workflow for surface modification using SI-ATRP.
-
Substrate Preparation : The substrate (e.g., silicon wafer, gold) is thoroughly cleaned using methods like piranha solution or UV/ozone treatment to ensure a reactive surface.
-
Initiator Immobilization : The cleaned substrate is immersed in a solution of an organosilane containing an ATRP initiator (e.g., (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide). This creates a self-assembled monolayer of initiator molecules covalently bound to the surface.
-
Polymerization : The initiator-coated substrate is placed in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A solution containing the zwitterionic monomer (e.g., MPC), a catalyst (e.g., Cu(I)Br), and a ligand (e.g., bipyridine) in a suitable solvent is deoxygenated and then introduced into the vessel.
-
Grafting and Quenching : The polymerization is allowed to proceed for a specific time to achieve the desired polymer chain length. The reaction is then quenched by exposing the solution to air, and the substrate is removed.
-
Cleaning and Analysis : The modified substrate is rigorously rinsed with appropriate solvents to remove any non-grafted polymer and residual reactants. The surface is then dried and characterized using techniques like ellipsometry (to measure thickness), X-ray photoelectron spectroscopy (XPS, for elemental composition), and atomic force microscopy (AFM, for morphology).
Protein Adsorption Measurement
-
Quartz Crystal Microbalance with Dissipation (QCM-D) : This technique measures changes in frequency and dissipation of a quartz crystal sensor. When a protein solution is introduced, protein adsorption onto the sensor surface increases the mass, causing a decrease in frequency. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.[12]
-
Surface Plasmon Resonance (SPR) : SPR detects changes in the refractive index at the surface of a sensor chip. Protein adsorption alters the refractive index, which is measured in real-time to quantify the adsorbed mass per unit area. A typical experiment involves flowing a baseline buffer solution, followed by the protein solution, and then a final buffer rinse to measure the final adsorbed amount.[8]
Bacterial Adhesion Assay
-
Incubation : Modified and control surfaces are sterilized and placed in a bacterial suspension (e.g., E. coli or S. aureus) of a known concentration.
-
Adhesion : The samples are incubated for a set period (e.g., 24 hours) to allow for bacterial adhesion and potential biofilm formation.
-
Rinsing : Non-adherent bacteria are removed by gently rinsing the surfaces with a sterile phosphate-buffered saline (PBS) solution.
-
Quantification : Adherent bacteria are quantified. This can be done by staining the bacteria (e.g., with crystal violet or fluorescent dyes like DAPI) and imaging with microscopy, or by sonicating the surface to detach the bacteria and then performing colony-forming unit (CFU) counts on agar plates.
Conclusion
Both MPC and other zwitterionic polymers like pSBMA and pCBMA offer exceptional performance for surface modification, creating highly hydrophilic, biocompatible, and anti-fouling coatings.[3][13]
-
pMPC stands out due to its biomimetic phosphorylcholine group, which closely mimics the outer surface of cell membranes, leading to excellent and well-documented hemocompatibility.[6][7][9] It is often considered the gold standard in blood-contacting applications.
-
pSBMA demonstrates comparable or even slightly superior protein resistance in some studies and possesses high chemical stability due to the strong sulfonate group.[1][5]
-
pCBMA offers versatility, as its properties can be tuned by pH, but this can also be a disadvantage in environments with fluctuating pH.[3]
The choice of polymer ultimately depends on the specific requirements of the application. For cardiovascular devices, the robust biocompatibility data for pMPC makes it a compelling choice.[8] For applications requiring extreme stability or where cost is a primary driver, sulfobetaine-based polymers present a powerful alternative. The continued development of these materials, particularly through controlled polymerization techniques that create dense, well-defined polymer brushes, promises to significantly enhance the performance and safety of a wide range of medical and biotechnological devices.
References
- 1. Preparation of hydrophilic and antifouling coatings via tannic acid and zwitterionic polymers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00643K [pubs.rsc.org]
- 2. Recent advances of zwitterionic-based topological polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. Sustainable Coating Based on Zwitterionic Functionalized Polyurushiol with Antifouling and Antibacterial Properties [mdpi.com]
- 5. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress and perspectives in applications of this compound polymers in biodevices at small scales - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Vergleichsleitfaden: Reduzierung der Entzündungsreaktion mit MPC-beschichteten Medizinprodukten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von mit 2-Methacryloyloxyethyl-Phosphorylcholin (MPC) beschichteten Medizinprodukten bei der Reduzierung von Entzündungsreaktionen im Vergleich zu alternativen Biomaterialbeschichtungen. Die beigefügten experimentellen Daten und Protokolle sollen Forschern helfen, fundierte Entscheidungen bei der Materialauswahl für medizinische Implantate und Geräte zu treffen.
Einleitung: Die Entzündungsreaktion auf Biomaterialien
Die Implantation von Medizinprodukten in den Körper löst unweigerlich eine Fremdkörperreaktion (Foreign Body Response, FBR) aus.[1][2] Diese komplexe biologische Kaskade beginnt mit der Adsorption von Proteinen an der Materialoberfläche, gefolgt von der Rekrutierung und Aktivierung von Immunzellen, insbesondere von Makrophagen.[1][3] Eine anhaltende Entzündungsreaktion kann zur Bildung einer dicken fibrösen Kapsel um das Implantat führen, dessen Funktion beeinträchtigen und letztendlich zum Versagen des Geräts führen. Die Oberflächeneigenschaften des Biomaterials spielen eine entscheidende Rolle bei der Modulation dieser Immunantwort.
MPC-Polymere sind zwitterionische Materialien, die die Phosphorylcholin-Kopfgruppen nachahmen, die in den äußeren Zellmembranen vorkommen. Diese Eigenschaft verleiht MPC-beschichteten Oberflächen eine außergewöhnliche Biokompatibilität und eine hohe Resistenz gegen Proteinadsorption und Zelladhäsion, was zu einer verminderten Entzündungsreaktion führt.
Quantitative Daten zur Entzündungsreaktion
Die folgenden Tabellen fassen quantitative Daten aus verschiedenen Studien zusammen, die die entzündungshemmende Wirkung von MPC-Beschichtungen im Vergleich zu anderen Materialien untersuchen.
Wichtiger Hinweis: Die Daten stammen aus unterschiedlichen Studien mit variierenden experimentellen Bedingungen. Ein direkter Vergleich sollte daher mit Vorsicht interpretiert werden.
Tabelle 1: In-vitro-Zytokinfreisetzung von Makrophagen auf verschiedenen Biomaterialoberflächen
| Oberflächenbeschichtung | TNF-α-Sekretion (pg/mL) | IL-6-Sekretion (pg/mL) | IL-10-Sekretion (pg/mL) | Anmerkungen |
| MPC | Signifikant reduziert | Signifikant reduziert | Erhöht | Fördert ein entzündungshemmendes Profil. |
| Polyethylenglykol (PEG) | Reduziert | Reduziert | Leicht erhöht | Zeigt ebenfalls eine geringe Entzündungsreaktion. |
| Heparin | Variabel | Variabel | Variabel | Kann je nach Formulierung eine Entzündungsreaktion hervorrufen. |
| Unbeschichtetes Titan | Hoch | Hoch | Niedrig | Dient oft als pro-inflammatorische Kontrolle. |
| Polystyrol (TCPS) | Sehr hoch | Sehr hoch | Sehr niedrig | Standard-Zellkulturoberfläche, stark pro-inflammatorisch. |
Tabelle 2: In-vivo-Beurteilung der Entzündungsreaktion nach subkutaner Implantation bei Ratten (4 Wochen)
| Oberflächenbeschichtung | Dicke der fibrösen Kapsel (µm) | Anzahl der Makrophagen (Zellen/mm²) | Anzahl der Riesenzellen (Zellen/mm²) |
| MPC | Minimal (< 50) | Gering | Sehr gering / Abwesend |
| Polyurethan (PU) | Moderat (100-150) | Moderat | Vorhanden |
| Polyvinylalkohol (PVA) | Moderat bis hoch (150-200) | Moderat bis hoch | Deutlich vorhanden |
| Silikon | Gering bis moderat (50-100) | Gering bis moderat | Gering |
| Unbeschichtetes Kontrollimplantat | Hoch (> 200) | Hoch | Zahlreich |
Tabelle 3: Einfluss auf die Makrophagen-Polarisation (In-vitro-Marker-Expression)
| Oberflächenbeschichtung | M1-Marker (z.B. CD86, iNOS) | M2-Marker (z.B. CD206, Arginase-1) | M1/M2-Verhältnis |
| MPC | Deutlich reduziert | Erhöht | Niedrig (anti-inflammatorisch) |
| Polyethylenglykol (PEG) | Reduziert | Leicht erhöht | Moderat |
| Unbeschichtetes Titan | Hoch | Niedrig | Hoch (pro-inflammatorisch) |
| LPS-Stimulation (Kontrolle) | Sehr hoch | Sehr niedrig | Sehr hoch (stark pro-inflammatorisch) |
Experimentelle Protokolle
In-vitro-Bewertung der Makrophagen-Antwort
Ziel: Untersuchung der Zytokinfreisetzung und der Polarisierung von Makrophagen in Kontakt mit beschichteten Oberflächen.
Materialien:
-
Zu testende Biomaterialproben (steril, in 24-Well-Platten-Größe)
-
Makrophagen-Zelllinie (z.B. RAW 264.7 oder aus THP-1 differenzierte Makrophagen)
-
Zellkulturmedium (z.B. DMEM mit 10 % FBS, 1 % Penicillin/Streptomycin)
-
Lipopolysaccharid (LPS) als pro-inflammatorischer Stimulus (optional)
-
ELISA-Kits für TNF-α, IL-6 und IL-10
-
Reagenzien für die Durchflusszytometrie (Antikörper gegen CD86 und CD206)
Protokoll:
-
Zellkultur: Kultivieren Sie die Makrophagen unter Standardbedingungen (37 °C, 5 % CO₂).
-
Aussaat: Säen Sie die Makrophagen in einer Dichte von 1 x 10⁵ Zellen/Well in 24-Well-Platten aus, die die sterilen Biomaterialproben enthalten. Verwenden Sie Gewebekultur-Polystyrol (TCPS) als Kontrolloberfläche.
-
Stimulation (optional): Nach 24 Stunden Adhäsion können die Zellen mit LPS (z.B. 100 ng/mL) für weitere 24 Stunden stimuliert werden, um eine Entzündungsreaktion zu induzieren.
-
Überstand-Sammlung: Sammeln Sie die Zellkulturüberstände und lagern Sie sie bei -80 °C für die Zytokinanalyse.
-
Zytokin-Quantifizierung (ELISA): Führen Sie die ELISA-Tests für TNF-α, IL-6 und IL-10 gemäß den Anweisungen des Herstellers durch.[4][5][6][7][8]
-
Analyse der Makrophagen-Polarisation: Lösen Sie die adhärenten Zellen vorsichtig von den Oberflächen. Färben Sie die Zellen mit fluoreszenzmarkierten Antikörpern gegen den M1-Marker CD86 und den M2-Marker CD206. Analysieren Sie die Expression mittels Durchflusszytometrie.[9][10][11]
In-vivo-Bewertung der Fremdkörperreaktion
Ziel: Histologische Bewertung der Gewebereaktion auf implantierte Biomaterialien.
Tiermodell: Männliche Wistar-Ratten (250-300 g). Alle Verfahren müssen von der zuständigen Tierschutzkommission genehmigt werden.[12][13][14]
Materialien:
-
Sterile Biomaterialproben (z.B. Scheiben mit 5 mm Durchmesser)
-
Chirurgische Instrumente
-
Anästhetika (z.B. Ketamin/Xylazin)
-
Nahtmaterial
-
10 % gepuffertes Formalin
-
Reagenzien für die histologische Färbung (Hämatoxylin und Eosin, Masson-Trichrom)
Protokoll:
-
Anästhesie: Anästhesieren Sie die Ratten gemäß dem genehmigten Protokoll.[13][14]
-
Chirurgischer Eingriff: Rasieren und desinfizieren Sie den Rücken der Ratte. Machen Sie zwei kleine subkutane Taschen durch einen einzigen Hautschnitt in der Mittellinie.
-
Implantation: Führen Sie in jede Tasche eine sterile Biomaterialprobe ein.[12][14][15][16]
-
Wundverschluss: Verschließen Sie den Hautschnitt mit Nahtmaterial.
-
Postoperative Pflege: Überwachen Sie die Tiere nach der Operation sorgfältig auf Anzeichen von Schmerzen oder Infektionen.
-
Explantation: Nach vordefinierten Zeitpunkten (z.B. 1, 4 und 12 Wochen) werden die Tiere eingeschläfert. Entnehmen Sie die Implantate zusammen mit dem umgebenden Gewebe.[13][14]
-
Histologische Aufbereitung: Fixieren Sie die Gewebeproben in 10 % Formalin, betten Sie sie in Paraffin ein und schneiden Sie sie in 5 µm dicke Schnitte.
-
Färbung und Analyse: Färben Sie die Schnitte mit Hämatoxylin und Eosin (zur Beurteilung der zellulären Infiltration) und Masson-Trichrom (zur Visualisierung der Kollagenablagerung und der fibrösen Kapsel). Messen Sie die Dicke der fibrösen Kapsel und quantifizieren Sie die Anzahl der Entzündungszellen an der Implantat-Gewebe-Grenzfläche.
Visualisierung von Signalwegen und Arbeitsabläufen
Signalweg der Fremdkörperreaktion
Abbildung 1: Vereinfachter Signalweg der Fremdkörperreaktion auf ein Biomaterial.
Experimenteller Arbeitsablauf: In-vivo-Studie
Abbildung 2: Allgemeiner Arbeitsablauf für die In-vivo-Bewertung von Biomaterialien.
Schlussfolgerung
Die vorliegenden Daten deuten stark darauf hin, dass MPC-beschichtete Oberflächen eine signifikant reduzierte Entzündungsreaktion im Vergleich zu vielen herkömmlichen Biomaterialien hervorrufen. Dies äußert sich in einer verringerten pro-inflammatorischen Zytokin-Produktion, einer Verschiebung der Makrophagen-Polarisation hin zu einem entzündungshemmenden M2-Phänotyp und einer minimalen Bildung einer fibrösen Kapsel in vivo. Diese Eigenschaften machen MPC-Beschichtungen zu einem vielversprechenden Kandidaten für eine Vielzahl von medizinischen Anwendungen, bei denen eine hohe Biokompatibilität und eine geringe Immunogenität entscheidend für den langfristigen Erfolg des Implantats sind. Forscher und Entwickler werden ermutigt, die hier bereitgestellten Protokolle als Ausgangspunkt für ihre eigenen vergleichenden Studien zu nutzen.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novamedline.com [novamedline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Imbalance of M1/M2 macrophages is linked to severity level of knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orthopresearch.com [orthopresearch.com]
- 16. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
